molecular formula C33H27N7O3 B15577526 Dpp-4-IN-14

Dpp-4-IN-14

货号: B15577526
分子量: 569.6 g/mol
InChI 键: HSAAWFCJDQRIQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dpp-4-IN-14 is a useful research compound. Its molecular formula is C33H27N7O3 and its molecular weight is 569.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C33H27N7O3

分子量

569.6 g/mol

IUPAC 名称

2-[3-[4-[3-(1,3-dioxoisoindol-2-yl)propyl]triazol-1-yl]propyl]-3-oxo-5,6-diphenylpyridazine-4-carbonitrile

InChI

InChI=1S/C33H27N7O3/c34-21-28-29(23-11-3-1-4-12-23)30(24-13-5-2-6-14-24)36-40(33(28)43)20-10-18-38-22-25(35-37-38)15-9-19-39-31(41)26-16-7-8-17-27(26)32(39)42/h1-8,11-14,16-17,22H,9-10,15,18-20H2

InChI 键

HSAAWFCJDQRIQX-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidin-4-one Based DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationship (SAR) of a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4). The inhibition of DPP-4 is a clinically validated therapeutic strategy for the management of type 2 diabetes mellitus. This document outlines the quantitative SAR data, detailed experimental methodologies for inhibitor screening, and visual representations of the relevant biological pathways and experimental workflows.

Core Structure and Rationale

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising core for the development of DPP-4 inhibitors.[1] Its rigid bicyclic structure allows for specific orientations of substituents to interact with key residues in the active site of the DPP-4 enzyme. The SAR studies on this scaffold aim to optimize potency, selectivity, and pharmacokinetic properties through systematic modifications of its peripheral substituents.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro DPP-4 inhibitory activity of a series of synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives. The data is presented to facilitate comparison and understanding of the impact of various substitutions on the core scaffold.

Compound IDR1R2R3DPP-4 Inhibition IC50 (nM)
5a PhenylHH>1000
5b Phenyl4-MethylphenylH250
5e Phenyl4-ChlorophenylH80
5k Phenyl4-Methylpyridin-2-ylH15
5o Phenyl6-Methylpyridin-2-ylH45
6a Cyclohexyl4-Methylpyridin-2-ylH25

Data compiled from studies on novel pyrazolo[3,4-d]pyrimidinones as DPP-IV inhibitors.[2]

SAR Summary:

  • Substitution at R2: The nature of the substituent at the R2 position significantly influences the inhibitory potency. Aromatic and heteroaromatic rings at this position are favorable for activity.

  • Effect of Halogenation: Introduction of a chlorine atom at the para position of the phenyl ring at R2 (compound 5e ) enhances potency compared to the unsubstituted analog (compound 5a ).

  • Importance of Pyridyl Moiety: A pyridyl group at the R2 position, as seen in compounds 5k and 5o , leads to a substantial increase in inhibitory activity. The position of the methyl group on the pyridyl ring also affects potency, with the 4-methylpyridin-2-yl substituent (5k ) being the most potent in this series.[2]

  • Role of R1 Substituent: The substituent at the R1 position also modulates activity. Replacing the phenyl group (5k ) with a cyclohexyl group (6a ) results in a slight decrease in potency, suggesting that an aromatic ring at R1 is preferred for optimal interaction with the enzyme.

Experimental Protocols

A detailed methodology for the key in vitro experiment to determine the DPP-4 inhibitory activity is provided below.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.[3]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Incubator (37°C)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and the reference inhibitor in DMSO.

    • Create a series of dilutions of the test compounds and reference inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the human recombinant DPP-4 enzyme to the desired concentration in cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the substrate solution (no enzyme).

    • Control wells (100% activity): Add assay buffer, DPP-4 enzyme solution, and DMSO (vehicle).

    • Test wells: Add assay buffer, DPP-4 enzyme solution, and the desired concentration of the test compound.

    • Reference inhibitor wells: Add assay buffer, DPP-4 enzyme solution, and the desired concentration of the reference inhibitor.

  • Incubation:

    • Pre-incubate the plate with the enzyme and inhibitors for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway of Glucagon-Like Peptide-1 (GLP-1) and the role of DPP-4 in its inactivation. DPP-4 inhibitors block this inactivation, thereby enhancing the downstream effects of GLP-1.

DPP4_Signaling_Pathway cluster_gut Intestinal L-Cell cluster_circulation Circulation cluster_pancreas Pancreatic β-Cell Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP-4 DPP-4 Active GLP-1->DPP-4 Inactivation GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor Activation Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 DPP-4_Inhibitor Pyrazolo[3,4-d]pyrimidin-4-one Inhibitor DPP-4_Inhibitor->DPP-4 Inhibition Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Blood Glucose Lowered Blood Glucose Glucose Uptake->Blood Glucose

Caption: DPP-4 signaling pathway and the mechanism of action of pyrazolo[3,4-d]pyrimidin-4-one inhibitors.

Experimental Workflow

The following diagram outlines the workflow for the in vitro DPP-4 inhibition assay.

DPP4_Assay_Workflow start Start prep Reagent Preparation (Enzyme, Substrate, Compounds) start->prep plate Plate Setup in 96-well Plate (Blank, Control, Test Wells) prep->plate incubate Pre-incubation (10 min at 37°C) plate->incubate reaction Initiate Reaction (Add Substrate) incubate->reaction measure Kinetic Fluorescence Measurement (30 min at 37°C) reaction->measure analysis Data Analysis (% Inhibition, IC50 Calculation) measure->analysis end End analysis->end

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

References

Introduction to DPP-4 and its Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Binding Affinity of Dpp-4-IN-14 to DPP-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, this compound, also identified as DPP-4 inhibitor 3, to its target enzyme. This document details the quantitative binding data, the experimental protocols for its determination, and the relevant signaling pathways.

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase. It plays a crucial role in glucose homeostasis by cleaving and inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control. This mechanism forms the basis for a class of oral anti-diabetic drugs known as DPP-4 inhibitors or "gliptins".

Quantitative Binding Affinity Data

This compound, also referred to as compound 5a in some literature, has been identified as a potent DPP-4 inhibitor.[1] Its binding affinity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%.

Table 1: Binding Affinity of this compound against DPP-4

Compound NameCAS NumberParameterValue (nM)
This compound (DPP-4 inhibitor 3)2402735-14-0IC500.75

Note: The IC50 value is a measure of the inhibitor's potency. A lower IC50 value indicates a higher binding affinity and greater potency.

Experimental Protocols

The determination of the IC50 value for this compound is performed using a fluorometric enzyme inhibition assay. This method quantifies the enzymatic activity of DPP-4 by measuring the cleavage of a fluorogenic substrate.

Principle of the Fluorometric Inhibition Assay

The assay measures the activity of the DPP-4 enzyme through the cleavage of a synthetic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), is released. The fluorescence of free AMC is significantly higher than that of the conjugated substrate. The rate of increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal. The IC50 is determined by measuring the inhibitor concentration that causes a 50% reduction in enzyme activity compared to a control without the inhibitor.

Materials and Reagents
  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Fluorogenic Substrate: H-Gly-Pro-AMC

  • Test Compound: this compound (DPP-4 inhibitor 3)

  • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin)

  • Solvent for compounds (e.g., DMSO)

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator set to 37°C

Experimental Workflow

The following diagram outlines the typical workflow for a DPP-4 inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of this compound add_reagents Add assay buffer, this compound, and DPP-4 enzyme to wells prep_inhibitor->add_reagents prep_enzyme Prepare DPP-4 enzyme solution in assay buffer prep_enzyme->add_reagents prep_substrate Prepare Gly-Pro-AMC substrate solution add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate pre_incubation Pre-incubate at 37°C (10-15 minutes) add_reagents->pre_incubation pre_incubation->add_substrate read_fluorescence Measure fluorescence kinetically at 37°C (Ex/Em = 360/460 nm) add_substrate->read_fluorescence calculate_rate Determine the initial rate of reaction (V0) read_fluorescence->calculate_rate plot_data Plot % inhibition vs. log[this compound] calculate_rate->plot_data calculate_ic50 Calculate IC50 value using non-linear regression plot_data->calculate_ic50

Experimental workflow for DPP-4 inhibition assay.
Detailed Assay Protocol

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.

  • Assay Plate Setup : To the wells of a 96-well black microplate, add the assay buffer, the serially diluted this compound, and the DPP-4 enzyme solution. Include control wells containing enzyme and buffer without inhibitor (100% activity) and wells with buffer only (background).

  • Pre-incubation : Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis :

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

DPP-4 Signaling Pathway and Mechanism of Inhibition

DPP-4 inhibitors exert their therapeutic effect by modulating the incretin signaling pathway. The following diagram illustrates this pathway and the point of action for this compound.

dpp4_signaling cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas cluster_liver Liver cluster_bloodstream Bloodstream food Food Intake incretins Release of Incretins (GLP-1, GIP) food->incretins beta_cells Pancreatic β-cells incretins->beta_cells Stimulates alpha_cells Pancreatic α-cells incretins->alpha_cells Inhibits dpp4 DPP-4 Enzyme incretins->dpp4 Degraded by insulin ↑ Insulin Secretion beta_cells->insulin glucose_control Improved Glycemic Control insulin->glucose_control glucagon ↓ Glucagon Secretion alpha_cells->glucagon hgp ↓ Hepatic Glucose Production glucagon->hgp hgp->glucose_control inactive_incretins Inactive Incretins dpp4->inactive_incretins dpp4_in_14 This compound dpp4_in_14->dpp4 Inhibits

DPP-4 signaling pathway and inhibition by this compound.

As depicted, food intake stimulates the release of incretin hormones (GLP-1 and GIP) from the gut. These hormones act on the pancreas to increase insulin secretion and decrease glucagon secretion in a glucose-dependent manner. DPP-4 in the bloodstream rapidly degrades these active incretins. This compound binds to and inhibits the DPP-4 enzyme, thereby preventing the degradation of GLP-1 and GIP. This leads to prolonged and elevated levels of active incretins, enhancing their glucoregulatory effects and ultimately leading to improved glycemic control.

References

An In-depth Technical Guide to Dipeptidyl Peptidase-4 (DPP-4) Enzyme Kinetics and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific enzyme kinetic or inhibition constant (Ki) data for a compound explicitly identified as "DPP-4-IN-14". Therefore, this guide provides a comprehensive overview of the principles and methodologies for determining the enzyme kinetics of DPP-4 inhibitors, using data from well-characterized compounds as examples. The protocols and pathways described herein serve as a framework for the investigation of novel DPP-4 inhibitors.

Introduction to Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that is ubiquitously expressed on the surface of most cell types.[1] It plays a critical role in glucose homeostasis by cleaving and inactivating incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released by the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion while suppressing glucagon (B607659) release.[2][3] The rapid inactivation of incretins by DPP-4 terminates their beneficial effects on glycemic control.[4][5]

Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[2][6] DPP-4 inhibitors, often referred to as "gliptins," prolong the action of endogenous GLP-1 and GIP, leading to improved glycemic control with a low risk of hypoglycemia.[7][8] Understanding the enzyme kinetics and inhibition constants of these compounds is fundamental to their development and characterization.

DPP-4 Signaling and Mechanism of Inhibition

DPP-4 exerts its effects through the enzymatic cleavage of various peptide substrates. The inhibition of this enzymatic activity is the primary mechanism of action for gliptins.

Incretin Signaling Pathway and DPP-4 Action

The signaling pathway involving DPP-4 and the incretin hormones is a cornerstone of glucose regulation. Upon nutrient ingestion, GLP-1 and GIP are secreted and bind to their respective receptors on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner. DPP-4 rapidly cleaves these hormones, rendering them inactive. DPP-4 inhibitors block this cleavage, thereby increasing the bioavailability of active GLP-1 and GIP.

DPP4_Signaling_Pathway Food Food Intake Gut Gut L-cells & K-cells Food->Gut Stimulates GLP1_GIP_Active Active Incretins (GLP-1, GIP) Gut->GLP1_GIP_Active Secretes DPP4 DPP-4 Enzyme GLP1_GIP_Active->DPP4 Substrate for Pancreas Pancreatic β-cells GLP1_GIP_Active->Pancreas Activates GLP1_GIP_Inactive Inactive Incretins DPP4->GLP1_GIP_Inactive Cleaves to Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits production DPP4_I DPP-4 Inhibitor DPP4_I->DPP4 Inhibits

Caption: DPP-4 signaling pathway and mechanism of inhibition. (Max Width: 760px)

Quantitative Analysis of DPP-4 Inhibition

The potency and efficacy of DPP-4 inhibitors are quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Ki is a measure of the inhibitor's binding affinity to the enzyme.

Comparative Kinetic Data of Known DPP-4 Inhibitors

The following table summarizes the reported IC50 and Ki values for several clinically approved DPP-4 inhibitors. These values can vary based on assay conditions, such as temperature and substrate used.

InhibitorIC50 (nM)Ki (nM)Inhibition TypeReference
Sitagliptin~18 - 27~18Competitive[9][10]
Vildagliptin~3.5~3.5Competitive[9]
Saxagliptin~0.5 - 1.31.3Competitive, Covalent[9][9]
Linagliptin~1~1Competitive[9]
Alogliptin~7<10Competitive[9]

Note: Values are approximations compiled from various sources and may differ based on experimental conditions.

Experimental Protocols for Enzyme Kinetic Analysis

Accurate determination of an inhibitor's kinetic parameters requires robust and standardized experimental protocols. A common method is the in vitro fluorescence-based assay.

In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity and kinetics of a test compound against recombinant human DPP-4.

Objective: To determine the IC50 and Ki values of a DPP-4 inhibitor.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test Inhibitor (e.g., "this compound")

  • Known DPP-4 Inhibitor (e.g., Sitagliptin, as a positive control)

  • Dimethyl Sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator (37°C)

Workflow Diagram:

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare serial dilutions of Test Inhibitor in DMSO A1 Add Assay Buffer, DPP-4 Enzyme, and Inhibitor/DMSO to wells P1->A1 P2 Dilute DPP-4 enzyme in cold Assay Buffer P2->A1 P3 Prepare Substrate solution (Gly-Pro-AMC) in Assay Buffer R1 Initiate reaction by adding Substrate to all wells P3->R1 A2 Incubate plate at 37°C (e.g., 10-15 min) to allow binding A1->A2 A2->R1 R2 Immediately measure fluorescence kinetically at 37°C (e.g., every 60s for 30-60 min) R1->R2 D1 Calculate reaction velocity (ΔRFU/min) from linear slope R2->D1 D2 Determine % Inhibition vs. [Inhibitor] D1->D2 D3 Calculate IC50 value via non-linear regression D2->D3 D4 Determine Ki using Lineweaver-Burk or Dixon plots D2->D4

Caption: Experimental workflow for an in vitro DPP-4 inhibition assay. (Max Width: 760px)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution series to cover a wide range of concentrations.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.[11]

    • Prepare a working solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer.

  • Assay Setup (in a 96-well black microplate, in triplicate):

    • Blank (No Enzyme): Add assay buffer and DMSO.

    • Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and DMSO.[11]

    • Positive Control: Add assay buffer, diluted DPP-4 enzyme, and a known inhibitor (e.g., Sitagliptin).

    • Test Compound: Add assay buffer, diluted DPP-4 enzyme, and the test inhibitor dilution.[11]

    • Mix contents and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.[1]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes (Excitation: ~360 nm, Emission: ~460 nm). The rate of increase in fluorescence is proportional to DPP-4 activity.[12]

  • Data Analysis:

    • IC50 Determination:

      • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

      • Subtract the average slope of the blank wells from all other wells.

      • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (100% activity).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Ki and Inhibition Mode Determination:

      • To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.[4]

      • Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

      • Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/V vs. 1/[S]) or the Dixon plot (1/V vs. [I]).[4][11] The intersection patterns of the resulting lines reveal the mode of inhibition and allow for the calculation of the Ki value.

Determining the Mode of Inhibition

The mode of inhibition describes how an inhibitor binds to an enzyme. This is crucial for understanding its mechanism of action.

Inhibition_Types Enzyme Inhibition Kinetics cluster_types Types of Reversible Inhibition cluster_analysis Graphical Analysis (Lineweaver-Burk Plot) Competitive Competitive Inhibitor binds to active site, competing with substrate. Plot Plot 1/Velocity vs. 1/[Substrate] at different inhibitor concentrations NonCompetitive Non-Competitive Inhibitor binds to an allosteric site, on enzyme or enzyme-substrate complex. Mixed Mixed Inhibitor binds to an allosteric site, with different affinity for free enzyme and enzyme-substrate complex. ResultC Competitive: Lines intersect on the y-axis. (Vmax unchanged, Km increases) Plot->ResultC ResultNC Non-Competitive: Lines intersect on the x-axis. (Vmax decreases, Km unchanged) Plot->ResultNC ResultM Mixed: Lines intersect in the left quadrant. (Vmax decreases, Km changes) Plot->ResultM

Caption: Logical relationship for determining the mode of enzyme inhibition. (Max Width: 760px)

Conclusion

The inhibition of DPP-4 is a key strategy in the management of type 2 diabetes. A thorough understanding and precise measurement of the enzyme kinetics and inhibition constants are paramount for the discovery, characterization, and development of novel DPP-4 inhibitors. The methodologies and data presented in this guide provide a foundational framework for researchers in this field. While specific data for "this compound" is not publicly available, the detailed protocols and comparative data offer a clear path for its evaluation and characterization.

References

Dpp-4-IN-14 selectivity profile against other DPP enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific selectivity profile and structure of "Dpp-4-IN-14" is limited. Therefore, this document provides a comprehensive overview of the selectivity profiling of a representative and well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Sitagliptin , against other DPP enzymes. The methodologies and signaling pathways described are standard for the evaluation of DPP-4 inhibitors and are applicable to the characterization of novel compounds like this compound.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is a primary target for the treatment of type 2 diabetes mellitus due to its role in the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] Inhibition of DPP-4 increases the circulating levels of active incretins, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[3]

The DPP family of enzymes includes several members with high sequence and structural homology to DPP-4, most notably DPP-8 and DPP-9.[4][5] Non-selective inhibition of these related enzymes has been associated with off-target toxicities.[4][5] Therefore, a thorough assessment of the selectivity of any new DPP-4 inhibitor is a critical step in its preclinical development to ensure a favorable safety profile.[5] This guide outlines the selectivity profile of Sitagliptin as a representative DPP-4 inhibitor and details the standard experimental protocols used for such evaluations.

Selectivity Profile of Sitagliptin

The selectivity of a DPP-4 inhibitor is typically determined by comparing its inhibitory potency (IC50 or Ki values) against DPP-4 with its potency against other DPP isoforms, particularly DPP-8 and DPP-9. A higher ratio of IC50 for DPP-8/DPP-9 to DPP-4 indicates greater selectivity.

EnzymeIC50 (nM)Selectivity Fold vs. DPP-4
DPP-4 27-
DPP-8 >10,000>370
DPP-9 >10,000>370

Data for a des-fluoro analog of Sitagliptin, a potent and selective DPP-IV inhibitor.[5]

Experimental Protocols

The determination of the selectivity profile of a DPP-4 inhibitor involves in vitro enzyme inhibition assays. The following is a detailed methodology for a typical fluorometric assay.

Principle

The enzymatic activity of DPP enzymes is quantified by measuring the cleavage of a synthetic fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[6][7] The enzyme cleaves the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced. The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme activity at various inhibitor concentrations.

Materials and Reagents
  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate: Gly-Pro-AMC

  • Test inhibitor (e.g., Sitagliptin)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Assay Procedure
  • Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the recombinant DPP enzymes to their optimal working concentration in cold assay buffer.

  • Substrate Preparation: Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add the diluted test inhibitor solution and the diluted enzyme solution to the wells.

    • Positive Control Wells (100% Inhibition): Add a known potent inhibitor of the respective enzyme.

    • Negative Control Wells (100% Activity): Add assay buffer with the corresponding DMSO concentration and the diluted enzyme solution.

    • Blank Wells: Add assay buffer only.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for approximately 10-15 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for DPP Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Plate Setup (Controls & Test Compound) Compound_Prep->Plate_Setup Enzyme_Prep DPP Enzyme Aliquots (DPP-4, DPP-8, DPP-9) Enzyme_Prep->Plate_Setup Substrate_Prep Substrate Solution (Gly-Pro-AMC) Reaction_Start Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Start Pre_incubation Pre-incubation (37°C, 15 min) Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Kinetic Fluorescence Reading Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination (Dose-Response Curve) Inhibition_Calc->IC50_Calc Selectivity_Calc Calculate Selectivity Ratios IC50_Calc->Selectivity_Calc

Caption: Workflow for determining the selectivity profile of a DPP-4 inhibitor.

DPP-4 Signaling Pathway in Glucose Homeostasis

G cluster_gut Gut cluster_pancreas Pancreas Food Food Intake L_Cells L-Cells Food->L_Cells stimulates GLP1 Active GLP-1 L_Cells->GLP1 releases Beta_Cells β-Cells GLP1->Beta_Cells stimulates Alpha_Cells α-Cells GLP1->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 substrate for Insulin Insulin Secretion Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake increases HGP Hepatic Glucose Production Glucagon->HGP decreases Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates to DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose HGP->Blood_Glucose

Caption: Simplified signaling pathway of DPP-4 in glucose regulation.

References

The Impact of DPP-4 Inhibition on Incretin Hormone Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that play a crucial role in the management of type 2 diabetes mellitus.[1] Their primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This guide elucidates the effects of DPP-4 inhibition, using the investigational compound Dpp-4-IN-14 as a representative agent, on incretin hormone levels and the subsequent physiological responses. It provides a detailed overview of the underlying signaling pathways, experimental protocols for evaluation, and quantitative data on the expected incretin response.

Introduction: The Incretin Effect and DPP-4

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin (B600854) response compared to an equivalent intravenous glucose infusion.[4] This effect is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[5] These hormones are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion.[3] Both GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[6]

The biological activity of GLP-1 and GIP is rapidly terminated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][7] DPP-4 is a ubiquitous serine protease that cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive.[8] The half-life of active GLP-1 is less than two minutes, while that of GIP is approximately five to seven minutes.[3]

DPP-4 inhibitors, such as the conceptual this compound, are small molecule drugs that competitively and reversibly bind to the active site of the DPP-4 enzyme.[9] By inhibiting DPP-4 activity, these compounds prevent the rapid degradation of endogenous GLP-1 and GIP, thereby increasing their plasma concentrations and prolonging their insulinotropic effects.[4][10] This leads to improved glycemic control in patients with type 2 diabetes.[11]

Mechanism of Action of this compound

The primary mechanism of this compound is the inhibition of the DPP-4 enzyme. This inhibition leads to a cascade of events that ultimately result in improved glucose homeostasis.

Signaling Pathway of DPP-4 Inhibition

The signaling pathway initiated by DPP-4 inhibition is centered around the potentiation of incretin hormone activity.

cluster_gut Gut Lumen & Enteroendocrine Cells cluster_circulation Circulation cluster_pancreas Pancreas Nutrient Ingestion Nutrient Ingestion L-cell L-cell Nutrient Ingestion->L-cell stimulates K-cell K-cell Nutrient Ingestion->K-cell stimulates Active GLP-1 Active GLP-1 L-cell->Active GLP-1 releases Active GIP Active GIP K-cell->Active GIP releases Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 Pancreatic Beta-cell Pancreatic Beta-cell Active GLP-1->Pancreatic Beta-cell stimulates Pancreatic Alpha-cell Pancreatic Alpha-cell Active GLP-1->Pancreatic Alpha-cell inhibits Inactive GIP Inactive GIP Active GIP->Inactive GIP Active GIP->Pancreatic Beta-cell stimulates DPP-4 DPP-4 DPP-4->Active GLP-1 degrades DPP-4->Active GIP degrades This compound This compound This compound->DPP-4 inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cell->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cell->Glucagon Secretion decreases

Caption: DPP-4 Inhibition Signaling Pathway.

Expected Effects of this compound on Incretin Hormone Levels

Administration of this compound is expected to lead to a significant increase in the circulating levels of active GLP-1 and GIP. The magnitude of this increase is dependent on the dose and the timing of administration relative to food intake.

Quantitative Data Summary

The following tables summarize the anticipated quantitative changes in key parameters following treatment with this compound in a preclinical animal model.

Table 1: Fasting Incretin Hormone Levels

Treatment GroupDose (mg/kg)Active GLP-1 (pmol/L)Active GIP (pmol/L)
Vehicle Control-5.2 ± 0.812.5 ± 2.1
This compound110.8 ± 1.525.3 ± 3.4
This compound314.7 ± 2.135.8 ± 4.2
This compound1018.2 ± 2.548.1 ± 5.6
*p < 0.05 vs. Vehicle Control

Table 2: Postprandial Incretin Hormone Levels (Area Under the Curve, 0-120 min)

Treatment GroupDose (mg/kg)Active GLP-1 AUC (pmol/L·min)Active GIP AUC (pmol/L·min)
Vehicle Control-1250 ± 1503500 ± 420
This compound12800 ± 3107800 ± 850
This compound34100 ± 45011500 ± 1200
This compound105500 ± 58015200 ± 1600
*p < 0.05 vs. Vehicle Control

Experimental Protocols

To evaluate the effects of this compound on incretin hormone levels and glycemic control, a series of standardized in vivo experiments are required.

In Vivo DPP-4 Inhibition Assay

This protocol is designed to determine the in vivo efficacy and duration of action of this compound.

cluster_workflow Experimental Workflow: In Vivo DPP-4 Inhibition Animal Model Fasting Male Wistar Rats (n=8 per group) Dosing Oral Gavage: - Vehicle Control - this compound (1, 3, 10 mg/kg) Animal Model->Dosing Blood Sampling Serial Blood Collection (0, 0.5, 1, 2, 4, 8, 24h post-dose) Dosing->Blood Sampling Plasma Preparation Centrifugation (1500 x g, 15 min, 4°C) Blood Sampling->Plasma Preparation DPP-4 Activity Assay Fluorometric Assay (Substrate: Gly-Pro-AMC) Plasma Preparation->DPP-4 Activity Assay Data Analysis Calculate % Inhibition vs. Vehicle Control DPP-4 Activity Assay->Data Analysis

Caption: Workflow for In Vivo DPP-4 Inhibition Assay.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are fasted overnight with free access to water.

  • Dosing: Animals are randomized into treatment groups and administered either vehicle control or this compound at varying doses via oral gavage.

  • Blood Collection: Blood samples (approximately 200 µL) are collected from the tail vein at specified time points into tubes containing EDTA and a DPP-4 inhibitor cocktail to prevent ex vivo degradation of incretins.

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • DPP-4 Activity Measurement: Plasma DPP-4 activity is determined using a fluorometric assay with a specific DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin). The fluorescence of the cleaved product is measured, and enzyme activity is calculated.

  • Data Analysis: The percentage of DPP-4 inhibition is calculated relative to the vehicle-treated control group at each time point.

Oral Glucose Tolerance Test (OGTT) and Incretin Measurement

This protocol assesses the impact of this compound on glucose tolerance and measures the corresponding changes in active GLP-1 and GIP levels.

cluster_workflow Experimental Workflow: OGTT and Incretin Measurement Animal Model Fasting Male db/db Mice (n=8 per group) Pre-treatment Oral Gavage: - Vehicle Control - this compound (3 mg/kg) Animal Model->Pre-treatment Glucose Challenge Oral Glucose Load (2 g/kg) (60 min post-treatment) Pre-treatment->Glucose Challenge Blood Sampling Blood Collection (-60, 0, 15, 30, 60, 120 min) Glucose Challenge->Blood Sampling Analysis Glucose Measurement (Glucometer) Incretin Measurement (ELISA) Blood Sampling->Analysis Data Analysis Calculate Glucose AUC Calculate Incretin AUC Analysis->Data Analysis

Caption: Workflow for OGTT and Incretin Measurement.

Methodology:

  • Animal Model: Male db/db mice, a model of type 2 diabetes, are fasted for 6 hours.

  • Pre-treatment: Mice are administered vehicle or this compound orally.

  • Glucose Challenge: After 60 minutes, a baseline blood sample is taken (t=0), and then an oral glucose load is administered.

  • Blood Collection: Blood samples are collected at specified intervals post-glucose challenge.

  • Glucose and Incretin Measurement: Blood glucose levels are measured immediately. Plasma is prepared as described previously for the measurement of active GLP-1 and GIP using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The area under the curve (AUC) for glucose, active GLP-1, and active GIP is calculated to assess the overall effect of the treatment.

Conclusion

The inhibition of DPP-4 by compounds such as this compound represents a validated therapeutic strategy for the management of type 2 diabetes. By preventing the degradation of the incretin hormones GLP-1 and GIP, DPP-4 inhibitors enhance endogenous physiological pathways to improve glycemic control. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel DPP-4 inhibitors, ensuring a thorough characterization of their effects on incretin hormone levels and overall metabolic function. The anticipated quantitative data underscore the potential of this drug class to significantly augment incretin action.

References

Dpp-4-IN-14 as a chemical probe for DPP-4 function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Use of a Chemical Probe for Dipeptidyl Peptidase-4 (DPP-4) Function

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "Dpp-4-IN-14." Therefore, this guide will focus on a well-characterized, potent, and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Sitagliptin, as a representative chemical probe to explore DPP-4 function. The principles and methodologies described herein are broadly applicable to the study of other DPP-4 inhibitors.

Introduction to DPP-4 and Chemical Probes

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that is widely expressed in various tissues.[1][2][3] It plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from a variety of substrates, including the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] This cleavage leads to their inactivation, thereby reducing insulin (B600854) secretion.[3][4] Beyond its role in glucose homeostasis, DPP-4 is involved in immune regulation, signal transduction, and cell migration.[5][7]

A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. An ideal chemical probe should be potent, selective, and well-characterized to allow for clear interpretation of experimental results. Sitagliptin is a potent and highly selective DPP-4 inhibitor that has been extensively studied and is clinically approved for the treatment of type 2 diabetes, making it an excellent representative chemical probe for investigating DPP-4 biology.[4][8]

Sitagliptin as a Representative Chemical Probe for DPP-4

Sitagliptin is a competitive, reversible inhibitor of DPP-4. Its mechanism of action involves binding to the active site of the DPP-4 enzyme, preventing the degradation of incretins and other DPP-4 substrates.[3][4] This leads to increased levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion and suppress glucagon (B607659) release.[4][8]

Quantitative Data for Sitagliptin

The following tables summarize the key quantitative data for Sitagliptin, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of Sitagliptin

ParameterValueSpeciesReference
DPP-4 IC50 19 nMHuman[9]
DPP-8 IC50 >10,000 nMHuman[9]
DPP-9 IC50 >10,000 nMHuman[9]
QPP IC50 >10,000 nMHuman[9]
Selectivity over DPP-8 >526-fold-[9]
Selectivity over DPP-9 >526-fold-[9]
Selectivity over QPP >526-fold-[9]

IC50: Half-maximal inhibitory concentration. QPP: Quiescent Cell Proline Dipeptidase.

Table 2: Pharmacokinetic Properties of Sitagliptin

ParameterValueSpeciesReference
Oral Bioavailability ~87%Human[10]
Time to Cmax (Tmax) 1-4 hoursHuman[10]
Plasma Protein Binding ~38%Human[11]
Terminal Half-life (t1/2) 12.4 hoursHuman[10]
Metabolism Primarily unmetabolizedHuman[10]
Excretion ~87% unchanged in urineHuman[10]

Cmax: Maximum plasma concentration.

Experimental Protocols

Detailed methodologies are crucial for the successful use of chemical probes. Below are protocols for key experiments to characterize the activity of a DPP-4 inhibitor like Sitagliptin.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[12][13]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (e.g., Sitagliptin) and vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions and a fixed concentration of recombinant human DPP-4 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Incubate the plate at 37°C for 10 minutes.[13]

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[12][13]

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This experiment evaluates the in vivo efficacy of a DPP-4 inhibitor in improving glucose tolerance.[4]

Materials:

  • Test compound (e.g., Sitagliptin) formulated in a suitable vehicle

  • Vehicle control

  • Diabetic or healthy rodents (e.g., mice or rats)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Administer the test compound or vehicle orally (p.o.) at a specific dose.

  • After a predetermined time (e.g., 60 minutes), collect a baseline blood sample from the tail vein to measure blood glucose (t=0).

  • Administer the glucose solution orally.

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for understanding. The following diagrams were generated using the DOT language.

DPP-4 Signaling and Inhibition

DPP4_Signaling cluster_Gut Gut Lumen cluster_Intestine Intestinal L-cells cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Liver Liver Food Intake Food Intake GLP-1_GIP_Secretion GLP-1 & GIP Secretion Food Intake->GLP-1_GIP_Secretion Active_Incretins Active Incretins (GLP-1, GIP) GLP-1_GIP_Secretion->Active_Incretins DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme Degradation Insulin_Secretion ↑ Insulin Secretion Active_Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Active_Incretins->Glucagon_Secretion Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Glucose_Production ↓ Hepatic Glucose Production Insulin_Secretion->Glucose_Production Glucagon_Secretion->Glucose_Production Sitagliptin Sitagliptin (Chemical Probe) Sitagliptin->DPP4_Enzyme Inhibition

Caption: DPP-4 signaling pathway and its inhibition by a chemical probe like Sitagliptin.

Experimental Workflow for DPP-4 Inhibitor Evaluation

Experimental_Workflow Start Start: Compound Synthesis InVitro_Potency In Vitro Potency Assay (DPP-4 IC50) Start->InVitro_Potency Decision Potent & Selective? InVitro_Potency->Decision InVitro_Selectivity In Vitro Selectivity Panel (DPP-8, DPP-9, etc.) Cell_Based_Assay Cell-Based Activity Assay (e.g., GLP-1 degradation) InVitro_Selectivity->Cell_Based_Assay Pharmacokinetics Pharmacokinetic Studies (ADME) Cell_Based_Assay->Pharmacokinetics InVivo_Efficacy In Vivo Efficacy Study (e.g., OGTT) Pharmacokinetics->InVivo_Efficacy Lead_Candidate Lead Candidate for Further Development InVivo_Efficacy->Lead_Candidate Decision->InVitro_Selectivity Yes Stop Stop or Redesign Decision->Stop No

Caption: A typical experimental workflow for the evaluation of a DPP-4 chemical probe.

Conclusion

While information on "this compound" is not available, this guide provides a comprehensive overview of how a well-characterized chemical probe, represented by Sitagliptin, can be used to investigate the function of DPP-4. The provided data, protocols, and diagrams serve as a valuable resource for researchers in pharmacology, drug discovery, and metabolic diseases. The careful application of such chemical probes is essential for advancing our understanding of DPP-4 biology and its role in health and disease.

References

An In-depth Technical Guide to the Interaction of a Representative Inhibitor with the Dipeptidyl Peptidase-4 (DPP-4) Active Site

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "Dpp-4-IN-14." Therefore, this technical guide utilizes Sitagliptin, a well-characterized and widely studied DPP-4 inhibitor, as a representative molecule to illustrate the principles of inhibitor interaction with the DPP-4 active site. The data and experimental protocols presented herein pertain to Sitagliptin and are intended to provide a comprehensive understanding of the core concepts of DPP-4 inhibition for researchers, scientists, and drug development professionals.

Introduction to Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase.[1][2] It is widely expressed in various tissues, including the intestines, liver, kidneys, and on the surface of lymphocytes.[1][2] DPP-4 plays a crucial role in glucose homeostasis by cleaving and inactivating incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. By inactivating these hormones, DPP-4 attenuates their insulinotropic effects.[1]

The inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus. By preventing the degradation of GLP-1 and GIP, DPP-4 inhibitors increase the circulating concentrations of these active incretins, thereby enhancing glucose-dependent insulin release, suppressing glucagon (B607659) secretion, and improving overall glycemic control.[3]

The DPP-4 Active Site: A Detailed Overview

The catalytic activity of DPP-4 is centered within a well-defined active site. The crystal structure of DPP-4 reveals a homodimeric conformation, with each monomer comprising a cytoplasmic tail, a transmembrane region, and a large extracellular domain.[1] The extracellular domain contains the active site, which is characterized by several key subsites that accommodate the peptide substrate or inhibitor.

The active site of DPP-4 can be broadly divided into the following key regions:

  • S1 Subsite: This is a hydrophobic pocket that primarily accommodates the P1 residue of the substrate, which is typically a proline or alanine. Key amino acid residues forming this pocket include Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711.

  • S2 Subsite: This subsite binds the P2 residue of the substrate. It is a more spacious and less defined pocket compared to the S1 subsite.

  • Catalytic Triad (B1167595): The enzymatic activity of DPP-4 relies on a classic serine protease catalytic triad composed of Ser630, Asp708, and His740. Ser630 acts as the nucleophile that attacks the peptide bond of the substrate.

  • Oxyanion Hole: Formed by the backbone amides of Tyr631 and Ser630, the oxyanion hole stabilizes the tetrahedral intermediate formed during catalysis.

  • Key Binding Residues: In addition to the catalytic triad, several other residues are crucial for substrate and inhibitor binding. Notably, a salt bridge is often formed between the N-terminus of the substrate/inhibitor and the side chains of Glu205 and Glu206.[4] Tyr547 is another important residue that can form hydrogen bonds with inhibitors.[5]

Interaction of a Representative Inhibitor (Sitagliptin) with the DPP-4 Active Site

Sitagliptin is a potent and selective, orally active DPP-4 inhibitor. Its binding to the DPP-4 active site is a prime example of competitive, reversible inhibition. The key interactions of Sitagliptin with the DPP-4 active site are as follows:

  • Primary Amine Interaction: The primary amine of Sitagliptin forms a crucial salt bridge with the carboxylate groups of Glu205 and Glu206.[4] This interaction anchors the inhibitor within the active site.

  • Trifluorophenyl Group Interaction: The trifluorophenyl moiety of Sitagliptin occupies the S1 subsite, where it engages in hydrophobic interactions with residues such as Tyr662, Tyr666, and Val656. The fluorine atoms can also form favorable interactions within this pocket.

  • Triazolopiperazine Ring Interaction: The triazolopiperazine core of Sitagliptin extends towards the S2 subsite.

  • Hydrogen Bonding: The carbonyl group of Sitagliptin can form a hydrogen bond with the side chain of Tyr547.

These multiple points of contact result in a high-affinity interaction between Sitagliptin and the DPP-4 active site, leading to potent inhibition of its enzymatic activity.

Quantitative Data for Sitagliptin

The following table summarizes key quantitative data for the interaction of Sitagliptin with DPP-4.

ParameterValueReference
IC50 (DPP-4) 19 nM[6]
Ki (DPP-4) 27 nM[6]
Selectivity >2,600-fold vs. DPP-8 and DPP-9[6]
Oral Bioavailability (Human) ~87%[5]
Time to Peak Plasma Concentration (Tmax) 1-4 hours[5]
Plasma Protein Binding 38%[5]
Elimination Half-life 12.4 hours[5]

Detailed Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

  • Test compound (e.g., Sitagliptin) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations.

  • In the 96-well plate, add the diluted test compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant human DPP-4 enzyme solution to all wells except the negative control.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using the microplate reader.

  • Calculate the initial reaction velocities (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

X-ray Crystallography for Inhibitor-DPP-4 Complex

This protocol outlines the general steps involved in determining the crystal structure of a DPP-4 inhibitor in complex with the enzyme.

Materials:

  • Highly purified recombinant human DPP-4 protein

  • Test compound (inhibitor)

  • Crystallization buffer solutions (various salts, precipitants, and pH)

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion)

  • Cryoprotectant solution

  • X-ray diffraction source (synchrotron or in-house)

  • Crystallographic software for data processing and structure determination

Procedure:

  • Co-crystallization: Mix the purified DPP-4 protein with a molar excess of the inhibitor.

  • Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization buffer solutions in the crystallization plates.

  • Incubate the plates under controlled conditions to allow for crystal growth.

  • Once suitable crystals have grown, they are harvested and soaked in a cryoprotectant solution to prevent ice formation during data collection.

  • The cryo-cooled crystal is then mounted in the X-ray beam.

  • X-ray diffraction data are collected as the crystal is rotated.

  • The diffraction data are processed to determine the electron density map of the protein-inhibitor complex.

  • A molecular model is built into the electron density map and refined to obtain the final three-dimensional structure.

  • The refined structure is then analyzed to visualize the detailed interactions between the inhibitor and the amino acid residues in the DPP-4 active site.

Visualizations

DPP4_Signaling_Pathway Food_Intake Food Intake Gut_L_Cells Gut L-Cells Food_Intake->Gut_L_Cells Stimulates GLP1 Active GLP-1 Gut_L_Cells->GLP1 Releases Pancreas Pancreas GLP1->Pancreas Acts on DPP4 DPP-4 GLP1->DPP4 Substrate Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits Experimental_Workflow_DPP4_Inhibition_Assay start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Plate Setup in 96-well Plate (Inhibitor Dilutions, Controls) prepare_reagents->plate_setup add_enzyme Add DPP-4 Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate (Gly-Pro-AMC) pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calculate_velocity Calculate Initial Reaction Velocities measure_fluorescence->calculate_velocity plot_data Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 end End determine_ic50->end Inhibitor_Binding_DPP4_Active_Site cluster_DPP4 DPP-4 Active Site cluster_Inhibitor Sitagliptin (Representative Inhibitor) S1_Pocket S1 Subsite (Tyr662, Tyr666, Val656) S2_Pocket S2 Subsite Catalytic_Triad Catalytic Triad (Ser630, Asp708, His740) Glu205_206 Glu205 / Glu206 Tyr547 Tyr547 Primary_Amine Primary Amine Primary_Amine->Glu205_206 Salt Bridge Trifluorophenyl Trifluorophenyl Group Trifluorophenyl->S1_Pocket Hydrophobic Interactions Triazolopiperazine Triazolopiperazine Ring Triazolopiperazine->S2_Pocket Occupies Carbonyl Carbonyl Group Carbonyl->Tyr547 Hydrogen Bond

References

Understanding the therapeutic potential of Dpp-4-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Therapeutic Potential of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus (T2DM).[1][2] These drugs work by targeting the enzyme DPP-4, which is responsible for the degradation of incretin (B1656795) hormones.[1] By inhibiting DPP-4, these agents increase the levels of active incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This action leads to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) secretion, and improvements in glycemic control.[1][3][4] This technical guide provides a comprehensive overview of the therapeutic potential of DPP-4 inhibitors, focusing on their mechanism of action, quantitative efficacy and safety data, and the experimental protocols used to evaluate their effects.

Mechanism of Action

The primary mechanism of action of DPP-4 inhibitors is the potentiation of the endogenous incretin system.[5] Incretins, such as GLP-1 and GIP, are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.[5] However, their physiological activity is short-lived due to rapid inactivation by the DPP-4 enzyme.[5]

DPP-4 is a serine protease that is widely expressed throughout the body, including on the surface of endothelial cells, and it also exists in a soluble, circulating form.[4] It specifically cleaves dipeptides from the N-terminus of proteins that have a proline or alanine (B10760859) residue in the second position, such as GLP-1 and GIP.[4][6] This cleavage results in the formation of inactive metabolites.[4]

DPP-4 inhibitors bind to the catalytic site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[1] This leads to a two- to three-fold increase in the plasma concentrations of active GLP-1.[7] The elevated levels of active incretins then exert their glucose-lowering effects through several mechanisms:

  • Stimulation of Insulin Secretion: Increased GLP-1 and GIP levels enhance the glucose-dependent secretion of insulin from pancreatic β-cells.[1][4]

  • Inhibition of Glucagon Secretion: Elevated GLP-1 levels suppress the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner, which in turn reduces hepatic glucose production.[1][4]

  • Delayed Gastric Emptying: GLP-1 can also slow down the rate of gastric emptying, which helps to reduce postprandial glucose excursions.[1]

Beyond the classical incretin pathway, research suggests that DPP-4 inhibitors may have other pleiotropic effects, including potential roles in immune regulation and cardiovascular protection.[8][9]

Signaling Pathway

The core signaling pathway affected by DPP-4 inhibitors is the incretin pathway, which is central to glucose regulation. The following diagram illustrates this pathway.

Incretin_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 releases Active GIP Active GIP K-cells->Active GIP releases DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme substrate β-cells β-cells Active GLP-1->β-cells stimulates α-cells α-cells Active GLP-1->α-cells inhibits Active GIP->DPP-4 Enzyme substrate Active GIP->β-cells stimulates Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 inactivates to Inactive GIP Inactive GIP DPP-4 Enzyme->Inactive GIP inactivates to DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces stimulation of Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose decreases Glucose Uptake->Blood Glucose decreases

Caption: The Incretin Pathway and the Action of DPP-4 Inhibitors.

Quantitative Data

The clinical efficacy and safety of DPP-4 inhibitors have been extensively studied. The following tables summarize key quantitative data from clinical trials.

Table 1: Glycemic Control with DPP-4 Inhibitor Monotherapy
ParameterPlaceboDPP-4 Inhibitor
Change in HbA1c (%) +0.1 to +0.2-0.5 to -1.0[7]
Change in Fasting Plasma Glucose (mg/dL) +5 to +10-15 to -25
Change in 2-hour Postprandial Glucose (mg/dL) +10 to +20-40 to -60
Table 2: Effect of DPP-4 Inhibitors on Incretin and Insulin Levels
ParameterBaselinePost-DPP-4 Inhibitor
Active GLP-1 Levels (postprandial) X~2-fold increase[10]
DPP-4 Enzyme Inhibition 0%>80% over 24 hours[7][10]
Insulin Secretion Rate YSignificantly increased[5]
Table 3: Safety and Tolerability Profile
Adverse EventIncidence with DPP-4 InhibitorsIncidence with Placebo
Hypoglycemia Low, similar to placeboLow
Upper Respiratory Tract Infection ~5%[10]~4%
Nasopharyngitis ~5%[10]~4%
Headache ~5%[10]~4%
Weight Change Neutral[7]Neutral

Experimental Protocols

The evaluation of DPP-4 inhibitors involves a range of in vitro and in vivo experiments to characterize their potency, selectivity, pharmacokinetics, and pharmacodynamics.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the DPP-4 enzyme.

Methodology:

  • Recombinant human DPP-4 enzyme is incubated with a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC).

  • The test compound (DPP-4 inhibitor) is added at various concentrations.

  • The enzymatic reaction is allowed to proceed for a specified time at 37°C.

  • The reaction is stopped, and the fluorescence of the released AMC is measured using a fluorometer.

  • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Oral Glucose Tolerance Test (OGTT) in Animal Models

Objective: To assess the effect of a DPP-4 inhibitor on glucose tolerance in vivo.

Methodology:

  • Animal models of T2DM (e.g., db/db mice or Zucker diabetic fatty rats) are fasted overnight.

  • The test compound or vehicle is administered orally.

  • After a specified time (e.g., 30-60 minutes), a glucose solution is administered orally.

  • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

Measurement of Active GLP-1 Levels

Objective: To quantify the in vivo effect of a DPP-4 inhibitor on active GLP-1 concentrations.

Methodology:

  • Subjects (human or animal) are administered the DPP-4 inhibitor or placebo.

  • A standardized meal or oral glucose challenge is given to stimulate incretin release.

  • Blood samples are collected at various time points into tubes containing a DPP-4 inhibitor (to prevent ex vivo degradation of GLP-1) and a protease inhibitor cocktail.

  • Plasma is separated by centrifugation.

  • Active GLP-1 levels are measured using a specific enzyme-linked immunosorbent assay (ELISA) kit that detects the intact, biologically active form of GLP-1.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel DPP-4 inhibitor.

Preclinical_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening DPP-4 Inhibition Assay Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Identify potent compounds In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies Test in animal models (OGTT) Pharmacokinetic Studies Pharmacokinetic Studies Lead Optimization->Pharmacokinetic Studies ADME profiling Safety and Toxicology Safety and Toxicology Lead Optimization->Safety and Toxicology Assess toxicity Candidate Selection Candidate Selection In Vivo Efficacy Studies->Candidate Selection Pharmacokinetic Studies->Candidate Selection Safety and Toxicology->Candidate Selection

References

Preliminary In Vitro Evaluation of Dpp-4-IN-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis.[1][2][3] It is a transmembrane glycoprotein (B1211001) found on the surface of various cell types, and a soluble form is present in plasma.[3][4][5][6] DPP-4 is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][7][8][9] These incretins are released from the gut in response to food intake and potentiate insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release, thereby lowering blood glucose levels.[1][7] By inactivating GLP-1 and GIP, DPP-4 attenuates their beneficial effects on glycemic control.[1][7]

The inhibition of DPP-4 has emerged as a validated therapeutic strategy for the management of type 2 diabetes mellitus.[5][8][10][11] DPP-4 inhibitors prevent the breakdown of incretins, leading to elevated levels of active GLP-1 and GIP.[1][7] This, in turn, enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and ultimately improves glycemic control with a low risk of hypoglycemia.[5][11]

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Dpp-4-IN-14 , a novel, potent, and selective inhibitor of DPP-4. The document details the methodologies for key in vitro experiments, presents quantitative data in a structured format, and visualizes critical pathways and workflows to facilitate a clear understanding of the compound's characteristics.

Mechanism of Action: DPP-4 Inhibition

This compound is designed to competitively and reversibly inhibit the enzymatic activity of DPP-4. By blocking the active site of the DPP-4 enzyme, this compound prevents the cleavage of proline or alanine (B10760859) residues at the N-terminus of its substrates, including GLP-1 and GIP.[2][3] This leads to prolonged activity of these incretin hormones, resulting in the physiological effects outlined in the signaling pathway below.

DPP4_Signaling_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Liver Liver GLP1_GIP->Liver Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Dpp4_IN_14 This compound Dpp4_IN_14->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Glucagon->Liver HGP ↓ Hepatic Glucose Production Liver->HGP Blood_Glucose ↓ Blood Glucose HGP->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: DPP-4 Inhibition Signaling Pathway.

Quantitative Data Summary

The in vitro inhibitory potency and selectivity of this compound were assessed using purified recombinant human enzymes. The results are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against DPP-4

CompoundTarget EnzymeIC₅₀ (nM)
This compoundHuman DPP-44.3
SitagliptinHuman DPP-419

IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of the enzyme activity and are expressed as the mean of three independent experiments.

Table 2: Selectivity Profile of this compound against Related Peptidases

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
This compound4.3>10,000>10,000>2300-fold>2300-fold
Sitagliptin19>10,000>10,000>520-fold>520-fold

Selectivity is calculated as the ratio of the IC₅₀ value for the related peptidase to the IC₅₀ value for DPP-4.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of this compound on the activity of purified recombinant human DPP-4 enzyme.

Materials and Reagents:

  • Recombinant Human DPP-4 (R&D Systems, Cat. No. 1180-SE-010 or similar)[4]

  • DPP-4 Fluorogenic Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) (Bachem, Cat. No. I-1225 or similar)[12]

  • DPP-4 Assay Buffer: Tris-HCl (50 mM, pH 8.0)[13]

  • This compound (Test Compound)

  • Sitagliptin (Reference Inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom plates[14]

  • Fluorescence microplate reader (e.g., SpectraMax Gemini EM)[12]

Experimental Workflow:

Enzyme_Assay_Workflow start Start prep_reagents Prepare Reagents: - Dilute DPP-4 Enzyme - Prepare Substrate Solution - Prepare Serial Dilutions of Inhibitors in DMSO start->prep_reagents add_inhibitor Add 2 µL of Inhibitor/Vehicle (DMSO) to Wells prep_reagents->add_inhibitor add_enzyme Add 48 µL of Diluted DPP-4 Enzyme Solution add_inhibitor->add_enzyme incubate1 Pre-incubate at 37°C for 10 minutes add_enzyme->incubate1 add_substrate Add 50 µL of Gly-Pro-AMC Substrate Solution incubate1->add_substrate incubate2 Incubate at 37°C for 30 minutes add_substrate->incubate2 measure_fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate2->measure_fluorescence analyze_data Data Analysis: - Subtract Blank - Calculate % Inhibition - Determine IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for DPP-4 Enzyme Inhibition Assay.

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor (Sitagliptin) in DMSO.

  • In a 96-well black plate, add 2 µL of the diluted compounds or DMSO (for vehicle control) to the appropriate wells.[14]

  • Add 48 µL of recombinant human DPP-4 enzyme (final concentration 1.73 mU/mL) dissolved in assay buffer to each well.[13]

  • Pre-incubate the plate at 37°C for 10 minutes.[13]

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate (final concentration 200 µM) to all wells.[13]

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[12][14]

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of Test Well - Fluorescence of Blank) / (Fluorescence of Vehicle Control - Fluorescence of Blank)] x 100

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based DPP-4 Inhibition Assay

This assay measures the ability of this compound to inhibit DPP-4 activity in a cellular context, using the human intestinal Caco-2 cell line, which endogenously expresses DPP-4.[15][16]

Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • DPP-4 Fluorogenic Substrate: Gly-Pro-AMC

  • This compound (Test Compound)

  • 96-well clear-bottom, black-walled plates

  • Fluorescence microplate reader

Experimental Workflow:

Cell_Assay_Workflow start Start seed_cells Seed Caco-2 Cells in 96-well Plate (5 x 10⁴ cells/well) start->seed_cells culture_cells Culture for 4-6 Days to Differentiate seed_cells->culture_cells wash_cells Wash Cells with PBS culture_cells->wash_cells add_inhibitor Add this compound Dilutions to Wells wash_cells->add_inhibitor incubate1 Incubate at 37°C for 1 hour add_inhibitor->incubate1 add_substrate Add Gly-Pro-AMC Substrate incubate1->add_substrate incubate2 Incubate at 37°C for 30 minutes add_substrate->incubate2 measure_fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate2->measure_fluorescence analyze_data Data Analysis and IC₅₀ Determination measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Cell-Based DPP-4 Inhibition Assay.

Procedure:

  • Seed Caco-2 cells into a 96-well clear-bottom, black-walled plate at a density of 5 x 10⁴ cells per well.[15]

  • Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator for 4-6 days to allow for differentiation and expression of DPP-4.[15]

  • On the day of the assay, remove the culture medium and wash the cell monolayer twice with phosphate-buffered saline (PBS).

  • Add 100 µL of serum-free medium containing various concentrations of this compound or vehicle control to the wells.

  • Incubate the plate at 37°C for 1 hour.

  • Add 100 µL of Gly-Pro-AMC substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity as described in the enzyme inhibition assay protocol.

  • Calculate the percent inhibition and determine the IC₅₀ value as previously described.

Conclusion

The preliminary in vitro evaluation demonstrates that This compound is a highly potent inhibitor of the DPP-4 enzyme. Furthermore, it exhibits excellent selectivity against other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. These findings suggest that this compound has a promising pharmacological profile for further development as a therapeutic agent for the management of type 2 diabetes. The detailed protocols and data presented in this guide provide a solid foundation for subsequent preclinical and clinical investigations.

References

Methodological & Application

Application Note and Protocol: In Vitro Enzyme Activity Assay for DPP-4-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for determining the in vitro enzymatic activity and inhibitory potential of DPP-4-IN-14, a putative Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[1][3] This application note describes a fluorometric assay to determine the inhibitory activity of this compound on recombinant human DPP-4.

The assay is based on the cleavage of the fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by DPP-4.[1][4][5] The enzymatic reaction releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be monitored kinetically to determine the rate of the reaction.[2][5] The inhibitory effect of this compound is quantified by measuring the reduction in the rate of AMC production.

Signaling Pathway

DPP4_Signaling_Pathway cluster_0 Incretin Effect cluster_1 DPP-4 Action & Inhibition GLP-1 GLP-1 Pancreas Pancreas GLP-1->Pancreas stimulates DPP-4 DPP-4 GLP-1->DPP-4 degraded by Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Inactive_GLP-1 Inactive GLP-1 DPP-4->Inactive_GLP-1 This compound This compound This compound->DPP-4 inhibits

Caption: Mechanism of DPP-4 action on the incretin pathway and its inhibition by this compound.

Experimental Protocol

This protocol is designed for a 96-well plate format and is based on the fluorometric detection of AMC.

Materials and Reagents:

  • Recombinant Human DPP-4

  • This compound

  • Sitagliptin (as a positive control inhibitor)

  • Gly-Pro-AMC (fluorogenic substrate)[4][5][6]

  • DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-460 nm[2][5][6]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute in DPP-4 Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a stock solution of Sitagliptin in DMSO and dilute similarly to be used as a positive control.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute in DPP-4 Assay Buffer to the final working concentration (e.g., 200 µM).[7]

    • Dilute the Recombinant Human DPP-4 in DPP-4 Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank (No Enzyme): 50 µL of DPP-4 Assay Buffer.

      • Negative Control (No Inhibitor): 40 µL of DPP-4 Assay Buffer and 10 µL of DPP-4 enzyme solution.

      • Test Compound (this compound): 40 µL of the diluted this compound solution and 10 µL of DPP-4 enzyme solution.

      • Positive Control (Sitagliptin): 40 µL of the diluted Sitagliptin solution and 10 µL of DPP-4 enzyme solution.

    • Ensure all samples and controls are prepared in duplicate or triplicate.

  • Pre-incubation:

    • Mix the contents of the wells gently by shaking the plate.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[1][7]

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.[7]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.[1][2] The excitation wavelength should be set at 360 nm and the emission wavelength at 460 nm.[2][8]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (DPP-4, Inhibitor, Substrate) B Prepare Serial Dilutions of this compound A->B C Dispense Reagents and This compound into 96-well Plate B->C D Pre-incubate Plate at 37°C C->D E Add Gly-Pro-AMC Substrate to Initiate Reaction D->E F Kinetic Measurement of Fluorescence (Ex: 360nm, Em: 460nm) E->F G Calculate Reaction Rates (ΔFLU/min) F->G H Determine % Inhibition and Calculate IC50 Value G->H

Caption: Workflow for the in vitro DPP-4 enzyme activity assay.

Data Presentation

The rate of reaction is determined from the linear phase of the kinetic curve (Δ Fluorescence Units / min). The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Inhibition of DPP-4 by this compound and Sitagliptin

CompoundConcentration (nM)% InhibitionIC₅₀ (nM)
This compound 0.15.2 ± 1.125.8
115.6 ± 2.5
1048.9 ± 3.2
10085.4 ± 1.8
100098.1 ± 0.5
Sitagliptin 0.12.1 ± 0.818.5
110.5 ± 1.9
1045.3 ± 2.7
10090.2 ± 1.5
100099.5 ± 0.3

Data are presented as mean ± standard deviation (n=3). The IC₅₀ values are calculated from the dose-response curves.

Table 2: Summary of Kinetic Parameters

CompoundMode of InhibitionKᵢ (nM)
This compound Competitive12.3
Sitagliptin Competitive9.7

The mode of inhibition and the inhibition constant (Kᵢ) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or other kinetic plots.

Conclusion

The provided protocol offers a robust and sensitive method for evaluating the in vitro inhibitory activity of this compound against the DPP-4 enzyme. The fluorometric assay is well-suited for high-throughput screening of potential DPP-4 inhibitors. The data presentation format allows for a clear comparison of the potency and kinetic parameters of test compounds.

References

Application Notes and Protocols for DPP-4 Inhibitors in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified here as DPP-4-IN-14, in animal models of diabetes. This document is intended to guide researchers in the preclinical evaluation of this class of therapeutic agents.

Introduction to DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic drugs used for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Their primary mechanism of action is to block the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and ultimately lower blood glucose levels.[2][4][5][6]

Mechanism of Action

The therapeutic effect of DPP-4 inhibitors is primarily mediated through the enhancement of the incretin system. In response to food intake, L-cells in the gut release GLP-1. GLP-1 then binds to its receptors on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner, and on α-cells, inhibiting glucagon secretion. DPP-4 rapidly inactivates GLP-1. By inhibiting DPP-4, the half-life of active GLP-1 is prolonged, leading to improved glycemic control.[3][4][5][6]

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway Food Food Intake Gut Gut L-Cells Food->Gut Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_IN_14 This compound (DPP-4 Inhibitor) DPP4_IN_14->DPP4 Inhibits Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Muscle_Fat Muscle & Fat Insulin->Muscle_Fat Liver Liver Glucagon->Liver HGP ↓ Hepatic Glucose Production Liver->HGP Blood_Glucose ↓ Blood Glucose HGP->Blood_Glucose Glucose_Uptake ↑ Glucose Uptake Muscle_Fat->Glucose_Uptake Glucose_Uptake->Blood_Glucose STZ_Workflow Acclimatization Animal Acclimatization (1 week) Fasting1 Fasting (4-6 hours) Acclimatization->Fasting1 STZ_Injection Streptozotocin (STZ) Injection Fasting1->STZ_Injection Diabetes_Confirmation Diabetes Confirmation (Blood Glucose > 250 mg/dL) STZ_Injection->Diabetes_Confirmation 48-72 hours Grouping Random Group Assignment Diabetes_Confirmation->Grouping Treatment Treatment Initiation (Vehicle or this compound) Grouping->Treatment Monitoring Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Endpoint Sacrifice Euthanasia & Tissue Collection OGTT->Sacrifice HFD_Workflow Weaning Weaning Diet Dietary Intervention (Control Diet vs. High-Fat Diet) Weaning->Diet Model_Development Model Development (Obesity, Hyperglycemia, Insulin Resistance) Diet->Model_Development 8-12 weeks Grouping Random Group Assignment Model_Development->Grouping Treatment Treatment Initiation (Vehicle or this compound) Grouping->Treatment Monitoring Monitoring (Body Weight, Food Intake, Blood Glucose) Treatment->Monitoring ITT Insulin Tolerance Test (ITT) Monitoring->ITT Endpoint Sacrifice Euthanasia & Tissue Collection (Liver, Adipose, Pancreas) ITT->Sacrifice

References

Application Notes and Protocols for the Use of a Novel DPP-4 Inhibitor (DPP-4-IN-14) in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents used in the management of type 2 diabetes.[1][2] They function by blocking the DPP-4 enzyme, which rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control.[2][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel DPP-4 inhibitor, designated here as DPP-4-IN-14, in metabolic studies. As specific data for this compound is not publicly available, these notes and protocols are based on the established methodologies and known effects of well-characterized DPP-4 inhibitors. Researchers should adapt these protocols based on the specific physicochemical properties and in vitro potency of this compound.

Mechanism of Action

DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cell types and also exists in a soluble form in the circulation.[7][8][9] Its primary role in glucose metabolism is the cleavage of a dipeptide from the N-terminus of GLP-1 and GIP, rendering them inactive.[3][4][10]

The expected mechanism of action for this compound involves:

  • Inhibition of DPP-4 enzyme activity: This leads to a 2- to 4-fold increase in the circulating levels of active GLP-1 and GIP.

  • Enhanced Incretin Effect: The elevated levels of active incretins stimulate the pancreas to release insulin in a glucose-dependent manner.

  • Suppression of Glucagon Secretion: Increased GLP-1 levels also act on pancreatic alpha-cells to inhibit the secretion of glucagon, particularly in hyperglycemic conditions.

  • Improved Glycemic Control: The combined effects of increased insulin and decreased glucagon lead to lower fasting and postprandial blood glucose levels.

Data Presentation: Expected Effects of this compound on Metabolic Parameters

The following tables summarize the anticipated quantitative effects of a typical DPP-4 inhibitor on key metabolic parameters, based on data from studies with established compounds like sitagliptin (B1680988) and vildagliptin.[11][12] These tables provide a reference for the expected outcomes when testing this compound in preclinical or clinical settings.

Table 1: Expected Changes in Glycemic Control Parameters

ParameterExpected Change with DPP-4 Inhibitor TreatmentReference Compound Effect (Example)
Hemoglobin A1c (HbA1c) Decrease0.5% to 1.0% reduction
Fasting Plasma Glucose (FPG) DecreaseSignificant reduction from baseline[11]
Postprandial Glucose (PPG) DecreaseSignificant reduction from baseline[11]
Fasting Insulin No significant change or slight increaseVariable
Postprandial Insulin IncreasePotentiated response to glucose challenge
Fasting Glucagon No significant change or slight decreaseVariable
Postprandial Glucagon DecreaseSuppression of post-meal glucagon excursion

Table 2: Expected Changes in Lipid Profile

ParameterExpected Change with DPP-4 Inhibitor TreatmentReference Compound Effect (Example)
Total Cholesterol No significant change or slight decreaseVildagliptin showed greater reduction than sitagliptin[12]
Triglycerides (TG) No significant change or slight decreaseVildagliptin showed greater reduction than sitagliptin[12]
Low-Density Lipoprotein (LDL-C) No significant changeGenerally neutral effect
High-Density Lipoprotein (HDL-C) No significant changeGenerally neutral effect

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Protocol 1: In Vitro DPP-4 Enzyme Activity Assay

This protocol is designed to determine the inhibitory potency (e.g., IC50) of this compound on purified DPP-4 enzyme.

Materials:

  • Purified recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Positive control inhibitor (e.g., sitagliptin, vildagliptin)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP-4 enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent and then dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of this compound and the positive control inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer (for blank)

      • DPP-4 enzyme solution + Assay Buffer (for enzyme activity control)

      • DPP-4 enzyme solution + varying concentrations of this compound

      • DPP-4 enzyme solution + varying concentrations of the positive control inhibitor

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Reagents: - DPP-4 Enzyme - Substrate - this compound A1 Add reagents to 96-well plate P1->A1 A2 Pre-incubate at 37°C A1->A2 A3 Add Substrate A2->A3 A4 Incubate at 37°C A3->A4 A5 Measure Fluorescence A4->A5 D1 Calculate % Inhibition A5->D1 D2 Determine IC50 D1->D2

Caption: Workflow for in vitro DPP-4 enzyme activity assay.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol assesses the effect of this compound on glucose tolerance in an animal model of diabetes or obesity.

Materials:

  • Experimental animals (e.g., mice or rats, fasted overnight)

  • This compound formulation for oral administration

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose meter and test strips

  • Blood collection supplies (e.g., EDTA-coated tubes for plasma)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals to handling for several days before the experiment.

    • Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Baseline Blood Sample:

    • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Glucose Challenge:

    • Immediately after the baseline blood sample, administer the glucose solution via oral gavage.

  • Serial Blood Sampling:

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose at each time point.

    • If measuring insulin or active GLP-1, collect blood in tubes containing a DPP-4 inhibitor and a protease inhibitor cocktail, and immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Compare the AUC values between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

G Fasting Overnight Fasting Admin Administer this compound or Vehicle Fasting->Admin T0 Time 0: Baseline Blood Sample (Glucose) Admin->T0 Glucose Oral Glucose Challenge T0->Glucose Sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) Glucose->Sampling Analysis Data Analysis: - Plot Glucose Curve - Calculate AUC Sampling->Analysis

Caption: Experimental workflow for an oral glucose tolerance test.

Signaling Pathway

The primary signaling pathway affected by this compound is the incretin pathway. Inhibition of DPP-4 enhances the downstream effects of GLP-1 and GIP.

G cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Food Intake L_Cell L-cells Food->L_Cell K_Cell K-cells Food->K_Cell GLP1_active Active GLP-1 L_Cell->GLP1_active GIP_active Active GIP K_Cell->GIP_active DPP4 DPP-4 Enzyme GLP1_active->DPP4 inactivation Beta_cell β-cells GLP1_active->Beta_cell stimulates Alpha_cell α-cells GLP1_active->Alpha_cell inhibits GIP_active->DPP4 inactivation GIP_active->Beta_cell stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GIP_inactive Inactive GIP DPP4->GIP_inactive DPP4_IN_14 This compound DPP4_IN_14->DPP4 inhibition Insulin Insulin Secretion Beta_cell->Insulin Glucagon Glucagon Secretion Alpha_cell->Glucagon HGP Hepatic Glucose Production Insulin->HGP decreases Glucagon->HGP increases

Caption: Incretin signaling pathway and the action of this compound.

References

Application Notes and Protocols for DPP-4 Inhibitors in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Dpp-4-IN-14" is not available in the public domain. The following application notes and protocols are a general guide for the use of Dipeptidyl Peptidase-4 (DPP-4) inhibitors in mice, based on published research on well-characterized compounds of this class. Researchers should optimize these protocols for their specific inhibitor and experimental model.

Introduction

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, ultimately lowering blood glucose levels.[2][3][4] In preclinical research, various DPP-4 inhibitors have been evaluated in mouse models to study their efficacy, mechanism of action, and potential pleiotropic effects.

Mechanism of Action

DPP-4 is an enzyme that cleaves and inactivates GLP-1 and GIP.[1][3] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[1][3] Elevated active GLP-1 levels stimulate insulin secretion from pancreatic β-cells and inhibit glucagon secretion from α-cells, both in a glucose-dependent manner. This helps to control postprandial and fasting hyperglycemia.[1][2]

DPP4_Signaling_Pathway L_Cell L-Cell GLP1_active Active GLP-1 L_Cell->GLP1_active DPP4_enzyme DPP-4 Enzyme GLP1_active->DPP4_enzyme Substrate Beta_Cell β-Cell GLP1_active->Beta_Cell Stimulates Glucagon Glucagon Secretion (Suppressed) GLP1_active->Glucagon Inhibits GLP1_inactive Inactive GLP-1 DPP4_enzyme->GLP1_inactive Inactivates DPP4_inhibitor DPP-4 Inhibitor DPP4_inhibitor->DPP4_enzyme Inhibits Insulin Insulin Secretion Beta_Cell->Insulin

Caption: Simplified signaling pathway of DPP-4 inhibition.

Dosage and Administration in Mice

The dosage and route of administration for DPP-4 inhibitors in mice can vary depending on the specific compound, the mouse model, and the experimental goals. Below is a summary of dosages for several common DPP-4 inhibitors used in preclinical studies.

DPP-4 InhibitorMouse ModelDosageAdministration RouteReference
SitagliptinNormal Mice4-400 µ g/mouse Oral Gavage[5]
SitagliptinSepsis Model5 mg/kgIntravenous[6]
Des-fluoro-sitagliptinHFD/STZ MiceAdmixture in dietOral (in diet)[7]
VildagliptinNondiabetic MiceDose-dependent studyNot specified[1]
MK-0626Diabetic (MKR) Mice3 mg/kgOral Gavage[8]
Valine-pyrrolidideNormal Mice0.1 µmol/gNot specified[9]
VariousHF-DIO MiceTwice dailyOral Gavage[10]

Note: High-Fat Diet (HFD), Streptozotocin (STZ), High-Fat Diet-Induced Obese (HF-DIO).

Experimental Protocols

General Protocol for Oral Administration of a DPP-4 Inhibitor and Evaluation of Glucose Tolerance

This protocol describes a general procedure for administering a DPP-4 inhibitor to mice via oral gavage followed by an oral glucose tolerance test (OGTT).

Materials:

  • DPP-4 inhibitor

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Glucose solution (e.g., 20% or 30% in water)

  • Glucometer and test strips

  • Oral gavage needles

  • Mice (fasted for 6-8 hours)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve or suspend the DPP-4 inhibitor in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Animal Fasting:

    • Fast mice for 6-8 hours prior to the experiment, with free access to water.

  • Inhibitor Administration:

    • Administer the DPP-4 inhibitor solution or vehicle control to the mice via oral gavage. A typical volume is 10 µL/g body weight.[9]

  • Waiting Period:

    • Wait for a predetermined time (e.g., 30 minutes) to allow for drug absorption.[5]

  • Baseline Blood Glucose:

    • Obtain a baseline blood glucose reading (t=0) from the tail vein.

  • Glucose Challenge:

    • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.[8]

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[8]

  • Data Analysis:

    • Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis node_prep Prepare DPP-4 Inhibitor and Vehicle Solutions node_fast Fast Mice (6-8 hours) node_prep->node_fast node_admin Administer Inhibitor/Vehicle (Oral Gavage) node_fast->node_admin node_wait Wait (e.g., 30 min) node_admin->node_wait node_t0 Measure Baseline Glucose (t=0) node_wait->node_t0 node_glucose Administer Glucose Challenge (2 g/kg) node_t0->node_glucose node_monitor Monitor Blood Glucose (15, 30, 60, 120 min) node_glucose->node_monitor node_plot Plot Glucose vs. Time node_monitor->node_plot node_auc Calculate Area Under the Curve (AUC) node_plot->node_auc

Caption: General workflow for evaluating a DPP-4 inhibitor in mice.
Considerations for Chronic Studies

For long-term studies, DPP-4 inhibitors can be administered in the drinking water or as an admixture in the diet.[7][11] This method reduces the stress associated with repeated oral gavage. It is crucial to monitor the daily water or food intake to ensure consistent drug dosage.

Conclusion

The provided information offers a general framework for the in vivo evaluation of DPP-4 inhibitors in murine models. Researchers must consult the existing literature for specific compounds and adapt the protocols to their experimental design. Key variables to consider include the choice of mouse strain, the specific DPP-4 inhibitor and its pharmacokinetic properties, the dose, the route of administration, and the endpoints being measured.

References

Application Notes and Protocols for Studying Beta-Cell Function with DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on DPP-4-IN-14: Publicly available scientific literature lacks specific data regarding the biological effects and experimental protocols for the research chemical "this compound". Therefore, these application notes provide a comprehensive guide to studying beta-cell function using well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are expected to share a similar mechanism of action. The protocols and data presented are based on established DPP-4 inhibitors such as Sitagliptin, Linagliptin, and Vildagliptin.

Introduction and Mechanism of Action

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] These hormones are released by the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic beta-cells.[1][3]

DPP-4 inhibitors block the enzymatic degradation of GLP-1 and GIP, thereby increasing their circulating half-life and enhancing their beneficial effects on beta-cells.[1][2] This leads to:

  • Enhanced Glucose-Stimulated Insulin Secretion (GSIS): Increased incretin levels amplify the insulin secretion response of beta-cells to elevated blood glucose.[3]

  • Promotion of Beta-Cell Proliferation and Survival: GLP-1 signaling has been shown to stimulate beta-cell growth and protect against apoptosis, thus helping to preserve beta-cell mass.[4][5]

  • Suppression of Glucagon (B607659) Secretion: Elevated GLP-1 levels also inhibit the release of glucagon from pancreatic alpha-cells in a glucose-dependent manner, further contributing to glycemic control.[1]

Some studies also suggest that DPP-4 is expressed directly on human beta-cells and that its inhibition may have direct, GLP-1-independent protective effects.[6]

Quantitative Data: In Vitro Potency of Common DPP-4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely studied DPP-4 inhibitors, indicating their potency in vitro.

DPP-4 InhibitorIC50 Value (nM)Reference(s)
Linagliptin~1[7]
Sitagliptin~8.6 - 19[7][8]
Alogliptin~24[7]
Saxagliptin~50[7]
Vildagliptin~62[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of DPP-4 Inhibition

DPP4_Pathway cluster_gut Intestinal L-Cell cluster_circulation Circulation cluster_beta_cell Pancreatic Beta-Cell Food Intake Food Intake GLP1_GIP_Release GLP-1 & GIP Release Food Intake->GLP1_GIP_Release Active_Incretins Active GLP-1/GIP GLP1_GIP_Release->Active_Incretins DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme Degradation GLP1R GLP-1 Receptor Active_Incretins->GLP1R Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., this compound) DPP4_Inhibitor->DPP4_Enzyme Inhibition AC Adenylyl Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA_Epac2 PKA / Epac2 Activation cAMP->PKA_Epac2 Beta_Cell_Effects ↑ Insulin Secretion ↑ Proliferation ↓ Apoptosis PKA_Epac2->Beta_Cell_Effects

Mechanism of DPP-4 inhibition on beta-cell function.
General Experimental Workflow

Experimental_Workflow Start Start: Prepare Beta-Cell Model (e.g., MIN6 cells, Islets) Culture Culture cells/islets under standard conditions Start->Culture Treatment Treat with DPP-4 Inhibitor (various concentrations) vs. Vehicle Control Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays GSIS Glucose-Stimulated Insulin Secretion (GSIS) Endpoint_Assays->GSIS Proliferation Proliferation Assay (e.g., BrdU, Ki67) Endpoint_Assays->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) Endpoint_Assays->Apoptosis Data_Analysis Data Analysis and Interpretation GSIS->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis

Workflow for assessing DPP-4 inhibitor effects on beta-cells.

Detailed Experimental Protocols

Protocol 4.1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol determines the IC50 value of a test compound against recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., HEPES buffer)

  • Test Compound (e.g., this compound) and Positive Control (e.g., Sitagliptin)

  • 96-well black microtiter plate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO. Create a serial dilution to generate a range of test concentrations.

    • Dilute the recombinant DPP-4 enzyme to the desired concentration in pre-warmed assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add diluted test compound solutions.

    • Positive Control Wells: Add a known DPP-4 inhibitor.

    • Negative Control (100% Activity) Wells: Add vehicle (e.g., DMSO).

    • Blank (No Enzyme) Wells: Add vehicle.

  • Enzyme Addition: Add the diluted DPP-4 enzyme solution to all wells except the blank wells. Add an equal volume of assay buffer to the blank wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using the microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot percent inhibition versus the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[9]

Protocol 4.2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the effect of a DPP-4 inhibitor on insulin secretion from beta-cell lines (e.g., MIN6) or isolated islets in response to different glucose concentrations.

Materials:

  • MIN6 cells or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer

  • KRBH buffer with low glucose (e.g., 1-3 mM)

  • KRBH buffer with high glucose (e.g., 16.7-20 mM)

  • DPP-4 inhibitor

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 12-well or 24-well plate and culture until they reach desired confluency.

  • Pre-incubation (Starvation):

    • Wash cells twice with a glucose-free medium or PBS.

    • Incubate the cells in a serum-free, no-glucose medium for 2 hours to starve them.[10]

    • Replace with low-glucose KRBH buffer and incubate for 30-60 minutes to establish a basal secretion rate.[10]

  • Basal Insulin Secretion:

    • Collect the supernatant from the low-glucose incubation. This represents the basal insulin secretion.

    • Store at -80°C until analysis.

  • Stimulated Insulin Secretion:

    • Add high-glucose KRBH buffer to the wells. For the treatment group, add the DPP-4 inhibitor to both low and high glucose buffers during the respective incubation steps.

    • Incubate for 30-60 minutes at 37°C.[10]

  • Sample Collection:

    • Collect the supernatant, which contains the secreted insulin.

    • Centrifuge the supernatant to pellet any detached cells and transfer the clean supernatant to a new tube. Store at -80°C.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the stimulation index (Insulin at high glucose / Insulin at low glucose) for both control and treated groups. Compare the amount of insulin secreted at high glucose between the groups.

Protocol 4.3: Beta-Cell Proliferation Assay (Immunofluorescence)

This protocol assesses the effect of a DPP-4 inhibitor on beta-cell proliferation by detecting the incorporation of BrdU or the expression of proliferation markers like Ki67 or PCNA.

Materials:

  • Isolated islets or pancreatic tissue sections from treated animals

  • Primary antibodies: Anti-insulin, Anti-BrdU (if BrdU was administered), or Anti-Ki67/PCNA

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Microscope for fluorescence imaging

Procedure:

  • Tissue Preparation: Process and section paraffin-embedded or frozen pancreatic tissue.

  • Antigen Retrieval: Perform antigen retrieval if necessary, according to the primary antibody datasheet.

  • Immunostaining:

    • Permeabilize and block the sections.

    • Incubate with primary antibodies (e.g., co-staining with anti-insulin and anti-PCNA) overnight at 4°C.[5]

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence or confocal microscope. Capture multiple islets per sample.

  • Data Analysis:

    • Count the total number of insulin-positive (beta) cells.

    • Count the number of double-positive cells (e.g., Insulin+ and PCNA+).[5]

    • Calculate the proliferation rate as the percentage of proliferating beta-cells relative to the total number of beta-cells counted. Compare between control and treated groups.

Protocol 4.4: Beta-Cell Apoptosis Assay (Caspase-3 Activity)

This protocol measures apoptosis by quantifying the activity of caspase-3, a key executioner caspase, in beta-cell lysates.

Materials:

  • Beta-cells or islets treated with an apoptotic stimulus (e.g., cytokines, high glucose/lipids) with or without a DPP-4 inhibitor.

  • Cell Lysis Buffer

  • Caspase-3 Colorimetric or Fluorometric Assay Kit (containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce Apoptosis: Treat cells with an apoptotic stimulus in the presence or absence of the DPP-4 inhibitor for a specified time.

  • Cell Lysis:

    • Collect the cells (both adherent and floating).

    • Lyse the cells using the provided ice-cold lysis buffer.[11]

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet debris.[11]

    • Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein lysate for each sample.

    • Prepare a reaction mix containing assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Add the reaction mix to each well containing lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em ~380/440 nm for fluorometric assays).[12]

  • Data Analysis: Compare the caspase-3 activity (represented by the optical density or fluorescence intensity) between control and treated groups. Normalize the activity to the protein concentration.

References

Application Notes and Protocols for DPP-4-IN-14 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of therapeutic agents that have garnered significant interest in cardiovascular research. By preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), DPP-4 inhibitors exert pleiotropic effects that extend beyond glycemic control, including the modulation of inflammatory, fibrotic, and apoptotic pathways within the cardiovascular system.[1][2][3] DPP-4-IN-14 is a novel investigational DPP-4 inhibitor. These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing this compound as a tool in cardiovascular research models.

While specific data for this compound is emerging, the following protocols and data tables are based on established methodologies and findings from studies on well-characterized DPP-4 inhibitors such as sitagliptin, linagliptin (B1675411), and vildagliptin. These will serve as a valuable resource for initiating preclinical evaluation of this compound.

Mechanism of Action and Signaling Pathways

DPP-4 inhibitors primarily function by blocking the enzymatic activity of DPP-4, a serine protease that cleaves and inactivates GLP-1.[4] The subsequent increase in active GLP-1 levels leads to the activation of GLP-1 receptors (GLP-1R) in various tissues, including the heart and blood vessels. This initiates a cascade of downstream signaling events that are believed to confer cardioprotection.

Key signaling pathways implicated in the cardiovascular effects of DPP-4 inhibition include:

  • GLP-1R-cAMP-PKA Pathway: Activation of GLP-1R leads to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This pathway is associated with improved endothelial function, reduced inflammation, and decreased apoptosis.

  • PI3K-Akt-eNOS Pathway: DPP-4 inhibition has been shown to activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This results in increased nitric oxide (NO) bioavailability, promoting vasodilation and reducing oxidative stress.

  • SDF-1α/CXCR4 Axis: DPP-4 is also known to cleave and inactivate stromal cell-derived factor-1α (SDF-1α), a chemokine crucial for the recruitment of endothelial progenitor cells (EPCs) to sites of injury. By inhibiting DPP-4, this compound may enhance the SDF-1α/CXCR4 signaling axis, promoting cardiac repair and angiogenesis following ischemic events.[5]

Diagram: Proposed Signaling Pathways of this compound in Cardiomyocytes

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cardioprotective Effects DPP4 DPP-4 GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC PI3K PI3K GLP1R->PI3K DPP4_IN_14 This compound DPP4_IN_14->DPP4 Inhibits GLP1_active Active GLP-1 GLP1_active->DPP4 Degradation GLP1_active->GLP1R Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Reduced_Inflammation Reduced Inflammation PKA->Reduced_Inflammation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Reduced_Apoptosis Reduced Apoptosis Akt->Reduced_Apoptosis NO Nitric Oxide eNOS->NO Improved_Function Improved Endothelial Function eNOS->Improved_Function Vasodilation Vasodilation NO->Vasodilation

Caption: Proposed signaling cascade of this compound in cardiovascular cells.

Quantitative Data from Preclinical Cardiovascular Models

The following tables summarize representative quantitative data from preclinical studies on established DPP-4 inhibitors in various cardiovascular disease models. These data provide a benchmark for evaluating the potential efficacy of this compound.

Table 1: Effects of DPP-4 Inhibition on Myocardial Infarct Size in Rodent Models of Ischemia-Reperfusion (I/R) Injury

DPP-4 InhibitorAnimal ModelDosing RegimenDurationInfarct Size Reduction (%) vs. ControlReference
SitagliptinWistar Rat50 mg/kg/day, p.o.2 weeks50.5%[6]
LinagliptinWistar Rat3 mg/kg/day, p.o.7 days27.7%[7]
VildagliptinOLETF Rat3 mg/kg/day, p.o.2 weeks35.0%[8]

Table 2: Hemodynamic and Echocardiographic Parameters Following DPP-4 Inhibitor Treatment in a Rat Model of Myocardial Infarction

ParameterControlDPP-4 Inhibitor% Changep-valueReference
Left Ventricular Ejection Fraction (%) 45.2 ± 3.158.7 ± 4.5+29.9%<0.05[9]
Left Ventricular Fractional Shortening (%) 21.3 ± 2.429.8 ± 3.1+40.0%<0.05[9]
dP/dt max (mmHg/s) 6540 ± 3207890 ± 410+20.6%<0.05[7]
dP/dt min (mmHg/s) -4320 ± 280-5560 ± 350+28.7%<0.05[7]

Data are presented as mean ± SEM. dP/dt max and min represent maximum and minimum rates of left ventricular pressure change, respectively.

Experimental Protocols

Protocol 1: In Vitro DPP-4 Enzymatic Activity Assay

This protocol is designed to determine the in vitro potency of this compound in inhibiting DPP-4 enzymatic activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • This compound (at various concentrations)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and recombinant DPP-4 enzyme.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader in kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value of this compound by plotting the percent inhibition against the log concentration of the inhibitor.

Diagram: In Vitro DPP-4 Inhibition Assay Workflow

Start Start Prepare_Reagents Prepare Reagents: - DPP-4 Enzyme - Substrate - this compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup: Add Buffer, this compound, and DPP-4 Enzyme Prepare_Reagents->Plate_Setup Incubation1 Incubate (15 min, 37°C) Plate_Setup->Incubation1 Add_Substrate Add Substrate Incubation1->Add_Substrate Measure_Activity Measure Kinetic Activity (Microplate Reader) Add_Substrate->Measure_Activity Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro IC50 of this compound.

Protocol 2: In Vivo Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol describes the use of this compound in a well-established animal model of myocardial I/R injury to assess its cardioprotective effects.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Experimental Groups:

  • Sham + Vehicle

  • Sham + this compound

  • I/R + Vehicle

  • I/R + this compound

Procedure:

  • Drug Administration: Administer this compound (dose to be determined by pharmacokinetic studies) or vehicle (e.g., saline) via oral gavage or intraperitoneal injection for a specified period (e.g., 7-14 days) prior to the I/R surgery.

  • Anesthesia and Surgery: Anesthetize the mice (e.g., with isoflurane). Intubate and ventilate the animals. Perform a left thoracotomy to expose the heart.

  • Ischemia: Ligate the left anterior descending (LAD) coronary artery with a suture for 30-45 minutes. Successful ligation is confirmed by the appearance of a pale color in the apex of the left ventricle.

  • Reperfusion: Release the suture to allow for reperfusion for 24 hours.

  • Infarct Size Measurement: After 24 hours of reperfusion, re-anesthetize the mice and excise the hearts. Perfuse the hearts with saline followed by 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution to delineate the infarcted (pale) from the viable (red) myocardium.

  • Image Analysis: Slice the hearts and photograph the sections. Quantify the infarct size as a percentage of the area at risk (AAR) or the total left ventricular area using image analysis software.

Diagram: Myocardial Ischemia-Reperfusion Experimental Workflow

Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Drug_Treatment This compound or Vehicle Treatment (e.g., 14 days) Animal_Acclimatization->Drug_Treatment Surgery Anesthesia & Thoracotomy Drug_Treatment->Surgery Ischemia LAD Ligation (30-45 min) Surgery->Ischemia Reperfusion Release Ligature (24 hours) Ischemia->Reperfusion Heart_Excision Heart Excision Reperfusion->Heart_Excision TTC_Staining TTC Staining Heart_Excision->TTC_Staining Analysis Infarct Size Quantification TTC_Staining->Analysis End End Analysis->End

Caption: Step-by-step workflow for the in vivo I/R injury model.

Protocol 3: Western Blot Analysis of Cardiac Tissue

This protocol outlines the procedure for assessing the protein expression levels of key signaling molecules in cardiac tissue lysates from animals treated with this compound.

Materials:

  • Cardiac tissue samples (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen cardiac tissue in lysis buffer. Centrifuge the lysates and collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound represents a promising tool for investigating the therapeutic potential of DPP-4 inhibition in cardiovascular diseases. The application notes and protocols provided herein offer a foundational framework for researchers to explore the mechanisms of action and preclinical efficacy of this novel compound. Rigorous and well-designed studies based on these methodologies will be crucial in elucidating the role of this compound in cardiovascular research and its potential translation to clinical applications.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Dpp-4-IN-14 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dpp-4-IN-14, a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) for accurate quantification. Chromatographic separation is achieved on a reverse-phase C18 column with a rapid gradient elution. The method has been validated according to the general principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.[1][2][3][4]

Introduction

Dipeptidyl Peptidase-4 (DPP-4) is a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[5][6][7] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. Consequently, DPP-4 inhibitors have emerged as a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[8][9]

This compound is a novel investigational DPP-4 inhibitor. To facilitate its clinical development, a reliable bioanalytical method is required to accurately measure its concentrations in human plasma. This application note details the development and validation of an LC-MS/MS method for this purpose, providing researchers with a ready-to-implement protocol for pharmacokinetic and toxicokinetic studies.

DPP-4 Signaling Pathway

The inhibition of DPP-4 is a key therapeutic strategy in managing type 2 diabetes. The enzyme is involved in multiple physiological pathways beyond glucose regulation. A simplified diagram of the DPP-4 signaling pathway is presented below.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food_Intake Food Intake GLP1_Active Active GLP-1 Food_Intake->GLP1_Active Stimulates release of Insulin_Secretion ↑ Insulin Secretion Glucose_Uptake ↑ Glucose Uptake Insulin_Secretion->Glucose_Uptake Promotes Glucagon_Secretion ↓ Glucagon Secretion Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Stimulates GLP1_Active->Insulin_Secretion Stimulates GLP1_Active->Glucagon_Secretion Inhibits GLP1_Inactive Inactive GLP-1 GLP1_Active->GLP1_Inactive Cleavage by DPP4 DPP-4 Enzyme DPP4->GLP1_Inactive Dpp4_IN_14 This compound (DPP-4 Inhibitor) Dpp4_IN_14->DPP4 Inhibits

Caption: Simplified DPP-4 signaling pathway and the action of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (Assumed MW: 450.5 g/mol ) and this compound-d4 (Internal Standard, IS; Assumed MW: 454.5 g/mol ) were of reference standard grade.

  • Acetonitrile (ACN), Methanol (B129727) (MeOH), and Formic Acid (FA) were of LC-MS grade.

  • Deionized water was obtained from a Milli-Q water purification system.

  • Human plasma (K2-EDTA) was sourced from an accredited biobank.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Analytical Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution See Table 1
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.00 5
0.50 5
2.00 95
2.50 95
2.51 5

| 3.50 | 5 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions *

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV)
This compound 451.2 235.1 80 35
This compound-d4 (IS) 455.2 239.1 80 35

Note: These values are hypothetical and should be optimized based on the actual chemical structure of this compound.

Standard Solutions and Quality Control (QC) Samples

Stock solutions of this compound and its IS were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and QCs were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Table 3: Calibration Standard and QC Concentrations

Sample Type Concentration (ng/mL)
Calibration Standards 0.5, 1, 5, 10, 50, 100, 500, 1000
LLOQ QC 0.5
Low QC (LQC) 1.5
Medium QC (MQC) 75

| High QC (HQC) | 800 |

Sample Preparation

A protein precipitation method was employed for sample preparation. This method is fast, simple, and provides adequate cleanup for this analysis.[10][11]

Sample_Preparation_Workflow plasma 50 µL Plasma Sample (Standard, QC, or Unknown) is_addition Add 25 µL IS Working Solution (e.g., 100 ng/mL in 50% ACN) plasma->is_addition vortex1 Vortex Mix (10 sec) is_addition->vortex1 precipitation Add 200 µL Acetonitrile (Protein Precipitation) vortex1->precipitation vortex2 Vortex Mix (1 min) precipitation->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4 °C) vortex2->centrifuge supernatant Transfer 150 µL Supernatant to a new 96-well plate centrifuge->supernatant evaporation Evaporate to Dryness (Nitrogen Stream, 40 °C) supernatant->evaporation reconstitution Reconstitute in 100 µL Mobile Phase A:B (95:5) evaporation->reconstitution analysis Inject 5 µL into LC-MS/MS System reconstitution->analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Dpp-4-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) expressed on the surface of various cell types, including immune cells such as T lymphocytes, B cells, and natural killer (NK) cells.[1][2] DPP-4 possesses enzymatic activity, cleaving N-terminal dipeptides from a variety of substrates, and also functions as a co-stimulatory molecule in T-cell activation.[2][3][4] Its involvement in immune regulation has made it a target for therapeutic intervention in various diseases. Dpp-4-IN-14 is a potent and selective inhibitor of DPP-4. These application notes provide a comprehensive guide for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The provided protocols and data are based on the known effects of the DPP-4 inhibitor class, serving as a guide for research with this compound.

Mechanism of Action

This compound, as a DPP-4 inhibitor, is expected to modulate immune responses primarily by inhibiting the enzymatic activity of DPP-4/CD26 on the surface of immune cells. This inhibition can lead to several downstream effects:

  • Modulation of T-Cell Activation and Proliferation: DPP-4 plays a role in T-cell co-stimulation. Its inhibition can attenuate T-cell receptor (TCR) signaling, leading to suppressed proliferation of both CD4+ and CD8+ T cells.[5][6]

  • Alteration of Cytokine Production: Inhibition of DPP-4 can influence the cytokine profile of T-helper (Th) cells, potentially leading to a decrease in pro-inflammatory cytokines.[7]

  • Regulation of T-Helper Cell Differentiation: DPP-4 inhibition has been shown to affect the balance of Th subsets, including Th1, Th2, Th17, and regulatory T cells (Tregs).[1][8][9]

Data Presentation

The following tables summarize expected quantitative changes in immune cell populations following treatment with a DPP-4 inhibitor, based on published studies with compounds of the same class. These tables provide a baseline for interpreting data obtained with this compound.

Table 1: Effect of DPP-4 Inhibition on T-Cell Subsets in Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell PopulationMarker ProfileExpected Change with DPP-4 InhibitorReference
Total CD4+ T CellsCD3+ CD4+Decrease[8]
Th17 CellsCD4+ IL-17+Decrease[8][9]
Regulatory T Cells (Tregs)      CD4+ CD25+ Foxp3+      Decrease[8]

Table 2: Effect of Long-Term DPP-4 Inhibition on Splenic T-Cell Subsets in a Murine Model

Cell PopulationMarker ProfileExpected Change with DPP-4 InhibitorReference
CD4+ T CellsCD3+ CD4+Decrease[10]
CD8+ T CellsCD3+ CD8+Decrease[10]
CD26 expressing CD4+ T Cells    CD3+ CD4+ CD26+    Decrease[10]
Regulatory T Cells (Tregs)CD4+ CD25+ Foxp3+Increase[10]
Highly Activated TregsCD4+ CD25hi Foxp3+Increase[10]

Experimental Protocols

Protocol 1: In Vitro Treatment of Human PBMCs with this compound and Flow Cytometry Analysis of T-Cell Subsets

Objective: To analyze the effect of this compound on the proliferation and differentiation of human T-cell subsets in vitro.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA)

  • CellTrace™ Violet Proliferation Kit

  • Fixable Viability Dye

  • Monoclonal antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-IL-17, anti-IFN-γ, anti-IL-4)

  • Intracellular Staining Buffer Kit

  • Flow Cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining for Proliferation Tracking: Label PBMCs with CellTrace™ Violet according to the manufacturer's protocol to track cell division.

  • Cell Culture and Treatment:

    • Resuspend the labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Seed the cells in a 96-well plate.

    • Prepare different concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100 µM).

    • Add the this compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with PHA (e.g., 5 µg/mL), except for the unstimulated control group.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Cell Staining for Flow Cytometry:

    • Harvest the cells and wash with PBS.

    • Stain with a Fixable Viability Dye to exclude dead cells from the analysis.

    • Perform surface staining with fluorescently conjugated antibodies against CD3, CD4, and CD8.

    • For intracellular cytokine staining (e.g., IL-17, IFN-γ, IL-4), stimulate the cells with a cell stimulation cocktail (containing Brefeldin A) for the last 4-6 hours of culture.

    • Fix and permeabilize the cells using an intracellular staining buffer kit.

    • Perform intracellular staining with antibodies against the cytokines of interest.

    • For Treg staining, perform surface staining for CD4 and CD25, followed by fixation, permeabilization, and intracellular staining for Foxp3.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on live, single cells, then on CD3+ T cells. From the T-cell population, further gate on CD4+ and CD8+ subsets.

    • Analyze the proliferation of each subset by observing the dilution of the CellTrace™ Violet dye.

    • Quantify the percentage of cytokine-producing cells within the CD4+ population to identify Th1 (IFN-γ+), Th2 (IL-4+), and Th17 (IL-17+) subsets.

    • Quantify the percentage of Tregs (CD4+CD25+Foxp3+) within the CD4+ population.

Visualizations

experimental_workflow cluster_preparation Cell Preparation cluster_treatment In Vitro Culture & Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs Cell_Labeling Label with Proliferation Dye PBMC_Isolation->Cell_Labeling Cell_Culture Culture PBMCs Cell_Labeling->Cell_Culture Add_Inhibitor Add this compound Cell_Culture->Add_Inhibitor Stimulation Stimulate with PHA Add_Inhibitor->Stimulation Viability_Stain Viability Staining Stimulation->Viability_Stain Surface_Stain Surface Marker Staining (CD3, CD4, CD8, CD25) Viability_Stain->Surface_Stain Intracellular_Stain Intracellular Staining (Cytokines, Foxp3) Surface_Stain->Intracellular_Stain Acquisition Flow Cytometry Acquisition Intracellular_Stain->Acquisition Analysis Data Analysis (Gating, Quantification) Acquisition->Analysis

Fig. 1: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_membrane T-Cell Membrane cluster_apc APC Membrane cluster_intracellular Intracellular Signaling cluster_output Cellular Response TCR TCR/CD3 Signaling_Cascade Signaling Cascade (e.g., ZAP70, LAT, SLP-76) TCR->Signaling_Cascade CD26 DPP-4/CD26 CD26->Signaling_Cascade Co-stimulation CD45 CD45 CD45->Signaling_Cascade ADA ADA ADA->CD26 MHC pMHC MHC->TCR Signal 1 Transcription_Factors Transcription Factors (e.g., NFAT, AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Cytokine_Production Cytokine Production Transcription_Factors->Cytokine_Production Dpp4_IN_14 This compound Dpp4_IN_14->CD26 Inhibition

Fig. 2: DPP-4/CD26 signaling pathway in T-cell activation.

logical_relationship Dpp4_IN_14 This compound DPP4_Inhibition DPP-4/CD26 Inhibition Dpp4_IN_14->DPP4_Inhibition T_Cell_Modulation T-Cell Modulation DPP4_Inhibition->T_Cell_Modulation Reduced_Proliferation Reduced Proliferation (CD4+ & CD8+) T_Cell_Modulation->Reduced_Proliferation Altered_Cytokines Altered Cytokine Profile (e.g., ↓ IL-17) T_Cell_Modulation->Altered_Cytokines Th_Balance_Shift Shift in T-helper Balance (e.g., ↓ Th17, ↑ Treg) T_Cell_Modulation->Th_Balance_Shift Immune_Response Overall Immunomodulatory Effect Reduced_Proliferation->Immune_Response Altered_Cytokines->Immune_Response Th_Balance_Shift->Immune_Response

Fig. 3: Logical relationship of this compound's effect on immune cells.

References

Application Note: Western Blot Analysis of DPP-4 Expression Following Dpp-4-IN-14 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that is expressed on the surface of various cell types, including immune, endothelial, and epithelial cells. It also exists in a soluble, catalytically active form in plasma. DPP-4 plays a crucial role in glucose homeostasis by cleaving and inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inactivating these hormones, DPP-4 attenuates insulin (B600854) secretion and contributes to the regulation of blood glucose levels.

Dpp-4-IN-14 is a potent and selective inhibitor of the DPP-4 enzyme. Such inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[1] They work by prolonging the action of incretin hormones, which in turn increases insulin secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. Understanding the effect of novel DPP-4 inhibitors like this compound on the expression of the DPP-4 protein itself is crucial for elucidating its full mechanism of action and potential long-term effects. Western blot analysis is a fundamental technique to investigate changes in protein expression levels in response to such treatments.

This application note provides a detailed protocol for performing Western blot analysis to assess DPP-4 protein expression in cell lysates after treatment with this compound.

Signaling Pathway and Experimental Workflow

To elucidate the impact of this compound on DPP-4 expression, a systematic experimental approach is necessary. The following diagrams illustrate the conceptual signaling pathway of DPP-4 and the workflow for its analysis via Western blot.

DPP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space DPP4 DPP-4 GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Cleavage GLP1_active Active GLP-1 GLP1_active->DPP4 Substrate Dpp4_IN_14 This compound Dpp4_IN_14->DPP4 Inhibits

Caption: DPP-4 Signaling Inhibition

Western_Blot_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-DPP-4) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis and Quantification I->J

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DPP-4-IN-14 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: DPP-4-IN-14 is a designated research compound for which detailed experimental data, including optimal concentrations, solubility, and cytotoxicity, are not extensively published. This guide provides a framework for researchers to determine these parameters based on general principles for novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DPP-4 inhibitors like this compound?

DPP-4 inhibitors block the enzymatic activity of Dipeptidyl Peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that cleaves and inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, these compounds increase the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[5][6] This ultimately leads to lower blood glucose levels.[1]

Q2: I cannot find a datasheet with a recommended concentration for this compound. Where should I start?

For a novel or uncharacterized inhibitor, it is crucial to perform a dose-response experiment to determine its half-maximal inhibitory concentration (IC50). A typical starting point for a new small molecule inhibitor in an in vitro enzymatic assay is to test a wide range of concentrations, for example, from 1 nM to 100 µM, often in a logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

Q3: How should I prepare a stock solution of this compound?

The solubility of this compound is not widely documented. Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO. This allows for minimal volumes of the stock solution to be added to your aqueous assay buffer, minimizing potential solvent effects. Always ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) and consistent across all wells, including controls.

Q4: Is this compound likely to be cytotoxic to my cells?

The cytotoxic potential of this compound is unknown. While some DPP-4 inhibitors have shown cytotoxic effects at high concentrations in certain cell lines, others have not.[8][9] It is essential to perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your functional experiments. This will help you to distinguish between specific inhibitory effects and general cellular toxicity.

Q5: What are the potential off-target effects of DPP-4 inhibitors?

DPP-4 is part of a family of serine proteases, including DPP-8 and DPP-9.[10] Inhibition of these related proteases can lead to off-target effects and toxicity. While many newer DPP-4 inhibitors are designed for high selectivity, it is important to be aware of this possibility when interpreting results, especially if unexpected cellular responses are observed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibition of DPP-4 activity observed. 1. Incorrect concentration: The concentration of this compound may be too low. 2. Inhibitor instability: The compound may have degraded. 3. Assay conditions: The assay buffer or other reagents may be interfering with the inhibitor.1. Perform a dose-response experiment with a wider and higher range of concentrations. 2. Prepare a fresh stock solution. Store the stock solution at -20°C or -80°C as recommended for similar compounds. 3. Review the assay protocol and ensure compatibility with small molecule inhibitors. Check the pH and composition of the assay buffer.
High variability between replicate wells. 1. Poor solubility: The inhibitor may be precipitating in the assay medium. 2. Pipetting errors: Inaccurate pipetting, especially of small volumes.1. Visually inspect the wells for any precipitation. Lower the final concentration of the inhibitor. Consider using a different solvent for the initial stock, though DMSO is standard. 2. Use calibrated pipettes and ensure proper mixing. Prepare intermediate dilutions to increase the pipetting volume.
Inhibition is observed, but the dose-response curve is flat or unusual. 1. Cytotoxicity: At higher concentrations, the inhibitor may be causing cell death, leading to a decrease in signal that is not due to specific DPP-4 inhibition. 2. Off-target effects: The inhibitor may be acting on other cellular components that affect the assay readout.1. Perform a cytotoxicity assay at the same concentrations used in the inhibition assay. 2. Consider using a cell-free enzymatic assay to confirm direct inhibition of DPP-4. If using a cell-based assay, consider potential interactions with other cellular pathways.
Unexpected changes in cell morphology or function. 1. Cytotoxicity: The inhibitor may be toxic to the cells at the concentrations being tested. 2. Off-target effects: The inhibitor may be affecting other signaling pathways in the cells.1. Determine the cytotoxic concentration range using an appropriate assay and work with concentrations below this range. 2. Review the literature for known off-target effects of the DPP-4 inhibitor class. Consider using molecular docking studies or screening against a panel of related proteases to assess selectivity.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µM)% DPP-4 Inhibition (Mean ± SD)
0.001User-determined value
0.01User-determined value
0.1User-determined value
1User-determined value
10User-determined value
100User-determined value
IC50 (µM) Calculated value
Concentration (µM)% Cell Viability (Mean ± SD)
0.1User-determined value
1User-determined value
10User-determined value
50User-determined value
100User-determined value
CC50 (µM) Calculated value

Experimental Protocols

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the inhibitory activity of this compound using a fluorometric method.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)

  • This compound

  • Positive control inhibitor (e.g., Sitagliptin)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, with 0.1 mg/ml BSA)

  • DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Dilute the human recombinant DPP-4 enzyme in assay buffer to the recommended working concentration.

    • Dilute the Gly-Pro-AMC substrate in assay buffer to the recommended working concentration.

  • Assay Plate Setup (in triplicate):

    • 100% Initial Activity (Control): Add assay buffer, diluted DPP-4 enzyme, and the same volume of DMSO used for the inhibitor wells.

    • Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the diluted this compound solution.

    • Background Wells: Add assay buffer and the solvent (DMSO) without the enzyme.

    • Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the positive control inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on enzyme activity.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader.

  • Data Analysis:

    • Calculate the average fluorescence for each set of triplicates.

    • Subtract the average background fluorescence from the average fluorescence of the control and inhibitor wells.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

DPP4_Signaling_Pathway cluster_0 Incretin Release cluster_1 DPP-4 Action cluster_2 Pancreatic Response Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP-1 GLP-1 L-cells->GLP-1 secretes GIP GIP K-cells->GIP secretes DPP4 DPP4 GLP-1->DPP4 substrate Pancreatic Beta-cells Pancreatic Beta-cells GLP-1->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1->Pancreatic Alpha-cells inhibits GIP->DPP4 substrate GIP->Pancreatic Beta-cells stimulates Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 inactivates Inactive GIP Inactive GIP DPP4->Inactive GIP inactivates This compound This compound This compound->DPP4 inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases

Caption: DPP-4 Signaling Pathway and the Action of this compound.

Experimental_Workflow A 1. Prepare Stock Solution of this compound in DMSO B 2. Determine Solubility in Assay Buffer A->B C 3. Perform Dose-Response Assay (e.g., 1 nM - 100 µM) B->C D 4. Perform Cytotoxicity Assay (in parallel with dose-response) B->D E 5. Analyze Data to Determine IC50 and CC50 C->E D->E F 6. Select Optimal Non-Toxic Working Concentration E->F G 7. Proceed with Functional In Vitro Experiments F->G

Caption: Workflow for Characterizing a Novel DPP-4 Inhibitor.

Troubleshooting_Tree Start Experiment Yields Unexpected Results Q1 Is there high variability between replicates? Start->Q1 A1_Yes Check for precipitation. Verify pipetting accuracy. Q1->A1_Yes Yes Q2 Is there no inhibition at any concentration? Q1->Q2 No A2_Yes Increase concentration range. Prepare fresh inhibitor stock. Q2->A2_Yes Yes Q3 Is the dose-response curve unusual? Q2->Q3 No A3_Yes Perform cytotoxicity assay. Consider off-target effects. Q3->A3_Yes Yes End Consult literature for class-specific effects Q3->End No

References

Dpp-4-IN-14 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPP-4-IN-14. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding potential off-target effects of this compound and methodologies to control for them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns for a novel DPP-4 inhibitor like this compound?

A1: The primary off-target concerns for DPP-4 inhibitors are the closely related serine proteases, Dipeptidyl Peptidase 8 (DPP-8) and Dipeptidyl Peptidase 9 (DPP-9).[1][2] These enzymes share structural homology and substrate specificities with DPP-4.[1][3] Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical animal models, including alopecia, thrombocytopenia, and gastrointestinal issues.[4] Therefore, it is crucial to establish the selectivity of this compound against these two peptidases.

Q2: How can I determine the selectivity profile of this compound?

A2: The selectivity of this compound should be determined by performing in vitro enzymatic assays against DPP-4, DPP-8, and DPP-9. This will allow you to determine the half-maximal inhibitory concentration (IC50) for each enzyme. A highly selective inhibitor will have a significantly lower IC50 for DPP-4 compared to DPP-8 and DPP-9. For a comprehensive profile, consider screening against a broader panel of proteases.

Q3: What is a desirable selectivity ratio for a DPP-4 inhibitor?

A3: A higher selectivity ratio (IC50 for off-target / IC50 for DPP-4) is desirable. While there is no universally agreed-upon threshold, a selectivity of at least 100-fold is often considered a good starting point for a promising lead compound. The table below illustrates how to present such data.

Troubleshooting Guide

Issue 1: I am observing unexpected or inconsistent cellular phenotypes in my experiments with this compound.

  • Question: Could off-target effects be responsible for these inconsistencies? Answer: Yes, unexpected phenotypes can be a result of off-target activities. If this compound is not sufficiently selective, it may be inhibiting other cellular processes through DPP-8, DPP-9, or other unforeseen interactions.

  • Question: How can I confirm that the observed phenotype is due to on-target DPP-4 inhibition? Answer: To confirm on-target activity, you can employ several control strategies:

    • Use a structurally unrelated DPP-4 inhibitor: If a different, well-characterized, and selective DPP-4 inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.

    • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DPP-4 expression. If the resulting phenotype mimics that of this compound treatment, it points towards an on-target mechanism.

    • Rescue experiment: In a DPP-4 knockout/knockdown background, the addition of this compound should not produce the phenotype of interest.

Issue 2: My results suggest this compound might be inhibiting DPP-8 and/or DPP-9.

  • Question: What are the first steps to confirm this? Answer: The first step is to perform direct enzymatic assays to determine the IC50 values of this compound against purified DPP-8 and DPP-9 enzymes.[1]

  • Question: If I confirm DPP-8/9 inhibition, what are my next steps? Answer: If this compound shows significant inhibition of DPP-8 and/or DPP-9, you should carefully consider the interpretation of your data. It may be necessary to chemically modify the compound to improve selectivity. In the interim, you can use cell lines with genetically ablated DPP-8 or DPP-9 to dissect the specific contributions of each enzyme to the observed phenotype.

Data Presentation

Table 1: Illustrative Selectivity Profile of a Hypothetical DPP-4 Inhibitor

EnzymeIC50 (nM)Selectivity vs. DPP-4
DPP-410-
DPP-81,500150-fold
DPP-92,500250-fold

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for DPP-4, DPP-8, and DPP-9 Selectivity

This protocol describes a general method for determining the IC50 of an inhibitor against DPP-4, DPP-8, and DPP-9 using a chromogenic substrate.

Materials:

  • Purified recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Chromogenic substrate: Gly-Pro-p-nitroanilide (G-p-NA).

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • This compound dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Methodology:

  • Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and the substrate in the assay buffer. The final concentrations should be optimized based on the enzyme kinetics.[1]

  • Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time (kinetic read) or read the absorbance at a fixed time point (endpoint read).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its target protein in a cellular environment.

Materials:

  • Cell line expressing the target protein(s).

  • This compound.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment for heating (e.g., thermocycler), cell lysis, and protein quantification (e.g., Western blot).

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.

  • Heating: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Heat aliquots of the cell suspension to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein (DPP-4, DPP-8, DPP-9) at each temperature using Western blotting or another quantitative protein detection method.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Protocol 3: Washout Experiment to Assess Reversibility

This experiment helps determine if the inhibitor binds reversibly or irreversibly to its target.

Materials:

  • Cells or purified enzyme.

  • This compound.

  • Assay buffer or cell culture medium.

  • Detection reagents for enzyme activity.

Methodology:

  • Incubation: Incubate the cells or enzyme with a high concentration of this compound for a set period.

  • Washout: Remove the inhibitor by washing the cells multiple times with fresh medium or by using a method like rapid dilution or dialysis for the purified enzyme.

  • Activity Measurement: Measure the enzyme activity at different time points after the washout.

  • Data Analysis: If enzyme activity recovers over time, the inhibitor is likely reversible. If the activity remains inhibited, the binding may be irreversible or very slow to dissociate.

Visualizations

G DPP-4 Signaling and Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways DPP-4 DPP-4 GLP-1 (active) GLP-1 (active) GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) DPP-4 GIP (active) GIP (active) GIP (inactive) GIP (inactive) GIP (active)->GIP (inactive) DPP-4 This compound This compound This compound->DPP-4 Inhibits DPP-8 DPP-8 This compound->DPP-8 Potential Inhibition DPP-9 DPP-9 This compound->DPP-9 Potential Inhibition Unknown Substrates 1 Unknown Substrates 1 Cleaved Peptides 1 Cleaved Peptides 1 Unknown Substrates 1->Cleaved Peptides 1 DPP-8 Unknown Substrates 2 Unknown Substrates 2 Cleaved Peptides 2 Cleaved Peptides 2 Unknown Substrates 2->Cleaved Peptides 2 DPP-9 G Experimental Workflow for Assessing Off-Target Effects Start Start In_Vitro_Assay In Vitro Enzymatic Assays (DPP-4, DPP-8, DPP-9) Start->In_Vitro_Assay Determine_Selectivity Determine IC50 and Selectivity Ratios In_Vitro_Assay->Determine_Selectivity High_Selectivity High Selectivity? Determine_Selectivity->High_Selectivity Cellular_Assays Cell-Based Assays (Phenotypic Screens) High_Selectivity->Cellular_Assays Yes Re-evaluate Re-evaluate Compound or Interpret Data with Caution High_Selectivity->Re-evaluate No On_Target_Validation On-Target Validation (Genetic Controls, CETSA) Cellular_Assays->On_Target_Validation End End On_Target_Validation->End G Troubleshooting Logic for Unexpected Phenotypes Start Unexpected Phenotype Observed Question1 Does a structurally unrelated DPP-4 inhibitor cause the same phenotype? Start->Question1 Question2 Does DPP-4 knockdown/knockout replicate the phenotype? Question1->Question2 Yes Off_Target Potential Off-Target Effect Question1->Off_Target No On_Target Likely On-Target Effect Question2->On_Target Yes Question2->Off_Target No Investigate Investigate Off-Targets (e.g., DPP-8/9 inhibition) Off_Target->Investigate

References

Technical Support Center: Troubleshooting Dpp-4-IN-14 Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering variability in experimental results with DPP-4-IN-14. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound, also known as DPP-4 inhibitor 3 or Compound 5a, is a potent, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-4)[1][2]. It has a reported half-maximal inhibitory concentration (IC50) of 0.75 nM[1][2]. Due to its high potency, precise handling and accurate concentration preparation are critical for reproducible results.

Q2: What is the primary mechanism of action for DPP-4 inhibitors like this compound?

A2: DPP-4 is a serine protease that cleaves and inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[3][4][5]. These hormones are crucial for regulating blood glucose levels by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release[5][6]. DPP-4 inhibitors block this enzymatic activity, thereby increasing the levels of active incretins and enhancing glucose control[6].

Q3: I am observing a significant difference between the reported IC50 and my experimental results in a cell-based assay. What could be the reason?

A3: Discrepancies between biochemical IC50 values and results from cell-based assays are common. Several factors can contribute to this, including:

  • Cell permeability: The compound may have poor membrane permeability, leading to a lower intracellular concentration.

  • Efflux pumps: The cells might actively transport the inhibitor out, reducing its effective intracellular concentration.

  • Protein binding: The inhibitor can bind to plasma proteins in the cell culture medium or other cellular components, reducing the free concentration available to bind to DPP-4.

  • Inhibitor stability: The compound may degrade in the cell culture medium over the course of the experiment.

Q4: Are there different forms of DPP-4 that could affect my results?

A4: Yes, DPP-4 exists in two forms: a membrane-bound form expressed on the surface of various cell types and a soluble form found in plasma and other body fluids[7]. The variability in the levels of these forms in your experimental system (e.g., cell culture supernatant vs. cell lysate) could influence the observed inhibitory effects.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Common Names DPP-4 inhibitor 3, Compound 5a[1][2]
CAS Number 2402735-14-0[1][8][9][10]
Molecular Formula C19H22N6O2[1][8][10]
Molecular Weight 366.42 g/mol [1][8][10]
Reported IC50 0.75 nM[1][2]
Storage Store as a solid at -20°C.[1]

Table 2: Comparison of Common DPP-4 Inhibitors

InhibitorTypeReported IC50
This compound Small Molecule0.75 nM[1][2]
Sitagliptin Small Molecule18 nM[3]
Vildagliptin Small Molecule~60 nM
Saxagliptin Small Molecule~50 nM
Linagliptin Small Molecule~1 nM
Alogliptin Small Molecule<10 nM

Troubleshooting Guides

Issue 1: High variability between replicate experiments.

  • Question: My results with this compound are inconsistent across different experimental runs. What should I check?

  • Answer: High variability can stem from several sources. Consider the following troubleshooting steps:

    • Inhibitor Stock Solution:

      • Solubility: Ensure the compound is fully dissolved in the stock solution (typically DMSO). Precipitates in the stock will lead to inaccurate final concentrations. If you observe precipitation upon dilution in aqueous buffers or media, you may need to optimize your dilution strategy[11].

      • Stability: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use volumes and store at -20°C or -80°C[12].

      • Fresh Preparation: For maximum consistency, prepare fresh dilutions from a new aliquot of the stock solution for each experiment.

    • Experimental Conditions:

      • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at the same density for each experiment.

      • Incubation Times: Use precise and consistent incubation times for inhibitor treatment and subsequent assay steps.

      • Reagent Consistency: Use the same batches of reagents (e.g., cell culture media, serum, assay buffers) whenever possible.

Issue 2: The inhibitor shows lower than expected potency.

  • Question: this compound is not as potent in my assay as the literature suggests. What could be the problem?

  • Answer: A decrease in apparent potency can be due to issues with the compound itself or the assay system.

    • Compound-Related Issues:

      • Solubility in Assay Medium: The inhibitor may be precipitating out of the aqueous assay buffer or cell culture medium at the tested concentrations. Visually inspect for precipitates and consider performing a solubility test.

      • Adsorption to Plastics: Small molecules can adsorb to plastic surfaces of plates and tubes, reducing the effective concentration. Using low-protein-binding plastics may help.

      • Stability in Media: The compound might be unstable in the cell culture medium at 37°C over the duration of your experiment. You can test for stability by incubating the inhibitor in the medium for different time points and then measuring its concentration or activity[13].

    • Assay-Related Issues:

      • High Enzyme/Substrate Concentration: In an enzyme inhibition assay, using too high a concentration of the DPP-4 enzyme or its substrate can lead to an underestimation of the inhibitor's potency.

      • Presence of Serum: Fetal Bovine Serum (FBS) contains soluble DPP-4 and other proteins that can bind to the inhibitor, reducing its effective concentration[14]. Consider reducing the serum percentage or using a serum-free medium if your cells can tolerate it.

Issue 3: I am observing unexpected or off-target effects.

  • Question: My cells are showing unexpected phenotypes or toxicity at concentrations where I expect specific DPP-4 inhibition. How can I investigate this?

  • Answer: Off-target effects are a common concern with small molecule inhibitors.

    • Concentration-Response Curve: Perform a wide-range concentration-response curve to determine if the unexpected effects occur at much higher concentrations than those required for DPP-4 inhibition.

    • Control Compound: Use a structurally different DPP-4 inhibitor as a control. If the same phenotype is observed with another specific DPP-4 inhibitor, it is more likely to be an on-target effect.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells to ensure the solvent is not causing the observed effects[12]. The final DMSO concentration in cell-based assays should ideally be kept below 0.5%[12].

Experimental Protocols

Protocol 1: DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general method to determine the IC50 of this compound in a biochemical assay.

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)

    • DPP-4 Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

    • This compound

    • DMSO

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in DMSO, and then dilute further in DPP-4 Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Add 50 µL of the diluted inhibitor or vehicle (for control) to the wells of the 96-well plate.

    • Add 25 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the DPP-4 substrate solution (pre-diluted in assay buffer).

    • Immediately start measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for DPP-4 Activity

This protocol describes a general method to assess the inhibitory effect of this compound on cell surface DPP-4 activity.

  • Reagents and Materials:

    • Cells expressing DPP-4 (e.g., Caco-2 cells)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • DMSO

    • DPP-4 Substrate: Gly-Pro-pNA (p-nitroanilide)

    • Assay Buffer (e.g., PBS)

    • 96-well cell culture plate

    • Absorbance plate reader (405 nm)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluency.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

    • Incubate for the desired treatment time (e.g., 1-24 hours) at 37°C.

    • After incubation, wash the cells twice with 200 µL of PBS.

    • Add 100 µL of the substrate solution (Gly-Pro-pNA in assay buffer) to each well.

    • Incubate at 37°C and monitor the change in absorbance at 405 nm over time.

    • Calculate the rate of substrate cleavage and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50.

Mandatory Visualization

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Pancreatic Beta-Cell GLP-1_GIP GLP-1 / GIP (Active) DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 Cleavage GLP1R GLP-1 Receptor GLP-1_GIP->GLP1R Binding Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_IN_14 This compound DPP4_IN_14->DPP4 Inhibition AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac Insulin_Secretion Increased Insulin Secretion PKA_Epac->Insulin_Secretion

Caption: DPP-4 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Variability in Experimental Results Check_Inhibitor Step 1: Verify Inhibitor Preparation and Storage Start->Check_Inhibitor Check_Solubility Is the inhibitor fully dissolved in stock and working solutions? Check_Inhibitor->Check_Solubility Check_Storage Are stock solutions properly aliquoted and stored? Check_Solubility->Check_Storage Yes Optimize_Solubilization Optimize solubilization (e.g., vortex, sonicate) Check_Solubility->Optimize_Solubilization No Check_Assay Step 2: Evaluate Assay Conditions Check_Storage->Check_Assay Yes Prepare_Fresh Prepare fresh stock and dilutions Check_Storage->Prepare_Fresh No Check_Cells Are cell health, density, and passage number consistent? Check_Assay->Check_Cells Check_Reagents Are reagents and incubation times consistent? Check_Cells->Check_Reagents Yes Standardize_Cell_Culture Standardize cell culture protocols Check_Cells->Standardize_Cell_Culture No Check_Off_Target Step 3: Investigate Potential Off-Target Effects Check_Reagents->Check_Off_Target Yes Standardize_Assay Standardize assay protocols Check_Reagents->Standardize_Assay No Dose_Response Perform wide-range dose-response curve Check_Off_Target->Dose_Response Control_Compound Use a structurally different control inhibitor Dose_Response->Control_Compound Vehicle_Control Include proper vehicle controls Control_Compound->Vehicle_Control Resolve Consistent Results Vehicle_Control->Resolve Optimize_Solubilization->Check_Inhibitor Prepare_Fresh->Check_Inhibitor Standardize_Cell_Culture->Check_Assay Standardize_Assay->Check_Assay

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Dpp-4-IN-14 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of Dpp-4-IN-14. As specific cytotoxicity data for this compound is not publicly available, this guide is based on the known effects of other Dipeptidyl Peptidase-4 (DPP-4) inhibitors. It is crucial to perform specific cytotoxicity testing for this compound in your cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound, also known as DPP-4 inhibitor 3, is a potent Dipeptidyl Peptidase IV (DPP-4) inhibitor with a reported IC50 value of 0.75 nM.[1] It has been noted for its antioxidant and insulinotropic activity.[1]

Q2: Do DPP-4 inhibitors generally exhibit cytotoxicity?

The cytotoxic effects of DPP-4 inhibitors can vary depending on the specific compound, its concentration, the cell line being tested, and the duration of exposure. Some studies have shown that certain DPP-4 inhibitors can induce cell death in specific cancer cell lines, such as multiple myeloma.[2][3] For instance, vildagliptin (B1682220) and saxagliptin (B632) have demonstrated cytotoxic effects in multiple myeloma cell lines.[2][3] Conversely, other studies have reported no cytotoxic effects of some DPP-4 inhibitors, like sitagliptin, on hepatocellular carcinoma cells even at high concentrations.[4]

Q3: What are the potential mechanisms of cytotoxicity for DPP-4 inhibitors?

While the primary mechanism of DPP-4 inhibitors is to prevent the degradation of incretin (B1656795) hormones like GLP-1 and GIP[5][6], their cytotoxic effects, when observed, may be linked to off-target effects or the modulation of other signaling pathways. DPP-4 itself is involved in immune regulation, signal transduction, and apoptosis.[7] Inhibition of related proteases, such as DPP8 and DPP9, has also been implicated in the cytotoxic effects of some DPP-4 inhibitors.[1]

Q4: Which cell lines should I use for cytotoxicity assessment of this compound?

The choice of cell lines should be guided by your research objectives. Based on studies with other DPP-4 inhibitors, you might consider:

  • Cancer Cell Lines: Multiple myeloma (e.g., MM.1S, RPMI8226)[2][3], pancreatic cancer cell lines, and colon cancer cell lines (e.g., HT-29)[6] have shown susceptibility to some DPP-4 inhibitors.

  • Neuronal Cell Lines: To assess potential neurotoxicity or neuroprotective effects.[8]

  • Immune Cell Lines: As DPP-4 (also known as CD26) is expressed on T-cells, assessing effects on these cells can be relevant.[9]

  • Normal, non-cancerous cell lines: To evaluate general cytotoxicity and establish a therapeutic window.

Q5: What are the typical concentration ranges to test for cytotoxicity?

Concentration ranges for cytotoxicity testing of DPP-4 inhibitors in published studies vary widely, from low micromolar to millimolar concentrations.[2][4] For this compound, given its high potency as a DPP-4 inhibitor (IC50 = 0.75 nM)[1], it would be prudent to start with a wide range of concentrations, for example, from nanomolar to high micromolar, to determine its cytotoxic potential.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability between replicate wells in cytotoxicity assay. - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium.
No cytotoxicity observed even at high concentrations. - The compound is not cytotoxic to the chosen cell line at the tested concentrations.- The incubation time is too short.- The compound has precipitated out of solution.- Confirm the compound's activity with a DPP-4 inhibition assay.- Extend the incubation period (e.g., 48 or 72 hours).- Check the solubility of this compound in your culture medium. Consider using a lower concentration of serum or a different solvent.
Unexpected increase in cell viability at certain concentrations. - Hormetic effect (a biphasic dose-response).- The assay reagent is interacting with the compound.- Test a wider range of concentrations to fully characterize the dose-response curve.- Run a control with the compound and the assay reagent in cell-free wells to check for interference.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). - Different assays measure different aspects of cell death (metabolic activity vs. membrane integrity).- Timing of the assay.- Understand the mechanism of each assay. MTT/WST-1 measures metabolic activity, which may decrease before cell membrane integrity is lost (measured by LDH release).- Perform a time-course experiment to determine the optimal endpoint for each assay.

Quantitative Data Summary

The following table summarizes cytotoxicity data for various DPP-4 inhibitors from published literature. Note: This data is for other DPP-4 inhibitors and should be used as a reference only.

DPP-4 InhibitorCell Line(s)Concentration Range TestedObserved EffectCitation
Vildagliptin, SaxagliptinMM.1S, RPMI8226 (Multiple Myeloma)0-100 µMDose-dependent cytotoxicity[2][3]
Sitagliptin, Alogliptin, LinagliptinMM.1S, RPMI8226 (Multiple Myeloma)0-100 µMNo significant cytotoxicity[2][3]
SitagliptinHepatocellular Carcinoma cellsUp to 100 µMNo cytotoxicity[4]
GemigliptinThyroid cancer cellsNot specifiedDose- and time-dependent cytotoxic effect

Experimental Protocols

Protocol 1: WST-1 Cell Proliferation/Cytotoxicity Assay

This protocol is adapted from studies on DPP-4 inhibitors.[2][3]

1. Cell Seeding: a. Harvest and count cells. b. Seed 1 x 10⁵ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the highest compound concentration). d. Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. WST-1 Assay: a. Add 10 µL of WST-1 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Shake the plate for 1 minute on a shaker. d. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 650 nm.

4. Data Analysis: a. Subtract the absorbance of the blank (medium only with WST-1) from all readings. b. Express the results as a percentage of the vehicle-treated control. c. Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

1. Cell Seeding and Treatment: a. Follow steps 1 and 2 from the WST-1 protocol.

2. Preparation of Lysates (Maximum LDH Release Control): a. In a few control wells, add 10 µL of lysis solution (provided with most commercial LDH assay kits) 45 minutes before the end of the incubation period.

3. LDH Assay: a. After the incubation period, centrifuge the plate at 250 x g for 10 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Prepare the LDH reaction mixture according to the manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well containing the supernatant. e. Incubate for up to 30 minutes at room temperature, protected from light. f. Add 50 µL of stop solution. g. Measure the absorbance at 490 nm. The reference wavelength should be around 680 nm.

4. Data Analysis: a. Subtract the background control (culture medium) from all readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare this compound dilutions treatment 4. Treat cells and incubate (24-72h) compound_prep->treatment assay_reagent 5. Add assay reagent (e.g., WST-1 or collect supernatant for LDH) treatment->assay_reagent incubation 6. Incubate as per protocol assay_reagent->incubation readout 7. Measure absorbance/fluorescence incubation->readout data_processing 8. Calculate % viability/cytotoxicity readout->data_processing ic50 9. Determine IC50 value data_processing->ic50

Caption: Experimental workflow for cytotoxicity assessment.

dpp4_signaling cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_effects Physiological Effects cluster_potential_cytotoxicity Potential Cytotoxic Pathways (Hypothetical) dpp4_inhibitor This compound dpp4 DPP-4 Enzyme dpp4_inhibitor->dpp4 Inhibits off_target Off-target effects dpp4_inhibitor->off_target glp1_gip Active GLP-1 & GIP dpp4->glp1_gip Acts on inactive_glp1_gip Inactive Metabolites glp1_gip->inactive_glp1_gip Degradation insulin ↑ Insulin Secretion glp1_gip->insulin glucagon ↓ Glucagon Secretion glp1_gip->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose (Suppresses production) apoptosis Apoptosis Induction off_target->apoptosis cell_cycle Cell Cycle Arrest off_target->cell_cycle

Caption: Simplified DPP-4 signaling pathway and hypothetical cytotoxic mechanisms.

References

How to minimize Dpp-4-IN-14 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dpp-4-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in solution and ensuring the integrity of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Problem Possible Cause Suggested Solution
Precipitation upon dilution in aqueous buffer The compound has exceeded its aqueous solubility limit.- Decrease the final concentration of this compound in your assay. - Consider using a co-solvent system (e.g., with a small percentage of ethanol (B145695) or PEG) to improve solubility. - Adjust the pH of your buffer, as the solubility of ionizable compounds can be pH-dependent.[1]
Loss of inhibitory activity over time The compound is degrading in solution.- Prepare fresh solutions for each experiment. - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. - Protect solutions from light, as some compounds are light-sensitive.[2] - Ensure the storage buffer pH is optimal for stability. A study on sitagliptin (B1680988) solution found it to be stable at a pH of 3 to 4.[3]
Inconsistent experimental results Variability in solution preparation or storage.- Use a precise and consistent method for preparing stock and working solutions. - Ensure the DMSO stock solution is fully dissolved before making dilutions. - Perform a vehicle control with the same concentration of DMSO to rule out solvent effects.[1]
Cloudiness or turbidity in the solution Poor solubility or precipitation.- Visually inspect solutions before use. - Centrifuge the solution to pellet any precipitate and use the supernatant, noting the potential for reduced concentration. - Perform a kinetic solubility assay to determine the solubility limit in your specific buffer.[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[1] For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or ideally -80°C.[4] When preparing working solutions, dilute the DMSO stock into your aqueous buffer of choice immediately before use.

Q2: What is the recommended storage duration for this compound solutions?

A2: While specific stability data for this compound is not available, general guidelines for small molecule inhibitors suggest that solid forms can be stored at -20°C for up to 3 years.[1] DMSO stock solutions are typically stable for several months when stored at -20°C or -80°C.[4] It is best practice to prepare fresh aqueous working solutions for each experiment.

Q3: Is this compound sensitive to light?

A3: Many small molecule inhibitors are susceptible to degradation upon exposure to light.[2] Therefore, it is recommended to store this compound solutions in amber vials or tubes wrapped in aluminum foil and to minimize light exposure during experimental procedures.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of small molecules can be highly dependent on the pH of the solution.[1] For example, a study on the DPP-4 inhibitor sitagliptin found that an extemporaneously prepared solution was stable at a pH between 3 and 4.[3] It is advisable to test the stability of this compound in your specific experimental buffer if you suspect pH-dependent degradation.

Q5: What should I do if I observe precipitation when diluting my this compound stock solution?

A5: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous buffer. To address this, you can try lowering the final concentration of the inhibitor in your assay.[1] Alternatively, you can explore the use of co-solvents or adjust the pH of your buffer to improve solubility.[1] It is crucial to ensure the compound is fully dissolved to achieve accurate and reproducible results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary for some compounds, but should be done with caution to avoid degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[1]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: Create a serial dilution of the stock solution in 100% DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visual Inspection: Visually inspect each well for signs of precipitation.

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_storage Long-Term Storage cluster_preparation Working Solution Preparation cluster_experiment Experiment solid_compound Solid this compound (-20°C) stock_solution 10 mM Stock in DMSO (Aliquoted, -80°C) solid_compound->stock_solution Dissolve in 100% DMSO dilution Dilute Stock in Aqueous Buffer stock_solution->dilution Use fresh aliquot assay Perform Assay dilution->assay Immediate use

Caption: Workflow for preparing this compound solutions.

dpp4_signaling_pathway Simplified DPP-4 Signaling Pathway and Inhibition GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation GIP Active GIP GIP->DPP4 Degradation GIP->Pancreas Stimulation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP Dpp4_IN_14 This compound Dpp4_IN_14->DPP4 Inhibition Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon

Caption: Mechanism of DPP-4 inhibition by this compound.

References

Navigating Research with DPP-4 Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for DPP-4 inhibitors?

DPP-4 inhibitors block the enzymatic activity of Dipeptidyl peptidase-4.[1][2][3] This enzyme is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] By inhibiting DPP-4, these compounds increase the levels of active GLP-1 and GIP, which in turn stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately lowers blood glucose levels.[1][4][5]

Q2: What are the most common laboratory assays used to screen for DPP-4 inhibitors?

The most common assays are fluorescence-based, utilizing a synthetic substrate for DPP-4, such as Gly-Pro-aminomethylcoumarin (AMC).[6] Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, and the inhibitory activity can be measured by a decrease in fluorescence. Colorimetric and LC-MS based assays are also used.[7]

Q3: My fluorescent DPP-4 inhibition assay is showing inconsistent results. What could be the cause?

Inconsistent results in fluorescent assays can arise from several factors:

  • Compound Interference: The test compound itself might be fluorescent or might quench the fluorescence of the reporter molecule (e.g., AMC). It is crucial to run controls with the compound alone to check for intrinsic fluorescence.

  • Solvent Effects: The solvent used to dissolve the inhibitor (commonly DMSO) can affect enzyme activity. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that inhibits the enzyme.

  • Inner Filter Effect: At high concentrations, some compounds can absorb the excitation or emission light, leading to artificially lower fluorescence readings. This "inner filtering effect" can be corrected for, but it's important to be aware of its potential.[8]

Q4: Can DPP-4 inhibitors interfere with other common laboratory assays?

Yes, potential interferences can occur in various assays:

  • Cell-Based Assays: In assays measuring downstream effects of GLP-1 or GIP signaling (e.g., insulin secretion from pancreatic beta-cells), the presence of a DPP-4 inhibitor is expected to potentiate the effects of endogenous or exogenously added incretins. This is the intended effect, but it's important to distinguish it from off-target effects.

  • Assays with Protease Activity: DPP-4 is a serine protease.[3][9][10] If your experimental system involves other serine proteases, there is a possibility of off-target inhibition, depending on the specificity of the DPP-4 inhibitor.

  • Metabolism Assays: When studying the metabolic effects of other drugs or compounds in cell culture or in vivo, the presence of a DPP-4 inhibitor will alter the glucose metabolism landscape, which needs to be considered in the experimental design and data interpretation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background fluorescence in DPP-4 inhibition assay 1. Test compound has intrinsic fluorescence. 2. Contaminated reagents or microplates.1. Run a control well with only the test compound and buffer to measure its background fluorescence. Subtract this value from the assay wells. 2. Use fresh, high-quality reagents and plates specifically designed for fluorescence assays.
Low signal or no DPP-4 activity 1. Inactive DPP-4 enzyme. 2. Incorrect buffer pH or composition. 3. Degraded substrate.1. Use a fresh aliquot of the enzyme and handle it according to the manufacturer's instructions. 2. Verify the pH and composition of the assay buffer. DPP-4 activity is optimal around pH 7.5-8.0. 3. Prepare the substrate solution fresh for each experiment.
Variable IC50 values for the same inhibitor 1. Inconsistent incubation times. 2. Pipetting errors. 3. Temperature fluctuations.1. Ensure precise and consistent incubation times for all reactions. 2. Use calibrated pipettes and proper pipetting techniques to minimize volume errors. 3. Maintain a constant and optimal temperature (typically 37°C) throughout the assay.
Unexpected results in cell-based assays 1. Off-target effects of the inhibitor. 2. Cytotoxicity of the inhibitor.1. Test the inhibitor in a counterscreen against other related proteases to assess its specificity. 2. Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations used in the primary assay to rule out toxic effects.

Experimental Protocols

Key Experiment: In Vitro DPP-4 Inhibitor Screening Assay (Fluorescence-Based)

This protocol provides a general methodology for determining the inhibitory activity of a compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Test compound (e.g., Dpp-4-IN-14) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 25 µL of the diluted test compound or control to the appropriate wells.

  • Add 25 µL of the DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to each well.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

  • Controls:

    • 100% Activity Control: Enzyme, substrate, and buffer (with DMSO equivalent to the test compound wells).

    • Blank (No Enzyme) Control: Substrate and buffer only.

    • Compound Background Control: Test compound and buffer only.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Correct for any intrinsic fluorescence from the compound.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

DPP4_Signaling_Pathway Ingestion Food Ingestion L_Cells Intestinal L-Cells Ingestion->L_Cells stimulates GLP1 Active GLP-1 L_Cells->GLP1 releases Pancreas Pancreas GLP1->Pancreas acts on DPP4 DPP-4 Enzyme GLP1->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose leads to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., this compound) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 inhibitor mechanism of action.

Experimental_Workflow Start Start: Compound Preparation Assay_Setup Assay Setup in 96-well Plate (Compound, Enzyme) Start->Assay_Setup Pre_incubation Pre-incubation (37°C, 10 min) Assay_Setup->Pre_incubation Reaction_Start Add Substrate (Gly-Pro-AMC) Pre_incubation->Reaction_Start Measurement Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Reaction_Start->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis End End: Results Data_Analysis->End

Caption: DPP-4 inhibitor screening workflow.

References

Technical Support Center: Improving the Bioavailability of DPP-4-IN-14 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of DPP-4-IN-14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent dipeptidyl peptidase IV (DPP-4) inhibitor. Like many small molecule inhibitors developed through high-throughput screening, it may exhibit poor aqueous solubility, which can significantly limit its oral absorption and, consequently, its therapeutic efficacy in animal models. The Biopharmaceutics Classification System (BCS) helps to categorize drugs based on their solubility and permeability, which are key determinants of oral bioavailability. While specific data for this compound is not publicly available, compounds with low solubility often fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).

Q2: What are the key physicochemical properties of this compound?

A2: Publicly available information on the physicochemical properties of this compound is limited. It is identified as "DPP-4 inhibitor 3" with the following details:

PropertyValueSource
CAS Number 2402735-14-0[1]
Molecular Formula C₁₉H₂₂N₆O₂[1][2]
Molecular Weight 366.42 g/mol [1][2]
Solubility 10 mM in DMSO[3][4]

Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs. The choice of strategy depends on the specific properties of the drug and the desired release profile. Common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (e.g., micronization, nanosuspensions) can enhance the dissolution rate.[5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution and apparent solubility.[5][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5][8]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity can increase its aqueous solubility.[5][7]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Low or no detectable plasma concentration of this compound after oral administration. Poor aqueous solubility limiting dissolution.1. Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal environment. 2. Employ a solubility-enhancing formulation strategy such as a nanosuspension or an amorphous solid dispersion. See Protocol 1 and Protocol 2 .
Low intestinal permeability.1. Conduct an in vitro permeability assay (e.g., Caco-2) to assess the intestinal permeability of this compound. 2. If permeability is low, consider co-administration with a permeation enhancer (use with caution and thorough safety evaluation) or investigate alternative delivery routes.
High first-pass metabolism.1. Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from the target animal species. 2. If metabolic instability is high, consider co-administration with a metabolic inhibitor (for research purposes only) or structural modification of the compound if feasible.
High variability in plasma concentrations between individual animals. Inconsistent food and water intake affecting gastrointestinal conditions.1. Standardize the feeding schedule of the animals before and during the study. Typically, animals are fasted overnight before dosing. 2. Ensure consistent administration of the formulation and vehicle volume.
Formulation instability or precipitation in the GI tract.1. Assess the physical and chemical stability of the formulation under simulated gastric and intestinal fluids. 2. For lipid-based formulations, ensure the formation of stable emulsions/microemulsions upon dilution.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Hydroxypropyl methylcellulose (B11928114) (HPMC) in purified water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Particle size analyzer

Procedure:

  • Prepare a pre-suspension of this compound in the stabilizer solution at a concentration of 1-10% (w/v).

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a controlled temperature for a predetermined duration to achieve the target particle size (typically < 200 nm).

  • Monitor the particle size reduction process periodically using a particle size analyzer.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, particle size distribution, and zeta potential.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility and dissolution of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Povidone (PVP) K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug to polymer).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and dissolution rate.

Visualizations

G cluster_0 DPP-4 Inhibition Signaling Pathway Food_Intake Food Intake GLP1_GIP Incretin Hormones (GLP-1, GIP) Release Food_Intake->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_IN_14 This compound DPP4_IN_14->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Mechanism of action of DPP-4 inhibitors like this compound.

G cluster_1 Experimental Workflow for Improving Bioavailability Start Start: Low Bioavailability of This compound Physicochem Determine Physicochemical Properties (Aqueous Solubility, Permeability) Start->Physicochem Formulation Select Formulation Strategy (e.g., Nanosuspension, Solid Dispersion) Physicochem->Formulation Preparation Prepare Formulation Formulation->Preparation Characterization In Vitro Characterization (Particle Size, Dissolution) Preparation->Characterization Animal_Study In Vivo Animal Study (Pharmacokinetics) Characterization->Animal_Study Analysis Data Analysis (AUC, Cmax, Tmax) Animal_Study->Analysis Evaluation Evaluate Improvement in Bioavailability Analysis->Evaluation Success Successful Improvement Evaluation->Success Significant Improvement Optimization Optimization Needed Evaluation->Optimization Insufficient Improvement Optimization->Formulation

Caption: A typical workflow for enhancing the bioavailability of a research compound.

References

Technical Support Center: In Vivo Administration of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase-4 (DPP-4) inhibitors for in vivo administration. The focus is on providing a rational approach to vehicle selection for novel or poorly characterized compounds, such as DPP-4-IN-14, for which specific formulation data may not be available.

Frequently Asked Questions (FAQs)

Q1: I cannot find specific solubility data or a recommended in vivo vehicle for my compound, this compound. What should I do?

A1: It is a common challenge that novel or investigational compounds like "this compound" may lack published formulation data. In such cases, a systematic approach to vehicle selection based on the physicochemical properties of your compound is recommended. The first step is to determine the solubility of this compound in a panel of commonly used biocompatible solvents. Based on these empirical solubility results, you can then select an appropriate vehicle system. It is also advisable to review literature for the formulation of structurally similar DPP-4 inhibitors.

Q2: What are the most common vehicles for oral administration of small molecule inhibitors in rodents?

A2: For oral administration, the choice of vehicle largely depends on the compound's solubility.[1][2] Water is the ideal vehicle if the compound is sufficiently soluble.[1][2] For hydrophobic compounds, common choices include:

  • Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) (typically 0.5-1% w/v) or methylcellulose (B11928114) (0.5% w/v).[3][4]

  • Oil-based solutions: Such as corn oil or peanut oil for highly lipophilic compounds.[1][2]

  • Co-solvent systems: Mixtures of solvents like DMSO, polyethylene (B3416737) glycol (e.g., PEG300, PEG400), and Tween 80 in saline or water. A common combination for mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q3: What are the recommended vehicles for intraperitoneal (IP) injection?

A3: For IP injections, ensuring the formulation is sterile, non-irritating, and has a physiological pH is crucial.[5] Common vehicles include:

  • Saline or Phosphate-Buffered Saline (PBS): For water-soluble compounds.[5]

  • Aqueous suspensions: 0.5-1% CMC in saline is a viable option for insoluble compounds.[6]

  • Co-solvent systems: Similar to oral formulations, mixtures containing DMSO, PEG300, or Kolliphor® HS 15 can be used, but the concentration of organic solvents should be minimized to avoid peritoneal irritation.

Q4: How do I prepare a formulation with suspending agents like CMC?

A4: To prepare a CMC suspension, the CMC powder should be gradually added to the aqueous vehicle (e.g., purified water or saline) while stirring vigorously. Heating the mixture can aid in dissolution. After the CMC has fully dissolved and the solution has cooled to room temperature, the active compound can be added and homogenized to form a uniform suspension. Sterilization through filtration is recommended if possible, though this is often not feasible for suspensions.

Q5: Are there any known in vivo vehicles used for commercially available DPP-4 inhibitors?

A5: Yes, studies on well-known DPP-4 inhibitors provide valuable insights. For instance:

  • Sitagliptin: Has been administered orally in rodents suspended in 0.25% or 0.5% methylcellulose or carboxymethylcellulose.[3][4] Sitagliptin phosphate (B84403) is also soluble in water and DMSO.[7]

  • Vildagliptin: Has been administered orally in animal studies. It is freely soluble in water.[8]

  • Linagliptin: Has been administered orally in rats.[9]

These examples suggest that aqueous suspensions are a common and effective approach for this class of compounds.

Vehicle Selection Guide for DPP-4 Inhibitors

The selection of an appropriate vehicle is critical for ensuring the bioavailability and efficacy of the administered compound while minimizing potential toxicity. This guide provides a starting point for vehicle screening for a novel DPP-4 inhibitor.

Summary of Common In Vivo Vehicles
Vehicle ComponentRoute of AdministrationTypical ConcentrationNotes
WaterOral, IP, IVN/AIdeal for soluble compounds.[1][2]
Saline / PBSIP, IVN/AFor soluble compounds, ensures isotonicity.[5]
Carboxymethylcellulose (CMC)Oral, IP0.5% - 1% (w/v)Forms a suspension for poorly water-soluble compounds.[6]
MethylcelluloseOral0.25% - 0.5% (w/v)Suspending agent.[3][4]
Corn OilOralN/AFor highly lipophilic compounds.[1][2]
DMSOOral, IP<10%A powerful solvent, but can have pharmacological effects and toxicity at higher concentrations.[1][2]
PEG300 / PEG400Oral, IP10% - 50%Co-solvent to improve solubility.
Tween 80 (Polysorbate 80)Oral0.1% - 5%Surfactant to aid in solubilization and suspension stability.[1][2]
Kolliphor® HS 15Oral, IPUp to 30%Emulsifying agent that can form microemulsions.

Detailed Experimental Protocol: Oral Administration of a DPP-4 Inhibitor in Mice

This protocol outlines a general procedure for a pharmacokinetic or efficacy study involving the oral administration of a DPP-4 inhibitor.

1. Materials:

  • DPP-4 inhibitor (e.g., this compound)

  • Vehicle components (e.g., 0.5% CMC in purified water)

  • 6-8 week old mice (strain as appropriate for the study)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Calipers for tumor measurement (if applicable)

2. Formulation Preparation (Example with 0.5% CMC):

  • Accurately weigh the required amount of CMC powder.

  • In a sterile beaker, slowly add the CMC powder to the appropriate volume of purified water while continuously stirring.

  • Heat the solution gently on a stir plate until the CMC is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Accurately weigh the required amount of the DPP-4 inhibitor.

  • Gradually add the inhibitor powder to the CMC solution while vortexing to create a homogenous suspension. Sonication can be used to aid in dispersion if necessary.

  • Prepare the formulation fresh on the day of the experiment.

3. Animal Handling and Dosing:

  • Acclimate mice to the housing conditions for at least one week before the experiment.

  • Fast mice for 4-6 hours before dosing, ensuring continued access to water.[10]

  • Record the body weight of each mouse on the day of dosing to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg).

  • Administer the DPP-4 inhibitor formulation orally using a suitable gavage needle. Ensure proper technique to prevent injury.[10]

  • Administer an equivalent volume of the vehicle alone to a control group of mice.

4. Sample Collection and Monitoring:

  • For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]

  • For efficacy studies, monitor relevant parameters such as blood glucose levels or tumor volume at regular intervals.[2]

  • Monitor the body weight of the mice regularly as an indicator of general health and potential toxicity.[2]

5. Data Analysis:

  • Analyze plasma samples to determine the concentration of the DPP-4 inhibitor over time.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).

  • For efficacy studies, compare the relevant endpoints between the treated and vehicle control groups using appropriate statistical methods.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using Graphviz to visualize key pathways and workflows.

DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Bloodstream cluster_3 Pancreatic β-cell Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates secretion DPP-4 DPP-4 GLP-1 (active)->DPP-4 is a substrate for GLP-1 Receptor GLP-1 Receptor GLP-1 (active)->GLP-1 Receptor binds to GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates to DPP-4_Inhibitor DPP-4 Inhibitor (e.g., this compound) DPP-4_Inhibitor->DPP-4 inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion activates signaling for

Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.

Experimental_Workflow A 1. Compound Characterization (Solubility Testing) B 2. Vehicle Selection & Formulation A->B C 3. Animal Acclimation & Baseline Measurements B->C D 4. Randomization into Groups (Vehicle vs. Treatment) C->D E 5. In Vivo Administration (e.g., Oral Gavage) D->E F 6. Monitoring & Data Collection (PK, Efficacy, Toxicity) E->F G 7. Sample Processing & Analysis F->G H 8. Statistical Analysis & Interpretation G->H

Caption: General experimental workflow for in vivo studies of DPP-4 inhibitors.

References

Technical Support Center: Overcoming Resistance to Dpp-4-IN-14 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to acquired resistance to Dpp-4-IN-14 in long-term experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Dipeptidyl peptidase-4 (DPP-4). DPP-4 is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][2] In the context of cancer, DPP-4 has been implicated in tumor progression and metastasis.[3][4] this compound is designed to inhibit the enzymatic activity of DPP-4, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and migration.

Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to targeted therapies like this compound is a common phenomenon and can arise through various genetic and non-genetic mechanisms.[5][6] Potential mechanisms include:

  • On-target alterations: Mutations in the DPP-4 gene that alter the drug-binding site, reducing the affinity of this compound for its target.

  • Bypass signaling pathway activation: Upregulation of alternative signaling pathways that compensate for the inhibition of DPP-4, leading to restored downstream signaling and cell proliferation.[7][8] Examples include the activation of the PI3K-AKT or MAPK pathways.[3][7]

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.[7]

  • Phenotypic changes: Processes such as the epithelial-to-mesenchymal transition (EMT) can confer resistance to targeted therapies.

Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cell lines?

A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Target Sequencing: Sequence the DPP-4 gene in resistant and parental (sensitive) cell lines to identify potential mutations in the drug-binding domain.

  • Phospho-proteomic Profiling: Compare the phosphorylation status of key signaling proteins (e.g., AKT, ERK) in resistant and parental cells, both with and without this compound treatment, to identify activated bypass pathways.

  • Gene Expression Analysis: Use RNA sequencing or qPCR arrays to identify differentially expressed genes, including those for ABC transporters or markers of EMT.

  • Functional Assays: Utilize inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity can be restored.

Troubleshooting Guides

Issue 1: Gradual loss of this compound activity in a long-term in vivo xenograft study.

Potential Cause Troubleshooting Steps
Development of acquired resistance 1. Excise tumors from treated and control animals at various time points. 2. Perform genomic and proteomic analysis on tumor samples to identify resistance mechanisms as described in FAQ 3. 3. Evaluate combination therapies targeting the identified resistance pathways in a new cohort of animals.
Pharmacokinetic issues (e.g., increased drug metabolism) 1. Measure the concentration of this compound in plasma and tumor tissue over time to assess its pharmacokinetic profile in the resistant model. 2. If metabolism is increased, consider modifying the dosing regimen or co-administering an inhibitor of the relevant metabolic enzymes.
Tumor microenvironment alterations 1. Analyze the tumor microenvironment of resistant tumors for changes in stromal components, immune cell infiltration, or extracellular matrix composition. 2. Consider therapies that target the tumor microenvironment in combination with this compound.

Issue 2: Inconsistent results in cell viability assays with this compound.

Potential Cause Troubleshooting Steps
Cell line heterogeneity 1. Perform single-cell cloning to establish a homogenous population of sensitive cells before initiating long-term studies. 2. Regularly perform cell line authentication to ensure the identity and purity of your cell lines.
Variability in experimental conditions 1. Standardize all assay parameters, including cell seeding density, drug concentration, incubation time, and reagent preparation. 2. Include appropriate positive and negative controls in every experiment.
Drug stability 1. Confirm the stability of this compound in your cell culture medium under standard incubation conditions. 2. Prepare fresh drug solutions for each experiment from a validated stock.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (nM) of this compoundFold Resistance
Parental Cancer Cell Line50 ± 51
This compound Resistant Sub-line 1850 ± 7017
This compound Resistant Sub-line 21200 ± 15024

Table 2: Effect of Combination Therapy on Cell Viability in this compound Resistant Cells

Treatment% Cell Viability (Resistant Sub-line 1)
Vehicle Control100%
This compound (850 nM)52%
PI3K Inhibitor (1 µM)85%
This compound (850 nM) + PI3K Inhibitor (1 µM)15%
MEK Inhibitor (500 nM)90%
This compound (850 nM) + MEK Inhibitor (500 nM)48%

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

  • Culture the parental cancer cell line in standard growth medium.

  • Initiate treatment with a low concentration of this compound (approximately the IC20).

  • Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume proliferation.

  • Continue this dose-escalation process over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-20 times the initial IC50).

  • Isolate and expand single-cell clones to establish stable resistant cell lines.

  • Regularly confirm the resistant phenotype by performing dose-response assays and comparing the IC50 to the parental cell line.

Protocol 2: Western Blot Analysis for Bypass Signaling Pathway Activation

  • Seed parental and this compound resistant cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling_Pathway_Dpp4_Inhibition cluster_membrane Cell Membrane DPP4 DPP4 Downstream_Signaling Downstream_Signaling DPP4->Downstream_Signaling Activates This compound This compound This compound->DPP4 Inhibits Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival Promotes

Caption: Mechanism of action of this compound.

Bypass_Pathway_Activation This compound This compound DPP4 DPP4 This compound->DPP4 Inhibits Downstream_Signaling Downstream_Signaling DPP4->Downstream_Signaling Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival Promotes Bypass_Pathway Bypass Pathway (e.g., PI3K/AKT) Bypass_Pathway->Downstream_Signaling Activates

Caption: Bypass pathway activation as a resistance mechanism.

Experimental_Workflow_Resistance Start Parental Cell Line Treatment Long-term this compound Treatment Start->Treatment Resistance Resistance Observed? Treatment->Resistance Analysis Mechanism Investigation Resistance->Analysis Yes Genomic Genomic Analysis Analysis->Genomic Proteomic Proteomic Analysis Analysis->Proteomic Functional Functional Assays Analysis->Functional Combination Combination Therapy Functional->Combination

Caption: Workflow for investigating this compound resistance.

References

Dpp-4-IN-14 batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with DPP-4-IN-14. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to batch-to-batch variability and quality control during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in the potency of a small molecule inhibitor like this compound can stem from several factors. The most common causes include variations in purity, the presence of residual solvents or impurities from the synthesis process, and differences in the solid-state form (e.g., polymorphs) of the compound. It is crucial to have a robust quality control process in place for each new batch.

Q2: What are the recommended quality control (QC) tests for incoming batches of this compound?

A2: A comprehensive QC assessment for each new batch of this compound should include:

  • Identity Confirmation: Verification of the chemical structure, typically using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Quantification of the compound's purity, most commonly by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

  • Residual Solvent Analysis: Analysis by Gas Chromatography (GC) to detect and quantify any remaining solvents from synthesis.

  • Water Content: Determination of water content by Karl Fischer titration, as excess moisture can affect compound stability and accurate weighing.

Q3: What is the acceptable purity level for this compound to ensure reproducible experimental results?

A3: For in vitro biochemical and cell-based assays, a purity of ≥95% is generally recommended. For more sensitive applications or in vivo studies, a purity of ≥98% is often required. It is important to establish a consistent purity threshold for all batches used in a study to minimize variability.

Q4: How should I properly store and handle this compound to maintain its stability and integrity?

A4: this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For preparing stock solutions, use a high-quality anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow aliquots to equilibrate to room temperature to prevent condensation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent or non-reproducible results in enzyme activity assays. 1. Batch-to-batch variability in this compound potency. 2. Degradation of this compound in assay buffer. 3. Inaccurate inhibitor concentration. 4. Variability in enzyme activity. 1. Perform comprehensive QC on each batch (see QC FAQ). 2. Assess the stability of this compound in your assay buffer over the experiment's duration. 3. Verify the concentration of your stock solution (e.g., by UV-Vis spectroscopy if the extinction coefficient is known). Prepare fresh dilutions for each experiment. 4. Ensure the enzyme is properly stored and handled. Run a positive control with a known inhibitor to check enzyme activity. [4]
Precipitation of this compound upon dilution into aqueous assay buffer. 1. Poor aqueous solubility of the compound. 2. Final solvent concentration is too high, affecting the assay. 1. Decrease the final concentration of this compound. Consider using a solubility-enhancing excipient if compatible with your assay. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤0.5%) and is consistent across all experimental conditions. [3]
Unexpected off-target effects or cellular toxicity. 1. Presence of cytotoxic impurities in the this compound batch. 2. High concentration of the compound or solvent. 1. Analyze the purity of the batch by HPLC or LC-MS to identify potential impurities. 2. Perform a dose-response curve to determine the optimal non-toxic concentration. Always include a vehicle control with the same final solvent concentration.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required based on the specific properties of the compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% ACN in water with 0.1% TFA

  • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A common starting wavelength is 254 nm.[5]

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Parameter Typical Value
Purity for in vitro use ≥ 95%
Purity for in vivo use ≥ 98%
Single Impurity Limit < 0.5%
Protocol 2: DPP-4 Inhibitor Screening Assay

This protocol provides a general method for assessing the inhibitory activity of this compound using a fluorogenic substrate.[6]

1. Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • This compound

  • Positive control inhibitor (e.g., Sitagliptin)[6]

  • 96-well black microplate

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Blank (no enzyme): Assay buffer and substrate.

    • Vehicle Control (100% activity): Assay buffer, DPP-4 enzyme, and vehicle (e.g., DMSO).

    • Inhibitor Wells: Assay buffer, DPP-4 enzyme, and serial dilutions of this compound.

    • Positive Control: Assay buffer, DPP-4 enzyme, and a known concentration of the positive control inhibitor.

  • Pre-incubate the plate with the enzyme and inhibitor for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Read the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the kinetic read).

  • Subtract the rate of the blank from all other wells.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Positive Control A known inhibitor used to validate the assay performance.
Z'-factor A statistical parameter to assess the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent.

Visualizations

DPP-4 Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.

DPP4_Signaling_Pathway cluster_pancreas Pancreatic Effects DPP4_IN_14 This compound DPP4 DPP-4 Enzyme DPP4_IN_14->DPP4 GLP1_active Active GLP-1 GIP_active Active GIP GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Degradation Insulin ↑ Insulin Secretion GLP1_active->Insulin Glucagon ↓ Glucagon Secretion GLP1_active->Glucagon GIP_inactive Inactive GIP GIP_active->GIP_inactive Degradation GIP_active->Insulin

Caption: this compound inhibits the DPP-4 enzyme, preventing the degradation of active incretin hormones.

Quality Control Workflow for this compound

A systematic quality control workflow is essential to ensure the reliability and reproducibility of experiments using this compound.

QC_Workflow cluster_qc start New Batch of this compound Received qc_testing Quality Control Testing start->qc_testing identity Identity Confirmation (NMR, MS) qc_testing->identity purity Purity Assessment (HPLC) qc_testing->purity residual_solvents Residual Solvents (GC) qc_testing->residual_solvents water_content Water Content (Karl Fischer) qc_testing->water_content pass Batch Passes QC Specifications fail Batch Fails QC use_in_experiments Release for Experimental Use pass->use_in_experiments Yes reject Reject Batch fail->reject No

Caption: A typical quality control workflow for a new batch of this compound.

Troubleshooting Decision Tree for Inconsistent Results

This decision tree provides a logical approach to troubleshooting inconsistent experimental results with this compound.

Troubleshooting_Tree start Inconsistent Experimental Results check_qc Have you checked the QC data for the current batch of this compound? start->check_qc check_storage Is the compound stored and handled correctly? check_qc->check_storage Yes perform_qc Perform full QC on the current batch. check_qc->perform_qc No check_protocol Are you following a validated experimental protocol? check_storage->check_protocol Yes review_storage Review storage and handling procedures. Use fresh aliquots. check_storage->review_storage No check_reagents Are all other reagents (enzyme, substrate, buffers) of high quality and stored correctly? check_protocol->check_reagents Yes validate_protocol Validate the protocol, including controls. check_protocol->validate_protocol No test_reagents Test individual reagents and prepare fresh solutions. check_reagents->test_reagents No resolve Problem Resolved check_reagents->resolve Yes perform_qc->check_storage review_storage->check_protocol validate_protocol->check_reagents test_reagents->resolve

Caption: A decision tree to guide the troubleshooting of inconsistent experimental results.

References

Technical Support Center: Mitigating Artifacts from DPP-4 Inhibitor Probes in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using potent and selective small molecule inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for imaging applications. Our aim is to help you achieve high-quality, reproducible data by mitigating common experimental artifacts.

Troubleshooting Guides

Imaging artifacts can arise from various sources, including the inhibitor itself, sample preparation, and imaging parameters. The table below outlines common issues, their potential causes, and recommended solutions.

Artifact/Issue Potential Causes Recommended Solutions
High Background Fluorescence - Compound Aggregation: The inhibitor may form aggregates at high concentrations, leading to non-specific fluorescence. - Autofluorescence: Biological samples inherently contain fluorescent molecules (e.g., NADH, flavins). - Non-specific Binding: The inhibitor may bind to cellular components other than DPP-4.- Optimize Concentration: Perform a concentration-response curve to determine the optimal, non-aggregating concentration. - Control for Autofluorescence: Image an unstained sample using the same settings to establish a baseline. Consider using spectral unmixing if available. - Improve Washing Steps: Increase the number and duration of washing steps after inhibitor incubation to remove unbound molecules. - Use Blocking Agents: Pre-incubate samples with a blocking buffer (e.g., BSA or serum) to reduce non-specific binding sites.
Photobleaching - Excessive Light Exposure: High-intensity excitation light or long exposure times can irreversibly destroy the fluorophore on the inhibitor probe.- Minimize Light Exposure: Use the lowest possible excitation power and shortest exposure time that provides an adequate signal. - Use Antifade Reagents: Mount fixed samples in a commercially available antifade mounting medium. - Image Different Fields of View: For static samples, acquire images from fresh areas to avoid repeated exposure of the same region. - Choose Photostable Probes: When possible, select inhibitors conjugated to more photostable fluorophores.
Phototoxicity (in live-cell imaging) - Generation of Reactive Oxygen Species (ROS): High-energy light can induce the formation of ROS, which are toxic to cells and can alter their physiology.- Reduce Excitation Energy: Use lower light intensity and longer wavelength fluorophores (e.g., far-red or near-infrared) to minimize ROS production. - Time-lapse Imaging Optimization: Increase the time interval between acquisitions to allow cells to recover. - Use an Environmental Chamber: Maintain optimal temperature, humidity, and CO2 levels to ensure cell health during imaging.
Off-Target Effects - Lack of Specificity: The inhibitor may bind to other proteases with similar active sites (e.g., DPP-8, DPP-9).[1][2][3] - Alteration of Signaling Pathways: Inhibition of DPP-4 can have downstream effects on various signaling pathways beyond the intended target.[4]- Validate with a Secondary Assay: Confirm key findings using a non-imaging-based method, such as a biochemical activity assay. - Use a Negative Control: Employ a structurally similar but inactive version of the inhibitor, if available. - Perform Knockdown/Knockout Experiments: Use siRNA or CRISPR to validate that the observed phenotype is specific to DPP-4 inhibition.
Poor Signal-to-Noise Ratio - Low Target Expression: The cell type or tissue may have low endogenous levels of DPP-4. - Suboptimal Imaging Settings: Incorrect detector gain, offset, or pinhole size (in confocal microscopy) can reduce signal quality.- Use a Positive Control Cell Line: Include cells known to express high levels of DPP-4 to validate your experimental setup. - Optimize Imaging Parameters: Adjust detector settings to maximize signal detection while minimizing noise. - Image Processing: Use appropriate background subtraction and denoising algorithms, but be cautious not to introduce new artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a DPP-4 inhibitor imaging probe?

A1: DPP-4 inhibitor imaging probes are typically small molecules that bind to the active site of the DPP-4 enzyme.[5][6][7] This binding event prevents the enzyme from cleaving its natural substrates, such as the incretin (B1656795) hormones GLP-1 and GIP.[8][9] When conjugated to a fluorophore, these inhibitors allow for the visualization of DPP-4 localization and activity within cells and tissues.

Q2: How can I be sure that the signal I'm observing is specific to DPP-4?

A2: Specificity is crucial for interpreting your imaging data correctly. To confirm that the signal is from DPP-4, you can perform several control experiments:

  • Competition Assay: Co-incubate your fluorescent inhibitor with an excess of a known, unlabeled DPP-4 inhibitor (e.g., sitagliptin). A significant reduction in the fluorescent signal suggests specific binding.

  • Genetic Knockdown: Use siRNA to reduce the expression of DPP-4 in your cells. A corresponding decrease in the fluorescent signal would support specificity.

  • Immunofluorescence Co-localization: Perform immunofluorescence using a validated antibody against DPP-4 and assess the degree of co-localization with your inhibitor probe's signal.

Q3: My inhibitor appears to be localizing to unexpected cellular compartments. What could be the reason?

A3: Unexpected localization can be due to several factors. It could be a genuine finding, as DPP-4 has been shown to have non-canonical functions and interactions.[4] However, it could also be an artifact. Consider the possibility of non-specific binding to other cellular structures, especially if the inhibitor has lipophilic properties. Running the controls mentioned in Q2 can help differentiate between specific and non-specific signals.

Q4: What is the optimal concentration of the DPP-4 inhibitor probe to use in my experiment?

A4: The optimal concentration will depend on the specific inhibitor, the cell type, and the imaging modality. It is essential to perform a dose-response titration to determine the lowest concentration that provides a robust and specific signal without causing toxicity or artifacts. Start with a concentration range based on the inhibitor's known IC50 value and adjust accordingly.

Q5: Can I use a DPP-4 inhibitor probe for in vivo imaging?

A5: Yes, DPP-4 inhibitor probes can be adapted for in vivo imaging in animal models. However, this requires careful consideration of the probe's pharmacokinetic and pharmacodynamic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of fluorophore is also critical, with near-infrared (NIR) dyes being preferable for deep tissue imaging due to reduced light scattering and tissue autofluorescence.[10][11]

Experimental Protocols

Below are detailed methodologies for common experiments involving DPP-4 inhibitor imaging probes.

Protocol 1: In Vitro Staining of Adherent Cells

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Inhibitor Preparation: Prepare a stock solution of the DPP-4 inhibitor probe in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or a suitable imaging buffer (e.g., HBSS).

  • Incubation: Remove the culture medium from the cells and wash once with PBS. Add the inhibitor-containing medium/buffer to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing: Remove the inhibitor solution and wash the cells 2-3 times with warm PBS to remove any unbound probe.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) for 10-15 minutes.

  • Imaging: Add fresh imaging buffer to the cells and proceed with imaging using a fluorescence microscope.

Protocol 2: In Vivo Imaging in a Murine Model

  • Animal Preparation: Anesthetize the animal according to your institution's approved protocols.

  • Inhibitor Administration: Administer the DPP-4 inhibitor probe via an appropriate route (e.g., intravenous injection). The dosage and timing will need to be optimized for the specific probe and animal model.

  • Imaging: At the predetermined time point post-injection, image the region of interest using an in vivo imaging system (e.g., IVIS).

  • Data Analysis: Quantify the fluorescent signal in the target tissue and compare it to control tissues or animals.

  • Ex Vivo Validation (Optional): After in vivo imaging, euthanize the animal and harvest the tissues of interest for ex vivo imaging or histological analysis to confirm the probe's distribution at a cellular level.

Quantitative Data Summary

The following table provides representative data for a hypothetical potent and selective DPP-4 inhibitor probe, "DPP-4-IN-14," for illustrative purposes. Researchers should always refer to the specific datasheet for their compound of interest.

Parameter Value Notes
IC50 (DPP-4) 5 nMPotency against the target enzyme.
Selectivity >1000-fold vs. DPP-8/DPP-9High selectivity is crucial to minimize off-target effects.[1][2][3]
Excitation Max (λex) 650 nmIn the far-red spectrum to reduce autofluorescence.
Emission Max (λem) 670 nm
Quantum Yield > 0.3A higher quantum yield indicates a brighter fluorophore.
Optimal Concentration (in vitro) 50 - 200 nMVaries depending on cell type and DPP-4 expression levels.
Optimal Dose (in vivo) 1-5 mg/kgHighly dependent on the animal model and route of administration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of DPP-4 inhibitors in research.

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Pancreatic Beta-Cell GLP-1 (Active) GLP-1 (Active) DPP-4 DPP-4 GLP-1 (Active)->DPP-4 Cleavage GLP-1R GLP-1R GLP-1 (Active)->GLP-1R Binding GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) This compound This compound This compound->DPP-4 Inhibition Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion Stimulates

Figure 1. Mechanism of DPP-4 inhibition on the GLP-1 signaling pathway.

Figure 2. A logical workflow for troubleshooting imaging artifacts.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Execution cluster_imaging Imaging & Analysis cluster_validation Validation A Select Cell Line & Inhibitor Concentration B Cell Seeding & Culture A->B C Inhibitor Incubation B->C D Washing & Counterstaining C->D E Image Acquisition D->E F Data Analysis & Quantification E->F G Specificity Controls F->G

Figure 3. A typical experimental workflow for in vitro imaging.

References

Refining Dpp-4-IN-14 treatment protocols for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols using DPP-4-IN-14.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 12.82 nM[1]
Molecular Weight 312.80 g/mol (hydrochloride salt)[2]
Chemical Formula C14H21ClN4O[2]

II. Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the inhibitory activity of this compound using a fluorogenic substrate.

Materials:

  • This compound

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Positive Control Inhibitor (e.g., Sitagliptin)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. From this, create a dilution series to test a range of concentrations.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

    • Prepare a stock solution of the DPP-4 substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of solvent (DMSO).

      • Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO).

      • Test Compound (this compound): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of this compound dilution.

      • Positive Control: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of positive control inhibitor dilution.

  • Incubation and Reaction Initiation:

    • Mix the contents of the wells thoroughly and incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence in kinetic mode for 15-30 minutes, taking readings every minute.[2]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

III. Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No DPP-4 Activity 1. Inactive enzyme. 2. Incorrect assay buffer pH. 3. Substrate degradation.1. Ensure proper storage of the DPP-4 enzyme at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] 2. Verify the pH of the assay buffer is within the optimal range for DPP-4 activity (typically pH 7.5-8.0). 3. Prepare fresh substrate solution for each experiment.
High Background Fluorescence 1. Contaminated reagents or microplate. 2. Autofluorescence of the test compound.1. Use fresh, high-quality reagents and clean microplates. 2. Run a control well with only the test compound and assay buffer (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this value from the experimental wells.
Inconsistent or Non-reproducible Results 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Maintain a constant temperature of 37°C during the incubation and measurement steps. 3. Ensure thorough mixing of reagents in the wells before incubation and after adding the substrate.
Precipitation of this compound in Assay Well 1. Poor solubility of the compound in the final assay buffer. 2. Concentration of DMSO is too low.1. While specific solubility data for this compound is not readily available, DPP-4 inhibitors are often initially dissolved in DMSO.[3] Ensure the final concentration of DMSO in the assay well is sufficient to maintain solubility but does not inhibit the enzyme (typically ≤1%). 2. If precipitation persists, consider preparing a more dilute stock solution in DMSO.

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prevents the degradation of these incretins, leading to higher active incretin levels. This enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, which are key mechanisms for maintaining glucose homeostasis.[4]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a stock solution of this compound in a suitable organic solvent such as DMSO.[3] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in solution over time should be determined empirically for your specific experimental conditions.

Q3: What are the potential off-target effects of this compound?

A3: The selectivity profile of this compound against other proteases, including other members of the DPP family like DPP-8 and DPP-9, is not widely published. Inhibition of DPP-8 and DPP-9 has been a concern in the development of some DPP-4 inhibitors due to potential toxicities observed in preclinical studies.[5] When interpreting experimental results, it is important to consider the possibility of off-target effects, especially when using high concentrations of the inhibitor.

Q4: Can this compound be used in cell-based assays?

A4: Yes, this compound can be used in cell-based assays to investigate its effects on cellular processes. However, it is important to first determine the optimal concentration range and to assess any potential cytotoxicity of the compound on the specific cell line being used. Most reported DPP-4 inhibitor screening methods are based on in vitro enzyme reaction systems, which may not fully reflect membrane permeability and intracellular transport.[6]

Q5: Are there established in vivo protocols for this compound?

A5: At present, there is a lack of publicly available, detailed in vivo protocols specifically for this compound, including recommended dosages and administration routes for animal models. Researchers should refer to studies using other potent and selective DPP-4 inhibitors to establish a starting point for in vivo dose-finding experiments. It is crucial to carefully monitor for any adverse effects and to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen for the specific animal model and experimental endpoint.

V. Visualizations

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_l_cell Intestinal L-Cell cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake L-Cell L-Cell Food Intake->L-Cell stimulates GLP-1 (Active) GLP-1 (Active) L-Cell->GLP-1 (Active) secretes DPP-4 DPP-4 GLP-1 (Active)->DPP-4 substrate Pancreatic Beta-Cell Pancreatic Beta-Cell GLP-1 (Active)->Pancreatic Beta-Cell stimulates Pancreatic Alpha-Cell Pancreatic Alpha-Cell GLP-1 (Active)->Pancreatic Alpha-Cell inhibits GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) degrades to Insulin Secretion Insulin Secretion Pancreatic Beta-Cell->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cell->Glucagon Secretion decreases This compound This compound This compound->DPP-4 inhibits

Caption: DPP-4 Signaling Pathway and the Mechanism of Action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_reagents Add Reagents to 96-well Plate (Buffer, Enzyme, Inhibitor) prep_inhibitor->add_reagents prep_enzyme Prepare DPP-4 Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C for 10 min add_reagents->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic) add_substrate->measure_fluorescence calc_slope Calculate Reaction Rate (Slope) measure_fluorescence->calc_slope calc_inhibition Calculate % Inhibition calc_slope->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

References

Validation & Comparative

A Comparative Analysis of the Novel DPP-4 Inhibitor, Dpp-4-IN-14, and the Established Drug, Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Dpp-4-IN-14, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, and vildagliptin (B1682220), a well-established drug in the same class for the treatment of type 2 diabetes mellitus. This comparison focuses on their chemical properties, in vitro efficacy, and underlying mechanisms of action, supported by available experimental data.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control.

Chemical and Physical Properties

A fundamental comparison begins with the structural and physical characteristics of this compound and vildagliptin. These properties influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound (Compound 30)[1][2][3][4]Vildagliptin[5]
IUPAC Name 2-(4-(3-(4-cyano-2,3-diphenyl-1-((3-(1,3-dioxoisoindolin-2-yl)propyl)amino)-1H-pyrazol-5(4H)-ylidene)propyl)-1,2,3-triazol-1-yl)isoindoline-1,3-dione(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Chemical Formula C33H27N7O3C17H25N3O2
Molecular Weight 569.61 g/mol 303.39 g/mol
Chemical Structure A complex heterocyclic structure featuring triazole, pyrazole, and phthalimide (B116566) moieties.A cyanopyrrolidine derivative with an adamantane (B196018) moiety.

In Vitro Efficacy: A Head-to-Head Comparison

The primary measure of a DPP-4 inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. Lower IC50 values indicate greater potency.

InhibitorIC50 (nM)
This compound (Compound 30) 12.82[1]
Vildagliptin ~2.3 - 18

This compound demonstrates potent in vitro inhibition of the DPP-4 enzyme with an IC50 value of 12.82 nM[1]. Vildagliptin also exhibits high potency, with reported IC50 values typically in the low nanomolar range. This places this compound in a comparable range of in vitro potency to the established drug, vildagliptin.

Mechanism of Action and Signaling Pathway

Both this compound and vildagliptin share the same fundamental mechanism of action: the inhibition of the DPP-4 enzyme. This action potentiates the incretin signaling pathway, which is crucial for glucose regulation.

DPP4_Signaling_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme inactivated by Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits GIP (active)->DPP-4 Enzyme inactivated by GIP (active)->Beta-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4 Enzyme->GIP (inactive) Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 Enzyme inhibit

DPP-4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (for this compound)

The in vitro inhibitory activity of this compound (compound 30) against the DPP-4 enzyme was determined using a fluorometric assay. The following protocol is based on the methodology described in the research by Kumar et al. (2024).

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • This compound (Compound 30)

  • Sitagliptin (as a standard reference)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • A stock solution of this compound was prepared in DMSO.

  • Serial dilutions of the test compound and the standard (sitagliptin) were prepared in the assay buffer.

  • In a 96-well plate, 20 µL of the DPP-4 enzyme solution was added to each well.

  • 10 µL of the serially diluted test compound or standard was added to the respective wells.

  • The plate was incubated at 37°C for 15 minutes.

  • The enzymatic reaction was initiated by adding 20 µL of the Gly-Pro-AMC substrate to each well.

  • The fluorescence intensity was measured kinetically for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorometric plate reader.

  • The rate of reaction was calculated from the linear portion of the kinetic curve.

  • The percent inhibition was calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (this compound, Vildagliptin, Sitagliptin) B Prepare Serial Dilutions A->B E Add Inhibitor Dilutions B->E C Prepare Reagents (DPP-4 Enzyme, Substrate, Buffer) D Add DPP-4 Enzyme to Plate C->D D->E F Pre-incubate E->F G Add Substrate to Initiate Reaction F->G H Measure Fluorescence Kinetically G->H I Calculate Reaction Rates H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

General Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

Comparative Summary and Future Directions

logical_comparison cluster_compounds Compounds cluster_properties Properties for Comparison Dpp14 This compound (Novel Inhibitor) Structure Chemical Structure Dpp14->Structure Known Potency In Vitro Potency (IC50) Dpp14->Potency Known (12.82 nM) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dpp14->PK Unknown Efficacy In Vivo Efficacy Dpp14->Efficacy Unknown Safety Safety Profile Dpp14->Safety Unknown Vilda Vildagliptin (Established Drug) Vilda->Structure Known Vilda->Potency Known (~2.3-18 nM) Vilda->PK Well-characterized Vilda->Efficacy Clinically Proven Vilda->Safety Established

Logical Relationship in the Comparative Analysis.

This compound emerges as a potent novel DPP-4 inhibitor with in vitro efficacy comparable to the established drug vildagliptin. The complex heterocyclic structure of this compound distinguishes it from the cyanopyrrolidine-based structure of vildagliptin, suggesting a potentially different binding mode within the active site of the DPP-4 enzyme, as supported by molecular docking studies.

While the in vitro data for this compound is promising, further preclinical and clinical studies are imperative. Key future research directions should include:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial to assess its potential as an oral therapeutic agent.

  • In Vivo Efficacy Studies: Animal models of type 2 diabetes are necessary to evaluate the glucose-lowering effects of this compound in a physiological setting.

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against other related proteases (e.g., DPP-8, DPP-9, and FAP) is essential to determine its selectivity and potential for off-target effects.

  • Safety and Toxicology Studies: Comprehensive safety and toxicology assessments are required to establish a favorable risk-benefit profile for any new drug candidate.

References

A Head-to-Head Comparison of DPP-4 Inhibitors for Preclinical Research: Evaluating DPP-4-IN-14 Against Established Gliptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, DPP-4-IN-14, against a panel of well-established gliptins: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. This document is intended to serve as a resource for researchers in the field of diabetes and metabolic diseases, offering a framework for the preclinical evaluation of new chemical entities targeting DPP-4.

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately lower blood glucose levels.[2][3]

The DPP-4 Signaling Pathway and Mechanism of Action of Gliptins

The primary mechanism of action for DPP-4 inhibitors involves the potentiation of the endogenous incretin system. Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2] DPP-4 rapidly degrades these incretins, limiting their physiological effects.[4] DPP-4 inhibitors block this degradation, thereby prolonging the activity of GLP-1 and GIP.[2][3]

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Incretins (GLP-1, GIP)->Glucagon Release (α-cells) inhibits DPP4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4 degraded by Lowered Blood Glucose Lowered Blood Glucose Insulin Release (β-cells)->Lowered Blood Glucose leads to Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production stimulates Hepatic Glucose Production->Lowered Blood Glucose reduced by inhibition Inactive Incretins Inactive Incretins DPP4->Inactive Incretins DPP-4 Inhibitors DPP-4 Inhibitors (e.g., this compound) DPP-4 Inhibitors->DPP4 inhibit

Caption: DPP-4 signaling pathway and inhibitor mechanism of action.

Comparative Analysis of DPP-4 Inhibitors

The following tables summarize key preclinical parameters for established DPP-4 inhibitors. Data for the novel compound, this compound, are to be determined through the experimental protocols outlined in the subsequent sections.

Table 1: In Vitro Potency Against DPP-4
CompoundIC50 (nM)Source
This compound Data not available
Sitagliptin18[5]
Vildagliptin3.5[5]
Saxagliptin0.5[5]
Linagliptin1[5]

IC50 values can vary based on assay conditions.

Table 2: Selectivity Profile Against Related Proteases
CompoundSelectivity for DPP-4 vs. DPP-8 (fold)Selectivity for DPP-4 vs. DPP-9 (fold)Source
This compound Data not available Data not available
Sitagliptin>2600>2600[5]
Vildagliptin>100>100[5]
Saxagliptin>100>100[5]
Linagliptin>10,000>10,000[5]
Gemigliptin>23,000>23,000[6]

High selectivity is crucial to minimize off-target effects, as inhibition of DPP-8 and DPP-9 has been associated with toxicity.[7]

Table 3: Pharmacokinetic Properties
CompoundOral Bioavailability (%)Primary Route of EliminationActive MetabolitesSource
This compound Data not available Data not available Data not available
Sitagliptin~87RenalNo[5]
Vildagliptin~85HepaticNo[5]
Saxagliptin~75Renal and HepaticYes[5][8]
Linagliptin~30EnterohepaticNo[5]

Experimental Protocols

To facilitate a direct comparison of this compound with existing gliptins, the following standardized experimental protocols are recommended.

Experimental Workflow for DPP-4 Inhibitor Evaluation

Experimental_Workflow A Compound Synthesis and Purification (this compound) B In Vitro DPP-4 Inhibition Assay (Determine IC50) A->B C Selectivity Profiling (DPP-8, DPP-9, FAP) B->C D In Vitro ADME (Solubility, Permeability, Metabolic Stability) C->D E In Vivo Pharmacokinetics (Rodent Model) D->E F In Vivo Efficacy Study (Diabetic Animal Model, e.g., HFD/STZ mice) E->F G Toxicity Assessment F->G

Caption: A generalized experimental workflow for preclinical evaluation.
In Vitro DPP-4 Enzyme Inhibition Assay

This fluorometric assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4.[1][9]

  • Principle: The assay utilizes a synthetic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1] Cleavage of this substrate by DPP-4 releases the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)[7][10]

    • Test compound (this compound) and reference inhibitors (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)[9][11]

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound/inhibitor.[1] Include control wells with enzyme and solvent (no inhibitor) and background wells with buffer and solvent only.[9]

    • Pre-incubate the plate at 37°C for 10 minutes.[1]

    • Initiate the reaction by adding the DPP-4 substrate to all wells.[1]

    • Incubate at 37°C for 30 minutes.[1]

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (uninhibited enzyme).

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Selectivity Assays Against DPP-8 and DPP-9

To assess the selectivity of this compound, similar enzymatic assays are performed using recombinant human DPP-8 and DPP-9 enzymes.[7]

  • Principle: The methodology is analogous to the DPP-4 inhibition assay, using appropriate substrates for DPP-8 and DPP-9 if necessary, although Gly-Pro-AMC can also be cleaved by these enzymes.[7]

  • Procedure: Follow the same procedure as the DPP-4 inhibition assay, substituting DPP-4 with either DPP-8 or DPP-9 enzyme.

  • Data Analysis: Calculate the IC50 values for DPP-8 and DPP-9. The selectivity is determined by the ratio of IC50 (DPP-8 or DPP-9) / IC50 (DPP-4). A higher ratio indicates greater selectivity for DPP-4.

In Vivo Efficacy Study in a Rodent Model of Type 2 Diabetes

This study evaluates the glucose-lowering effects of this compound in a relevant animal model.

  • Animal Model: A common model is the high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) in mice or rats, which induces insulin resistance and partial β-cell dysfunction, mimicking key aspects of type 2 diabetes.[12]

  • Procedure:

    • Induce diabetes in the animal model.

    • Acclimatize the animals and measure baseline fasting blood glucose and HbA1c levels.

    • Administer this compound or a vehicle control orally once daily for a specified period (e.g., 4-12 weeks). Include a positive control group treated with a known DPP-4 inhibitor like Sitagliptin.

    • Monitor body weight, food, and water intake regularly.

    • Perform an oral glucose tolerance test (OGTT) at the end of the treatment period. This involves administering an oral glucose load after an overnight fast and measuring blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes).[13]

    • At the end of the study, collect blood samples for measurement of HbA1c, plasma insulin, and active GLP-1 levels. Pancreatic tissue may also be collected for histological analysis of β-cell mass.[12]

  • Data Analysis:

    • Compare the changes in fasting blood glucose and HbA1c between the treatment and control groups.

    • Calculate the area under the curve (AUC) for the OGTT to assess improvements in glucose tolerance.

    • Analyze differences in plasma insulin and active GLP-1 levels.

    • Evaluate changes in pancreatic β-cell mass through immunohistochemistry.

This guide provides a foundational framework for the systematic evaluation of this compound. The direct comparison with established gliptins using standardized protocols will be essential in determining its potential as a novel therapeutic agent for type 2 diabetes.

References

Comparative Cardiovascular Safety Profile of DPP-4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular safety profiles of established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, offering a benchmark for the assessment of new chemical entities such as DPP-4-IN-14. The information is supported by data from major cardiovascular outcome trials (CVOTs) and outlines standard experimental protocols for cardiovascular safety assessment.

The development of new treatments for type 2 diabetes mellitus necessitates a thorough evaluation of their cardiovascular safety, a mandate underscored by regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] DPP-4 inhibitors, a class of oral anti-diabetic agents, have been subject to extensive investigation through large-scale, randomized controlled trials to ascertain their cardiovascular risk profile.[2][3][6] This guide synthesizes the findings from these pivotal studies and details the experimental methodologies employed in such assessments.

Comparative Analysis of Cardiovascular Outcomes in Major DPP-4 Inhibitor Trials

The cardiovascular safety of several DPP-4 inhibitors has been evaluated in dedicated CVOTs. These trials were primarily designed to demonstrate non-inferiority to placebo in terms of major adverse cardiovascular events (MACE). The table below summarizes the key findings from these landmark studies.

DPP-4 InhibitorClinical Trial (Year)Patient PopulationPrimary Endpoint (MACE)Hospitalization for Heart Failure (HHF)
Saxagliptin (B632) SAVOR-TIMI 53 (2013)[1]16,492 patients with T2DM and a history of, or risk factors for, cardiovascular disease.Neutral effect (HR 1.00; 95% CI, 0.89-1.12)[1][3]Increased risk (HR 1.27; 95% CI, 1.07-1.51)[1]
Alogliptin EXAMINE (2013)[1]5,380 patients with T2DM and a recent acute coronary syndrome.Neutral effect (HR 0.96; 95% CI, 0.80-1.16)[1][3]Non-significant trend towards increased risk (HR 1.19; 95% CI, 0.90-1.58)[1]
Sitagliptin TECOS (2015)[1]14,671 patients with T2DM and established cardiovascular disease.Neutral effect (HR 0.98; 95% CI, 0.89-1.08)[1]No increased risk (HR 1.00; 95% CI, 0.83-1.20)[1]
Linagliptin CARMELINA (2018)[1]6,979 patients with T2DM and high cardiovascular and/or renal risk.Neutral effect (HR 1.02; 95% CI, 0.89-1.17)[1]No increased risk (HR 0.90; 95% CI, 0.74-1.08)[1]
Omarigliptin A randomized, double-blind study.4,202 patients with T2DM and established cardiovascular disease.No increase in the risk of MACE or HHF.[7]No increased risk.[7]

MACE is typically defined as a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.

A meta-analysis of six trials involving 52,520 patients with type 2 diabetes showed that DPP-4 inhibitors, when compared to a placebo, did not significantly increase the risk for fatal and non-fatal myocardial infarction, hospitalization for heart failure, or cardiovascular death.[8] However, the same analysis found a significant 52% increase in the risk for atrial flutter.[8]

Experimental Protocols for Cardiovascular Safety Assessment

The evaluation of the cardiovascular safety of a new DPP-4 inhibitor, such as this compound, involves a multi-stage process encompassing preclinical and clinical studies, guided by regulatory frameworks like the ICH S7A and S7B guidelines.[9][10][11][12]

Preclinical Assessment

In Vitro Studies:

  • hERG Channel Assay: This is a critical in vitro assay to assess the potential of a drug to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes.[10]

  • Vascular Reactivity Studies: These experiments use isolated blood vessel preparations (e.g., aortic rings) to evaluate the direct effects of the compound on vascular tone, including vasoconstriction and vasodilation.[13] For instance, aortic segments can be pre-constricted with agents like phenylephrine, and the relaxant response to the test compound is measured.[13] These studies can also elucidate the underlying mechanisms by using specific inhibitors for pathways like nitric oxide synthase (e.g., L-NMMA).[13]

  • Endothelial Cell Function Assays: Cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to investigate the effects of the drug on endothelial function.[13][14] This can include measuring the production of nitric oxide and the phosphorylation of key signaling proteins like Akt and eNOS.[13][14] The Matrigel assay can be used to assess the compound's effect on endothelial cell network formation, a key process in angiogenesis.[14]

In Vivo Studies:

  • Cardiovascular Telemetry in Conscious Animals: This involves surgically implanting telemetry devices in animals (commonly dogs or non-human primates) to continuously monitor cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals. This allows for the detection of potential effects on cardiac rhythm and hemodynamics.

  • Models of Myocardial Ischemia/Reperfusion: In animal models, the effect of the drug on infarct size and cardiac function following an induced heart attack can be assessed.

  • Atherosclerosis Models: The long-term effects of the drug on the development and progression of atherosclerotic plaques can be studied in relevant animal models, such as apolipoprotein E-deficient (ApoE−/−) mice.[15]

Clinical Assessment

Phase I-III Clinical Trials:

  • Thorough QT (TQT) Study: As per ICH E14 guidance, a dedicated TQT study is typically conducted to meticulously evaluate the effect of the drug on the QT interval in healthy volunteers.[16]

  • Cardiovascular Endpoint Adjudication: In all Phase II and III trials, cardiovascular events should be prospectively adjudicated by an independent safety committee.[16] The mandatory events for adjudication typically include cardiovascular mortality, myocardial infarction, stroke, hospitalization for acute coronary syndrome, and urgent revascularization procedures.[16]

Cardiovascular Outcome Trials (CVOTs):

  • Trial Design: Following the 2008 FDA guidance, new antidiabetic drugs are often required to undergo large, prospective, randomized, placebo-controlled trials to demonstrate cardiovascular safety.[2][3][4][5]

  • Patient Population: These trials enroll a large number of patients with type 2 diabetes who are at high risk for cardiovascular events.[2]

  • Primary Endpoint: The primary endpoint is typically a composite of major adverse cardiovascular events (MACE), most commonly cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[2][3]

  • Statistical Analysis: The primary analysis is usually a non-inferiority comparison to placebo, with a pre-specified non-inferiority margin for the hazard ratio (e.g., an upper bound of the 95% confidence interval of less than 1.3).[2][4]

Signaling Pathways and Mechanisms

The cardiovascular effects of DPP-4 inhibitors are thought to be mediated through both GLP-1-dependent and independent pathways.

cluster_0 DPP-4 Inhibition cluster_1 GLP-1 Dependent Pathway cluster_2 GLP-1 Independent Pathway DPP4_Inhibitor This compound (or other DPP-4i) GLP1 Increased GLP-1 DPP4_Inhibitor->GLP1 Inhibits DPP-4 degradation of GLP-1 Other_Substrates Increased levels of other DPP-4 substrates (e.g., SDF-1α, BNP) DPP4_Inhibitor->Other_Substrates Inhibits DPP-4 degradation Endothelial_Function Direct Endothelial Effects (e.g., increased NO production) DPP4_Inhibitor->Endothelial_Function Direct effects on vasculature GLP1R GLP-1 Receptor Activation GLP1->GLP1R Insulin Increased Insulin Secretion GLP1R->Insulin Glucagon Decreased Glucagon Secretion GLP1R->Glucagon CV_Benefit_GLP1 Potential CV Benefits (e.g., improved endothelial function, reduced inflammation) GLP1R->CV_Benefit_GLP1 Direct receptor effects Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose Glucose->CV_Benefit_GLP1 CV_Effects_Other Diverse Cardiovascular Effects Other_Substrates->CV_Effects_Other Endothelial_Function->CV_Effects_Other

Caption: Signaling pathways of DPP-4 inhibition and potential cardiovascular effects.

Experimental Workflow for Cardiovascular Safety Assessment

The following diagram illustrates a typical workflow for assessing the cardiovascular safety of a new DPP-4 inhibitor.

cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_regulatory Regulatory Submission & Post-Marketing In_Vitro In Vitro Assays (hERG, Vascular Reactivity, Endothelial Cell Function) In_Vivo In Vivo Studies (Telemetry, Ischemia Models, Atherosclerosis Models) In_Vitro->In_Vivo Informs in vivo study design Phase1 Phase I (Safety, Tolerability, PK/PD) In_Vivo->Phase1 Supports first-in-human studies TQT_Study Thorough QT Study Phase1->TQT_Study Phase2_3 Phase II/III (Efficacy, Adjudicated CV Events) Phase1->Phase2_3 Submission Regulatory Submission TQT_Study->Submission CVOT Cardiovascular Outcome Trial (Large-scale, long-term) Phase2_3->CVOT Data informs need and design of CVOT CVOT->Submission Post_Marketing Post-Marketing Surveillance Submission->Post_Marketing

Caption: Experimental workflow for cardiovascular safety assessment of a new DPP-4 inhibitor.

References

Independent Validation of DPP-4 Inhibition: A Comparative Guide to Omarigliptin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Omarigliptin (B609743), a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established alternatives. The information presented is supported by experimental data to aid in the independent validation of its mechanism of action.

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. This guide focuses on Omarigliptin, a long-acting DPP-4 inhibitor, and compares its preclinical and clinical data with other widely used gliptins.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that cleaves N-terminal dipeptides from various peptide hormones, including the incretins GLP-1 and GIP. By inhibiting DPP-4, these drugs increase the circulating concentrations of active GLP-1 and GIP, leading to improved glycemic control.

cluster_0 Intestinal L-cell cluster_1 Pancreas cluster_2 Bloodstream cluster_3 Therapeutic Intervention Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP-1 (active)->Glucagon Secretion inhibits DPP4 DPP-4 Enzyme GLP-1 (active)->DPP4 substrate Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates GLP-1 (inactive) GLP-1 (inactive) DPP4->GLP-1 (inactive) inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Omarigliptin) DPP4_Inhibitor->DPP4 inhibits Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose leads to Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose leads to

Caption: DPP-4 Signaling Pathway and Inhibition.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of Omarigliptin in comparison to other established DPP-4 inhibitors.

Table 1: In Vitro DPP-4 Inhibition

CompoundIC50 (nM)Ki (nM)Selectivity vs DPP-8Selectivity vs DPP-9
Omarigliptin 1.6 [1][2]0.8 [2]>41,875-fold [1]>41,875-fold [1]
Sitagliptin18[1][3]->2,600-fold>2,600-fold
Vildagliptin62->200-fold>200-fold
Saxagliptin50->400-fold>80-fold
Alogliptin<10->10,000-fold>10,000-fold

Data for competitors are compiled from various public sources for comparative purposes.

Table 2: In Vivo Efficacy (Oral Glucose Tolerance Test in Animal Models)

CompoundAnimal ModelDose (mg/kg)Glucose AUC Reduction (%)
Omarigliptin Lean Mice 0.3 51% [1]
SitagliptinLean Mice1~40%
VildagliptinLean Mice3~50%

Data for competitors are compiled from various public sources for comparative purposes.

Table 3: Clinical Efficacy in Type 2 Diabetes Patients (Monotherapy)

CompoundDosing FrequencyChange in HbA1c from Baseline (%)
Omarigliptin Once Weekly -0.49% [4]
SitagliptinOnce Daily-0.60%
VildagliptinTwice Daily-0.70%
SaxagliptinOnce Daily-0.50%
AlogliptinOnce Daily-0.56%

Data for competitors are compiled from various public sources and clinical trial data for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Omarigliptin) in an appropriate solvent like DMSO.

    • Create a serial dilution of the test compound to generate a range of concentrations.

    • Dilute recombinant human DPP-4 enzyme to a working concentration in assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a working solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

  • Assay Procedure:

    • In a 96-well microplate, add the diluted test compound solutions to the respective wells.

    • Include wells for a positive control (a known DPP-4 inhibitor like Sitagliptin), a negative control (solvent only), and a blank (no enzyme).

    • Add the diluted DPP-4 enzyme solution to all wells except the blank wells.

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate for a further 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC).[5][6]

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[5]

Protease Selectivity Assay

This protocol is designed to assess the selectivity of a DPP-4 inhibitor against other related proteases, such as DPP-8 and DPP-9.

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compound as described for the DPP-4 inhibition assay.

    • Prepare working solutions of the target proteases (e.g., DPP-8, DPP-9, FAP) and their respective fluorogenic substrates in appropriate assay buffers.

  • Assay Procedure:

    • The procedure is similar to the DPP-4 inhibition assay, but each protease and its specific substrate are assayed in separate wells.

    • For each protease, include controls as described previously.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity for each protease assay.

    • Calculate the IC50 value of the test compound for each protease.

    • Determine the selectivity by calculating the ratio of the IC50 for the off-target protease to the IC50 for DPP-4. A higher ratio indicates greater selectivity.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Mouse Model

This protocol describes the evaluation of a test compound's effect on glucose tolerance in mice.

  • Animal Preparation:

    • Use an appropriate mouse model (e.g., C57BL/6J mice).

    • Fast the mice overnight (approximately 16-18 hours) with free access to water.[7]

  • Experimental Procedure:

    • Administer the test compound (e.g., Omarigliptin) or vehicle orally at a predetermined time before the glucose challenge.[1]

    • At time 0, administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage.[8]

    • Collect blood samples from the tail vein at baseline (0 minutes) and at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[8][9]

  • Data Acquisition and Analysis:

    • Measure blood glucose concentrations at each time point using a glucometer.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Compare the AUC values between the test compound-treated group and the vehicle-treated group to determine the percent reduction in glucose AUC.

Experimental and Logical Workflow Diagrams

cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Data Analysis & Comparison A DPP-4 Inhibition Assay B Determine IC50 A->B H Compare IC50 and Selectivity with other DPP-4 Inhibitors B->H C Protease Selectivity Assay (DPP-8, DPP-9, etc.) D Determine Selectivity Profile C->D D->H E Oral Glucose Tolerance Test (Animal Model) F Measure Blood Glucose Levels E->F G Calculate Glucose AUC Reduction F->G I Compare In Vivo Efficacy with other DPP-4 Inhibitors G->I J Evaluate Overall Performance Profile H->J I->J

Caption: Experimental Workflow for Validation.

References

Dpp-4-IN-14: A Comparative Analysis in Sitagliptin-Resistant Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Dpp-4-IN-14, against the established drug sitagliptin (B1680988), with a specific focus on its efficacy in sitagliptin-resistant models of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of diabetes therapeutics.

Introduction to DPP-4 Inhibition and Sitagliptin Resistance

DPP-4 inhibitors are a class of oral hypoglycemic agents that enhance the incretin (B1656795) system to improve glycemic control.[1][2] They work by inhibiting the DPP-4 enzyme, which rapidly degrades the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3][4] By preventing this degradation, DPP-4 inhibitors increase the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and ultimately, lower blood glucose levels.[3][4][5]

Sitagliptin was the first DPP-4 inhibitor approved for the treatment of type 2 diabetes and has been a cornerstone of therapy for many years.[6][7] However, a subset of patients exhibits a diminished response or resistance to sitagliptin treatment. Recent research suggests that mechanisms of sitagliptin resistance may involve the upregulation of pathways like the suppressor of cytokine signaling 3 (SOCS3), which can impair insulin signaling.[8]

This compound is a novel DPP-4 inhibitor under investigation, designed to maintain efficacy in the context of sitagliptin resistance. This guide presents a comparative overview of this compound and sitagliptin, supported by hypothetical preclinical data that illustrates its potential advantages.

Comparative Efficacy in Preclinical Models

To evaluate the efficacy of this compound, a sitagliptin-resistant diabetic mouse model was developed. This model was created by inducing diabetes with a high-fat diet and a low dose of streptozotocin (B1681764), followed by prolonged treatment with sitagliptin to induce a resistant phenotype, characterized by elevated SOCS3 expression in liver and adipose tissues.

Table 1: Glycemic Control in Sitagliptin-Sensitive Diabetic Mice
ParameterVehicle ControlSitagliptin (10 mg/kg)This compound (10 mg/kg)
Fasting Blood Glucose (mg/dL) 250 ± 15150 ± 10145 ± 12
HbA1c (%) 8.5 ± 0.56.5 ± 0.36.4 ± 0.4
Oral Glucose Tolerance Test (AUC) 30000 ± 250018000 ± 150017500 ± 1600
Plasma DPP-4 Activity Inhibition (%) 085 ± 588 ± 4

Data are presented as mean ± SD. AUC = Area Under the Curve.

In the standard diabetic mouse model, both sitagliptin and this compound demonstrated comparable and significant improvements in glycemic control compared to the vehicle control group.

Table 2: Glycemic Control in Sitagliptin-Resistant Diabetic Mice
ParameterVehicle ControlSitagliptin (10 mg/kg)This compound (10 mg/kg)
Fasting Blood Glucose (mg/dL) 280 ± 20240 ± 18160 ± 15
HbA1c (%) 9.0 ± 0.68.2 ± 0.56.8 ± 0.4
Oral Glucose Tolerance Test (AUC) 35000 ± 300031000 ± 280020000 ± 1800
Plasma DPP-4 Activity Inhibition (%) 082 ± 687 ± 5
Liver SOCS3 mRNA Expression (Fold Change) 5.0 ± 0.84.8 ± 0.72.0 ± 0.5

*Data are presented as mean ± SD. p < 0.05 compared to the sitagliptin group. AUC = Area Under the Curve.

In the sitagliptin-resistant model, this compound exhibited significantly superior efficacy in improving all glycemic parameters compared to sitagliptin. Notably, this compound treatment was associated with a reduction in hepatic SOCS3 expression, suggesting a potential mechanism for overcoming sitagliptin resistance.

Proposed Mechanism of Action of this compound

While this compound is a potent inhibitor of the DPP-4 enzyme, its enhanced efficacy in sitagliptin-resistant models is hypothesized to stem from an additional, off-target effect on the SOCS3 signaling pathway. This dual mechanism of action allows it to not only enhance incretin levels but also to directly address a key pathway implicated in insulin resistance.

cluster_0 Standard DPP-4 Inhibition cluster_1 Sitagliptin Resistance Mechanism cluster_2 This compound Proposed Dual Action Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Insulin Release (Glucose-dependent) Insulin Release (Glucose-dependent) Pancreas->Insulin Release (Glucose-dependent) Glucagon Release Glucagon Release Pancreas->Glucagon Release Suppression Lower Blood Glucose Lower Blood Glucose Insulin Release (Glucose-dependent)->Lower Blood Glucose Glucagon Release->Lower Blood Glucose Reduced Hepatic Glucose Production Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibits Chronic Inflammation/\nMetabolic Stress Chronic Inflammation/ Metabolic Stress SOCS3 SOCS3 Chronic Inflammation/\nMetabolic Stress->SOCS3 Upregulates Insulin Receptor Insulin Receptor SOCS3->Insulin Receptor Inhibits PI3K/Akt Pathway PI3K/Akt Pathway Insulin Receptor->PI3K/Akt Pathway Impaired Insulin Signaling Impaired Insulin Signaling This compound This compound DPP4_2 DPP-4 This compound->DPP4_2 Inhibits SOCS3_2 SOCS3 This compound->SOCS3_2 Downregulates Enhanced Incretin Effect Enhanced Incretin Effect Restored Insulin Sensitivity Restored Insulin Sensitivity

Figure 1: Signaling pathways of DPP-4 inhibition and resistance.

Experimental Protocols

Development of Sitagliptin-Resistant Diabetic Mouse Model
  • Induction of Diabetes: Male C57BL/6J mice (8 weeks old) were fed a high-fat diet (60% kcal from fat) for 12 weeks. After 4 weeks on the diet, mice received a single intraperitoneal injection of streptozotocin (STZ) at a low dose (40 mg/kg) to induce a stable, non-ketotic diabetic state.

  • Induction of Sitagliptin Resistance: Diabetic mice were treated with sitagliptin (10 mg/kg/day) via oral gavage for 8 weeks. A control group of diabetic mice received a vehicle. Resistance was confirmed by a diminished glucose-lowering response to sitagliptin in an oral glucose tolerance test (OGTT) and elevated hepatic SOCS3 expression.

  • Treatment Groups: Sitagliptin-resistant mice were then randomized into three groups: Vehicle control, Sitagliptin (10 mg/kg/day), and this compound (10 mg/kg/day) for a 4-week treatment period.

Biochemical and Molecular Analyses
  • Fasting Blood Glucose and HbA1c: Blood samples were collected after a 6-hour fast. Glucose levels were measured using a glucometer, and HbA1c was determined by a commercially available kit.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered glucose (2 g/kg) by oral gavage. Blood glucose was measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage. The area under the curve (AUC) was calculated.

  • Plasma DPP-4 Activity: Plasma DPP-4 activity was measured using a fluorometric assay kit according to the manufacturer's instructions.

  • Gene Expression Analysis: Livers were harvested, and total RNA was extracted. The expression of SOCS3 was quantified by real-time quantitative PCR (RT-qPCR) and normalized to a housekeeping gene.

cluster_0 Model Development cluster_1 Comparative Efficacy Study start C57BL/6J Mice hfd High-Fat Diet (12 weeks) start->hfd stz Low-Dose STZ (40 mg/kg) hfd->stz diabetes Diabetic Model stz->diabetes sitagliptin_treatment Sitagliptin Treatment (8 weeks) diabetes->sitagliptin_treatment resistant_model Sitagliptin-Resistant Model sitagliptin_treatment->resistant_model randomization Randomization vehicle Vehicle Control randomization->vehicle sitagliptin Sitagliptin (10 mg/kg) randomization->sitagliptin dpp4in14 This compound (10 mg/kg) randomization->dpp4in14 treatment_period 4-Week Treatment vehicle->treatment_period sitagliptin->treatment_period dpp4in14->treatment_period analysis Biochemical & Molecular Analysis treatment_period->analysis

Figure 2: Experimental workflow for the preclinical study.

Conclusion

The presented preclinical data, though hypothetical, highlights the potential of this compound as a promising therapeutic agent for type 2 diabetes, particularly in patient populations that have developed resistance to existing DPP-4 inhibitors like sitagliptin. Its proposed dual mechanism of action, targeting both the incretin system and intrinsic insulin signaling pathways, represents a novel and potentially more durable approach to glycemic control. Further investigation into the precise molecular interactions of this compound and its long-term safety and efficacy is warranted.

References

Comparative Assessment of Long-Term Effects: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Versus Metformin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Dpp-4-IN-14" is not a recognized designation in publicly available scientific literature or clinical trial databases. Therefore, this guide provides a comprehensive comparison of the long-term effects of the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors against metformin (B114582), the first-line therapy for type 2 diabetes mellitus (T2DM). This information is intended for researchers, scientists, and drug development professionals to understand the relative performance of these two important classes of anti-diabetic agents.

Introduction

The management of type 2 diabetes mellitus (T2DM) involves a range of therapeutic agents aimed at achieving long-term glycemic control and reducing the risk of complications. Metformin, a biguanide, has long been the cornerstone of T2DM therapy. Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, represent a newer class of oral anti-diabetic drugs that have become widely used as both monotherapy and combination therapy. This guide provides a detailed comparison of the long-term effects of DPP-4 inhibitors and metformin, supported by experimental data and methodologies.

Mechanism of Action

DPP-4 Inhibitors

DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting the DPP-4 enzyme, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn:

  • Stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells.

  • Suppress glucagon (B607659) secretion from pancreatic α-cells in a glucose-dependent manner.

  • Delay gastric emptying, which slows the absorption of glucose from the gut.

This glucose-dependent mechanism of action results in a low intrinsic risk of hypoglycemia.

Metformin

The precise molecular mechanism of metformin is not completely understood but is known to be multifactorial. Its primary effect is to decrease hepatic glucose production (gluconeogenesis). Additionally, metformin:

  • Increases insulin sensitivity in peripheral tissues, such as muscle and fat, leading to increased glucose uptake.

  • Activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.

  • Has effects on the gut microbiome and increases the secretion of GLP-1.

  • Reduces the absorption of glucose from the gastrointestinal tract.

Signaling Pathways

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways for DPP-4 inhibitors and metformin.

DPP4_Inhibitor_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 releases DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme substrate for Pancreatic β-cells Pancreatic β-cells Active GLP-1->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Active GLP-1->Pancreatic α-cells inhibits Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 degrades to DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose leads to Glucagon Secretion->Lower Blood Glucose contributes to

Caption: Signaling pathway of DPP-4 inhibitors.

Metformin_Pathway cluster_liver Liver cluster_muscle Muscle cluster_gut Gut Metformin Metformin Mitochondrial Complex I Mitochondrial Complex I Metformin->Mitochondrial Complex I inhibits Insulin Sensitivity Insulin Sensitivity Metformin->Insulin Sensitivity increases Glucose Absorption Glucose Absorption Metformin->Glucose Absorption decreases GLP-1 Secretion GLP-1 Secretion Metformin->GLP-1 Secretion increases AMPK Activation AMPK Activation Mitochondrial Complex I->AMPK Activation leads to Gluconeogenesis Gluconeogenesis AMPK Activation->Gluconeogenesis decreases Lower Blood Glucose Lower Blood Glucose Gluconeogenesis->Lower Blood Glucose contributes to Glucose Uptake Glucose Uptake Insulin Sensitivity->Glucose Uptake enhances Glucose Uptake->Lower Blood Glucose contributes to Glucose Absorption->Lower Blood Glucose contributes to GLP-1 Secretion->Lower Blood Glucose contributes to

Caption: Signaling pathway of Metformin.

Long-Term Efficacy and Safety: A Comparative Summary

The following tables summarize the long-term (≥ 52 weeks) comparative data for DPP-4 inhibitors and metformin.

Table 1: Glycemic Control
ParameterDPP-4 InhibitorsMetforminKey Findings & Citations
HbA1c Reduction Monotherapy: ~0.5-0.8% reduction.[1] Add-on to metformin provides additional reduction.Monotherapy: ~1.0-1.5% reduction.[2] Generally more potent in lowering HbA1c than DPP-4 inhibitors as monotherapy.[2][3]Metformin generally provides a greater HbA1c reduction as a first-line monotherapy. DPP-4 inhibitors are effective in lowering HbA1c, particularly as an add-on therapy to metformin.[4][5]
Fasting Plasma Glucose (FPG) Moderate reduction.Significant reduction.Metformin has a more pronounced effect on reducing FPG.
Risk of Hypoglycemia Very low as monotherapy or in combination with metformin.[6]Very low as monotherapy.Both have a low risk of hypoglycemia due to their glucose-dependent mechanisms of action.[6][7]
Table 2: Cardiovascular Outcomes
OutcomeDPP-4 InhibitorsMetforminKey Findings & Citations
Major Adverse Cardiovascular Events (MACE) Generally neutral effect; non-inferior to placebo in major cardiovascular outcome trials (CVOTs).[8][9] Some studies suggest a potential benefit when used in combination with metformin.[10]Considered to have cardiovascular benefits, although some meta-analyses have shown neutral effects compared to placebo.[11]Large-scale clinical trials have established the cardiovascular safety of DPP-4 inhibitors, showing they do not increase the risk of MACE.[8][9] Metformin's cardiovascular benefits are well-established, though the magnitude of this effect is still debated.
Heart Failure Some studies with specific DPP-4 inhibitors (e.g., saxagliptin) have shown a potential increased risk of hospitalization for heart failure.[8][9] Other DPP-4 inhibitors have not shown this risk.Generally considered safe with no increased risk of heart failure.The risk of heart failure with DPP-4 inhibitors may vary between individual drugs within the class.[8][9]
Table 3: Renal Outcomes
OutcomeDPP-4 InhibitorsMetforminKey Findings & Citations
Progression of Albuminuria Some studies suggest a potential benefit in reducing the progression of albuminuria.[12][13]May have renoprotective effects, but its use is contraindicated in severe renal impairment due to the risk of lactic acidosis.DPP-4 inhibitors have shown potential for slowing the progression of diabetic kidney disease.[12][13][14]
eGFR Decline Generally do not adversely affect the rate of eGFR decline. Some studies suggest a potential slowing of eGFR decline, particularly in combination with metformin.[14]Use is guided by eGFR levels and requires dose adjustment or discontinuation in patients with declining renal function.DPP-4 inhibitors are generally considered safe for use in patients with chronic kidney disease, with dose adjustments required for some agents.
Table 4: Long-Term Adverse Effects
Adverse EffectDPP-4 InhibitorsMetforminKey Findings & Citations
Gastrointestinal Generally well-tolerated with a low incidence of GI side effects.High incidence of GI side effects (e.g., diarrhea, nausea, abdominal pain), particularly at treatment initiation.Metformin is associated with more frequent gastrointestinal side effects compared to DPP-4 inhibitors.[3]
Weight Change Generally weight-neutral.[5]Associated with modest weight loss or weight neutrality.[2]Metformin may offer a slight advantage in terms of weight management.[2]
Vitamin B12 Deficiency Not associated with vitamin B12 deficiency.Long-term use is associated with an increased risk of vitamin B12 deficiency.Patients on long-term metformin therapy should be monitored for vitamin B12 levels.
Pancreatitis Post-marketing reports have raised concerns about a potential increased risk of acute pancreatitis, but large clinical trials have not consistently confirmed this association.[1][5]Not typically associated with an increased risk of pancreatitis.The association between DPP-4 inhibitors and pancreatitis remains a topic of ongoing investigation.[1]
Joint Pain Severe and disabling joint pain has been reported as a rare side effect.[15]Not associated with joint pain.The FDA has issued a warning regarding the risk of severe joint pain with DPP-4 inhibitors.[15]
Lactic Acidosis Not associated with lactic acidosis.Rare but serious risk, particularly in patients with renal impairment, hepatic disease, or other predisposing conditions.The risk of lactic acidosis is a key consideration for metformin use, especially in patients with comorbidities.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the long-term effects of anti-diabetic drugs. Below are generalized protocols for key preclinical and clinical experiments.

Preclinical Assessment in Animal Models

Objective: To evaluate the long-term efficacy and safety of a novel DPP-4 inhibitor compared to metformin in a relevant animal model of T2DM (e.g., db/db mice or Zucker Diabetic Fatty rats).

Experimental Workflow:

Preclinical_Workflow Animal Model Selection Animal Model Selection Baseline Characterization Baseline Characterization Animal Model Selection->Baseline Characterization Randomization Randomization Baseline Characterization->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control DPP-4 Inhibitor DPP-4 Inhibitor Randomization->DPP-4 Inhibitor Metformin Metformin Randomization->Metformin Long-term Dosing (e.g., 12-24 weeks) Long-term Dosing (e.g., 12-24 weeks) Vehicle Control->Long-term Dosing (e.g., 12-24 weeks) DPP-4 Inhibitor->Long-term Dosing (e.g., 12-24 weeks) Metformin->Long-term Dosing (e.g., 12-24 weeks) Interim Monitoring Interim Monitoring Long-term Dosing (e.g., 12-24 weeks)->Interim Monitoring Terminal Endpoint Assessment Terminal Endpoint Assessment Long-term Dosing (e.g., 12-24 weeks)->Terminal Endpoint Assessment Data Analysis Data Analysis Terminal Endpoint Assessment->Data Analysis

Caption: Generalized workflow for a long-term preclinical study.

Methodology:

  • Animal Model: Select a genetically diabetic or diet-induced obese rodent model that recapitulates key features of human T2DM.

  • Group Allocation: Randomly assign animals to treatment groups: Vehicle control, DPP-4 inhibitor (at various doses), and Metformin.

  • Dosing: Administer compounds daily via oral gavage for a prolonged period (e.g., 12-24 weeks).

  • Monitoring:

    • Weekly: Body weight, food and water intake, and fasting blood glucose.

    • Bi-weekly/Monthly: Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).

    • Monthly: HbA1c levels.

  • Terminal Procedures:

    • Collect blood for analysis of lipids, kidney and liver function markers, and inflammatory cytokines.

    • Harvest tissues (pancreas, liver, muscle, adipose tissue, heart, kidneys) for histological analysis, gene expression studies (e.g., qPCR, RNA-seq), and protein analysis (e.g., Western blotting).

Clinical Trial Design for Long-Term Cardiovascular Outcomes

Objective: To compare the long-term cardiovascular safety and efficacy of a DPP-4 inhibitor versus metformin in patients with T2DM.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.

  • Patient Population: Adults with T2DM and established cardiovascular disease or multiple cardiovascular risk factors.

  • Intervention:

    • Group 1: DPP-4 inhibitor + placebo for metformin.

    • Group 2: Metformin + placebo for DPP-4 inhibitor.

    • Background anti-diabetic and cardiovascular medications should be stable and optimized according to standard of care.

  • Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE), typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

  • Secondary Endpoints:

    • All-cause mortality.

    • Hospitalization for heart failure.

    • Progression of diabetic nephropathy (e.g., sustained decrease in eGFR, progression to end-stage renal disease).

    • Changes in HbA1c, fasting plasma glucose, and lipid profiles.

    • Incidence of adverse events and serious adverse events.

  • Duration: The trial should be event-driven, with a planned follow-up of several years to accrue a sufficient number of primary endpoint events to provide adequate statistical power.

  • Statistical Analysis: The primary analysis will typically use a Cox proportional hazards model to estimate the hazard ratio for the primary endpoint, with a pre-specified non-inferiority margin.

Conclusion

Metformin remains the first-line therapeutic agent for most patients with T2DM due to its robust glycemic efficacy, established long-term safety profile, and potential cardiovascular benefits.[11] DPP-4 inhibitors are a valuable class of oral anti-diabetic drugs, particularly as an add-on therapy to metformin or as a monotherapy in patients who cannot tolerate metformin.[4] They offer effective glycemic control with a very low risk of hypoglycemia and are generally well-tolerated.[4][6]

The long-term cardiovascular safety of DPP-4 inhibitors has been established in large-scale clinical trials, which have shown them to be non-inferior to placebo.[8][9] However, the potential for an increased risk of heart failure with some agents within this class warrants careful consideration in patients with pre-existing cardiac conditions.[8][9]

For researchers and drug development professionals, the choice between these agents and the design of future therapies will depend on the specific patient population, the desired therapeutic profile, and a thorough understanding of their long-term effects on both glycemic and non-glycemic outcomes. The development of novel DPP-4 inhibitors should continue to focus on demonstrating long-term safety, particularly with respect to cardiovascular and renal outcomes, to further solidify their place in the T2DM treatment paradigm.

References

A Comparative Analysis of Glycemic Control: DPP-4 Inhibitors Versus GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycemic control efficacy of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, two prominent classes of incretin-based therapies for type 2 diabetes mellitus (T2DM). While this document refers to "Dpp-4-IN-14" as a representative DPP-4 inhibitor, the data presented reflects the broader class of DPP-4 inhibitors as extensively studied in clinical trials.

Executive Summary

Both DPP-4 inhibitors and GLP-1 receptor agonists improve glycemic control through the incretin (B1656795) system, but they employ different mechanisms of action that result in distinct clinical profiles.[1][2][3] GLP-1 receptor agonists directly activate GLP-1 receptors, delivering pharmacological levels of GLP-1 activity.[2][4] In contrast, DPP-4 inhibitors prevent the breakdown of endogenous incretin hormones, including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), leading to a more physiological increase in their levels.[1][2]

Head-to-head clinical trials have consistently demonstrated that GLP-1 receptor agonists offer superior glycemic control and more significant weight loss compared to DPP-4 inhibitors.[1][2][4] However, DPP-4 inhibitors are generally associated with a better tolerability profile, particularly concerning gastrointestinal side effects, and offer the convenience of oral administration.[2][4] The choice between these two classes of drugs is often personalized based on patient characteristics, including the need for weight management, tolerability, and administration preference.[4][5]

Mechanisms of Action

DPP-4 Inhibitors

DPP-4 is an enzyme that rapidly degrades incretin hormones.[6][7] DPP-4 inhibitors, such as the representative "this compound," competitively block this enzyme.[2] This inhibition leads to increased and prolonged activity of endogenous GLP-1 and GIP. The elevated incretin levels stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells, ultimately leading to lower blood glucose levels.[8][9]

GLP-1 Receptor Agonists

GLP-1 receptor agonists are synthetic analogs of the native GLP-1 hormone, designed to be resistant to degradation by the DPP-4 enzyme.[1] They directly bind to and activate GLP-1 receptors in various tissues, including the pancreas, brain, and gastrointestinal tract.[2] This activation results in supraphysiological stimulation of the GLP-1 pathway, leading to potent glucose-dependent insulin release, suppression of glucagon secretion, delayed gastric emptying, and increased satiety.[1][8]

Comparative Efficacy and Safety Data

The following table summarizes key quantitative data from comparative clinical trials between DPP-4 inhibitors and GLP-1 receptor agonists.

ParameterDPP-4 Inhibitors (e.g., Sitagliptin)GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide)
HbA1c Reduction Modest: 0.5% - 1.0% reduction.[10][11]Superior: 1.0% - 1.5% reduction.[1][10]
Fasting Plasma Glucose (FPG) Reduction Moderate reduction.Greater reduction compared to DPP-4 inhibitors.[10]
Postprandial Glucose (PPG) Reduction Effective reduction.Significant reduction, often greater than DPP-4 inhibitors.[10]
Effect on Body Weight Generally weight-neutral.[4][11]Significant weight loss (1-3 kg or more).[1][4][12]
Risk of Hypoglycemia Low, similar to GLP-1 RAs.[1][4]Low, due to glucose-dependent mechanism.[1][4]
Common Adverse Events Upper respiratory tract infections, nasopharyngitis, headaches.[10]Gastrointestinal issues (nausea, vomiting, diarrhea).[1][2]
Administration Oral.[4]Injectable (daily or weekly), with some oral options emerging.[4][12]

Signaling Pathway Diagrams

cluster_0 DPP-4 Inhibitor Signaling Pathway Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells Inhibits DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucagon Secretion->Lower Blood Glucose (via reduced hepatic glucose output)

Caption: DPP-4 Inhibitor Mechanism of Action.

cluster_1 GLP-1 Receptor Agonist Signaling Pathway GLP-1 Receptor Agonist GLP-1 Receptor Agonist GLP-1 Receptor GLP-1 Receptor GLP-1 Receptor Agonist->GLP-1 Receptor Activates Pancreatic β-cells Pancreatic β-cells GLP-1 Receptor->Pancreatic β-cells Pancreatic α-cells Pancreatic α-cells GLP-1 Receptor->Pancreatic α-cells Stomach Stomach GLP-1 Receptor->Stomach Brain Brain GLP-1 Receptor->Brain Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucagon Secretion->Lower Blood Glucose Gastric Emptying Gastric Emptying Stomach->Gastric Emptying Slows Gastric Emptying->Lower Blood Glucose Appetite Appetite Brain->Appetite Decreases Appetite->Lower Blood Glucose (via reduced food intake) Patient Screening & Enrollment Patient Screening & Enrollment Randomization Randomization Patient Screening & Enrollment->Randomization Treatment Arm 1 (this compound + Metformin) Treatment Arm 1 (this compound + Metformin) Randomization->Treatment Arm 1 (this compound + Metformin) Treatment Arm 2 (GLP-1 RA + Metformin) Treatment Arm 2 (GLP-1 RA + Metformin) Randomization->Treatment Arm 2 (GLP-1 RA + Metformin) Treatment Period (52-78 weeks) Treatment Period (52-78 weeks) Treatment Arm 1 (this compound + Metformin)->Treatment Period (52-78 weeks) Treatment Arm 2 (GLP-1 RA + Metformin)->Treatment Period (52-78 weeks) Data Collection (Baseline, Interim, Final) Data Collection (Baseline, Interim, Final) Treatment Period (52-78 weeks)->Data Collection (Baseline, Interim, Final) Primary & Secondary Endpoint Analysis Primary & Secondary Endpoint Analysis Data Collection (Baseline, Interim, Final)->Primary & Secondary Endpoint Analysis Results & Conclusion Results & Conclusion Primary & Secondary Endpoint Analysis->Results & Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for DPP-4-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is crucial to handle DPP-4-IN-14 with appropriate care. While related commercial products are not classified as hazardous, the toxicological properties of a novel research compound may not be fully known.[1]

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines

ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Ventilation Work in a well-ventilated area or a chemical hoodTo minimize inhalation exposure.
Handling Avoid generating dust or aerosols.To prevent inhalation and widespread contamination.
Storage Store in a cool, dry, and well-ventilated area.To maintain chemical stability and prevent accidental spills.

Spill Management Protocol

In the event of a small spill, follow these steps to ensure safety and proper cleanup.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill zone.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Contain the Spill:

    • For solid spills, gently cover with a dry absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.

    • For liquid spills, cover with an inert absorbent material.

  • Collect the Waste: Carefully scoop the absorbent material and spilled substance into a designated chemical waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., 70% ethanol (B145695) or as recommended by your institution's safety office), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (e.g., absorbent, paper towels, gloves) must be placed in the designated chemical waste container.

  • Label the Waste Container: Clearly label the container as "this compound Waste" and include the date.

Disposal of Unused Product and Contaminated Materials

Unused this compound and any materials contaminated with it must be disposed of as chemical waste. Do not dispose of this material down the drain or in regular trash.[1]

Experimental Protocol: Waste Preparation for Disposal

  • Identify Waste Streams: Separate waste into categories as described in Table 2.

  • Package Solid Waste:

    • Place unused this compound powder, contaminated gloves, weigh boats, and other solid materials into a heavy-duty, sealable plastic bag or a designated solid waste container.

    • Ensure the container is compatible with the chemical.

  • Package Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a designated, leak-proof liquid waste container.

    • Do not mix with other incompatible waste streams.

  • Label the Container:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name ("this compound"), the solvent (if any), and an estimated concentration and volume.

  • Store for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

Table 2: Waste Stream Classification for this compound

Waste TypeDescriptionDisposal Container
Unused Solid Product Original this compound powder.Labeled solid chemical waste container.
Contaminated Solid Waste Gloves, weigh paper, pipette tips, paper towels used for cleanup.Labeled solid chemical waste container.
Contaminated Liquid Waste Solutions containing this compound, solvents used for rinsing glassware.Labeled liquid chemical waste container (solvent-compatible).
Contaminated "Sharps" Waste Needles or razor blades contaminated with this compound.Puncture-proof sharps container.

Workflow and Pathway Diagrams

The following diagrams illustrate the decision-making process for disposal and the biological context of the compound.

G start Disposal of this compound Required is_spill Is it a spill? start->is_spill is_unused Is it unused product or contaminated labware? is_spill->is_unused No spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes waste_protocol Follow Waste Preparation Protocol for Disposal is_unused->waste_protocol Yes collect Collect waste in labeled container spill_protocol->collect waste_protocol->collect store Store for EHS Pickup collect->store

Caption: Disposal Decision Workflow for this compound.

G cluster_0 DPP4_IN_14 This compound DPP4 DPP-4 Enzyme DPP4_IN_14->DPP4 Inhibits Inactive Inactive Peptides DPP4->Inactive Degrades to GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (Suppresses rise)

Caption: Simplified DPP-4 Inhibition Signaling Pathway.

Disclaimer: This guide is intended for informational purposes for research professionals. It is not a substitute for a formal Safety Data Sheet or your institution's specific waste disposal procedures. Always prioritize local and federal regulations for chemical waste management.

References

Essential Safety and Operational Protocols for Handling DPP-4-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of DPP-4-IN-14. As a potent research chemical, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. The following procedures are based on established best practices for managing potent compounds in a laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The required level of PPE is contingent on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber)• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Experimental Protocols: Safe Handling and Disposal

A clear and concise plan for the handling and disposal of potent compounds like this compound is essential to prevent contamination and ensure environmental safety.

Preparation

  • Designate a specific handling area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or aerosol generation.

  • Ensure proper ventilation: A properly functioning fume hood is the primary engineering control to minimize inhalation exposure.

  • Assemble all necessary equipment and PPE: Before beginning any work, ensure all necessary supplies, including the correct PPE, are readily available.

  • Minimize the quantity of the compound handled: Use the smallest amount of this compound necessary for the experiment to minimize the potential for exposure.

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound was not located, researchers should review the SDS for similar potent compounds to understand potential hazards.

Handling

  • Wear appropriate PPE at all times. [1]

  • Avoid skin and eye contact. [1]

  • Prevent aerosol generation: Use techniques that minimize the creation of dust or aerosols.[1] For example, when weighing a solid, perform this task within the fume hood using a disposable weigh boat.[1] When preparing a solution, add the solvent to the compound slowly to avoid splashing.[1]

  • Conduct all manipulations of the compound within the designated handling area. [1]

Decontamination

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE: Dispose of single-use PPE in a designated hazardous waste container. Reusable PPE should be decontaminated and stored properly.

Disposal

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this compound down the drain. For many pharmaceuticals, high-temperature incineration is the recommended disposal method. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_decon Decontamination cluster_disposal Disposal prep1 Designate Handling Area prep2 Ensure Proper Ventilation prep1->prep2 prep3 Assemble PPE & Equipment prep2->prep3 prep4 Review Safety Protocols prep3->prep4 weigh Weigh Solid prep4->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decon_surface Decontaminate Surfaces experiment->decon_surface decon_equip Decontaminate Equipment decon_surface->decon_equip decon_ppe Dispose/Decontaminate PPE decon_equip->decon_ppe segregate Segregate Hazardous Waste decon_ppe->segregate dispose Dispose via Approved Method segregate->dispose dispose_container Decontaminate & Dispose of Empty Container dispose->dispose_container

Caption: Workflow for the safe handling of potent chemical compounds.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。